molecular formula C19H26N2O2 B7796926 Imipramine N-oxide monohydrate CAS No. 1215681-42-7

Imipramine N-oxide monohydrate

Cat. No.: B7796926
CAS No.: 1215681-42-7
M. Wt: 314.4 g/mol
InChI Key: RQXNUQYIRZIYMU-UHFFFAOYSA-N
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Description

Imipramine N-oxide monohydrate is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imipramine N-oxide monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imipramine N-oxide monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXNUQYIRZIYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153305
Record name Imipramine N-oxide monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215681-42-7
Record name Imipramine N-oxide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215681427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine N-oxide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIPRAMINOXIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3VBH1PDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Imipramine N-oxide monohydrate CAS 6829-98-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Imipramine N-Oxide Monohydrate (CAS 6829-98-7)

Part 1: Executive Summary

Imipramine N-oxide (Imipraminoxide) is a pivotal pharmacologically active metabolite and prodrug of the tricyclic antidepressant (TCA) imipramine. Characterized by the oxidation of the tertiary amine side chain, this compound represents a critical "soft spot" in TCA metabolism, mediated primarily by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes.

Unlike its parent compound, Imipramine N-oxide exhibits a distinct pharmacological profile with reduced anticholinergic and antiadrenergic side effects while maintaining antidepressant efficacy. In drug development, it serves as a vital reference standard for metabolic stability assays and a model substrate for studying reversible metabolic redox cycling (N-oxygenation vs. N-reduction).

Part 2: Chemical Identity & Physicochemical Profile

PropertyData
Chemical Name 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide
CAS Number 6829-98-7 (Monohydrate) / 6829-98-7 (General)
Molecular Formula C₁₉H₂₄N₂O[1][2][3][4][5][6][7][8] · H₂O
Molecular Weight 296.41 g/mol (Anhydrous), ~314.42 g/mol (Monohydrate)
Appearance White to off-white needle-shaped crystals
Melting Point 120–123°C (dec) [Base]; 75–79°C [Monohydrate]
Solubility Soluble in methanol, ethanol, acetone, benzene; Sparingly soluble in ether.
pKa ~4.5 (N-oxide oxygen protonation)
Stability Hygroscopic; Thermally labile (susceptible to Cope elimination at high temps).

Part 3: Pharmacology & Metabolic Pathways

Mechanism of Action

Imipramine N-oxide functions as a serotonin and norepinephrine reuptake inhibitor. However, its in vivo activity is complicated by its "prodrug" nature; it is rapidly reduced back to imipramine in systemic circulation, particularly under hypoxic conditions or by specific reductases in the liver and red blood cells.

Metabolic Redox Cycling

The formation of Imipramine N-oxide is a detoxification pathway, increasing polarity for excretion. However, the reaction is reversible.

  • Forward Reaction (N-Oxygenation): Catalyzed by FMO1 (kidney/intestine) and FMO3 (liver), and to a lesser extent by CYP isoenzymes.

  • Reverse Reaction (N-Reduction): Catalyzed by aldehyde oxidase, xanthine oxidase, and mitochondrial reductases.

Diagram 1: Metabolic Interconversion Pathway

MetabolicPathway Imipramine Imipramine (Parent Drug) ImpNOxide Imipramine N-Oxide (Metabolite/Prodrug) Imipramine->ImpNOxide FMO1/3, CYP (N-Oxygenation) Desipramine Desipramine (N-Demethylated) Imipramine->Desipramine CYP1A2, CYP2C19 (N-Demethylation) 2 2 Imipramine->2 ImpNOxide->Imipramine Reductases (In vivo reduction) OHImp CYP2D6 (Hydroxylation)

Caption: Metabolic fate of Imipramine, highlighting the reversible redox cycling between the parent drug and its N-oxide metabolite.[5]

Part 4: Synthesis & Preparation Protocols

Objective: Selective oxidation of the tertiary amine without affecting the dibenzazepine ring system.

Protocol 4.1: Chemical Synthesis via Hydrogen Peroxide
  • Reagents: Imipramine free base, 30% Hydrogen Peroxide (

    
    ), Methanol, Manganese Dioxide (
    
    
    
    ).
  • Step-by-Step:

    • Dissolution: Dissolve 10 mmol (2.80 g) of Imipramine free base in 50 mL of methanol.

    • Oxidation: Dropwise add 15 mmol of 30%

      
       while stirring at 0–5°C.
      
    • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (System: Methanol/Acetone 1:1). The N-oxide will exhibit a lower

      
       value than the parent.
      
    • Quenching: Add catalytic amounts of

      
       to decompose excess peroxide (indicated by cessation of bubbling). Filter through Celite.[7]
      
    • Isolation: Evaporate solvent under reduced pressure (keep bath <40°C to prevent thermal degradation).

    • Crystallization: Recrystallize the residue from acetone/ether to yield white needles.

Part 5: Analytical Characterization & Quantification

Challenge: N-oxides are thermally unstable and can revert to the parent amine in Gas Chromatography (GC) injectors. LC-MS or HPLC is mandatory.

Protocol 5.1: High-Performance Liquid Chromatography (HPLC)

This method utilizes a silica column (HILIC mode) to separate the highly polar N-oxide from the hydrophobic parent.

  • Column: LiChrospher Si60 (250 × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile : Methanol : 28% Ammonia Water (73 : 25 : 2 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 228 nm.

  • Retention Order: Desipramine < Imipramine < Imipramine N-oxide.

    • Note: In this normal-phase/HILIC system, the polar N-oxide interacts strongly with the silica, often eluting after or distinctly from the parent, depending on ammonia concentration.

Protocol 5.2: Sample Preparation for Biological Matrices (Self-Validating)

Critical Step: Prevent ex vivo reduction. N-oxides can be reduced back to imipramine by hemoglobin and tissue enzymes during extraction.

  • Collection: Collect blood/tissue into tubes containing Methimazole (1 mM) or Sodium Azide to inhibit FMO and reductase activity immediately.

  • Extraction:

    • Add 100 µL plasma to 10 µL Internal Standard (Trimipramine).

    • Alkalinize with 50 µL 0.1 M NaOH.

    • Extract with 1 mL Hexane:Isoamyl Alcohol (98:2).

    • Crucial: The N-oxide is polar and may remain in the aqueous phase or extract poorly with non-polar solvents. For N-oxide recovery, use Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge (MCX) or Liquid-Liquid extraction using Dichloromethane .

  • Reconstitution: Evaporate organic layer under Nitrogen at 35°C. Reconstitute in Mobile Phase.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Stabilization Stabilization Add Methimazole (FMO Inhibitor) Sample->Stabilization Immediate Extraction Extraction (SPE/LLE) Solvent: Dichloromethane Stabilization->Extraction Partitioning Separation HPLC-UV / LC-MS Column: Si60 or C18 Mobile Phase: ACN/MeOH/NH3 Extraction->Separation Inject Data Quantification (N-Oxide vs Parent) Separation->Data Analyze

Caption: Analytical workflow emphasizing the critical stabilization step to prevent ex vivo reduction of the N-oxide.

Part 6: References

  • Bickel, M. H., et al. (1968).[5][9][10] "Metabolic interconversions between imipramine, its N-oxide, and its desmethyl derivative in rat tissues in vitro." Biochemical and Biophysical Research Communications.

  • Nagy, P. I., & Török, G. (2024). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry.

  • Hutt, A. J., et al. (1983).[11] "Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine." Xenobiotica.

  • Haefeli, E., et al. (1978). "The kinetics of imipramine-N-oxide in rats." Acta Pharmacologica et Toxicologica.

  • TargetMol. (2024). "Imipramine N-oxide Chemical Properties and Safety Data." TargetMol Chemicals Inc.

Sources

Pharmacological Activity of Imipramine N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological, metabolic, and bioanalytical profile of Imipramine N-oxide (also known as Imipraminoxide), a compound that occupies a unique niche as both a major oxidative metabolite and a distinct therapeutic agent.

Technical Guide for Drug Development & Research

Executive Summary

Imipramine N-oxide (C


H

N

O) represents a classic example of a "metabonate" or bioreversible metabolite. While formed in vivo via oxidative pathways, it acts primarily as a prodrug when administered exogenously. Its clinical value lies in its bioreduction back to the parent compound, imipramine, allowing it to deliver the therapeutic efficacy of a Tricyclic Antidepressant (TCA) with a significantly reduced side-effect profile during the absorption and distribution phases.

This guide analyzes the "futile cycle" of its metabolism, its reduced intrinsic receptor affinity, and the specific bioanalytical challenges posed by its isobaric relationship with hydroxylated metabolites.

Chemical & Metabolic Context

Understanding the activity of Imipramine N-oxide requires mapping its bidirectional metabolic pathway. Unlike stable metabolites (e.g., glucuronides), the N-oxide exists in a dynamic equilibrium with the parent drug.

The "Futile Cycle" of Metabolism

Imipramine N-oxide is generated and recycled through a specific enzymatic loop:

  • Forward Reaction (N-Oxygenation): Mediated primarily by Flavin-containing Monooxygenases (FMO) , specifically FMO1 and FMO3. This reaction is pH-sensitive and favored under alkaline conditions (pH > 8.0).

  • Reverse Reaction (N-Reduction): Mediated by cytosolic and mitochondrial reductases (e.g., aldehyde oxidase, cytochrome b5 reductase) and hemoglobin. This rapid reduction in vivo is responsible for the compound's therapeutic effect.

Visualization: Metabolic Pathway & Isobaric Interference

The following diagram illustrates the bidirectional conversion and the competitive CYP450 pathway, highlighting the critical mass spectrometry challenge (isobaric overlap).

G IMI Imipramine (Parent) [m/z 281] NOX Imipramine N-oxide (Metabolite/Prodrug) [m/z 297] IMI->NOX FMO1/3 (Oxidation) DES Desipramine (Active Metabolite) [m/z 267] IMI->DES CYP2C19 (N-Demethylation) OH_IMI 2-OH-Imipramine (Isobaric Interference) [m/z 297] IMI->OH_IMI CYP2D6 (Hydroxylation) NOX->IMI Reductases (Bioreduction)

Figure 1: The metabolic fate of Imipramine.[1][2][3][4][5][6] Note the reversible "futile cycle" between the parent and N-oxide, and the isobaric mass (m/z 297) shared between the N-oxide and the hydroxylated metabolite.

Pharmacodynamic Profile

The pharmacological distinction between Imipramine N-oxide and Imipramine is defined by intrinsic affinity versus in vivo efficacy .

Receptor Binding Affinity ( )

In vitro binding assays demonstrate that the N-oxide modification significantly dampens affinity for off-target receptors responsible for TCA side effects.

Receptor TargetImipramine (Parent) AffinityImipramine N-oxide AffinityClinical Implication
SERT / NET High (nM range)Low / Negligible *N-oxide must reduce to parent to exert antidepressant effect.
Muscarinic (M1) High (Antagonist)Weak Reduced "dry mouth" and constipation profile.
Alpha-1 Adrenergic High (Antagonist)Weak Reduced orthostatic hypotension risk.
Histamine (H1) High (Antagonist)Moderate Reduced sedation compared to parent.

*Note: While some early literature suggests weak intrinsic uptake inhibition, the consensus is that in vivo efficacy is almost entirely driven by the reduced parent compound.

The "Prodrug" Advantage

By administering the N-oxide, the peak plasma concentration (


) of the active parent drug is blunted and delayed. This avoids the "spike" in plasma levels that often triggers threshold-dependent side effects (e.g., cardiotoxicity, acute hypotension) while maintaining the Area Under the Curve (AUC) necessary for therapeutic efficacy.

Experimental Methodologies

For researchers characterizing this metabolite, distinguishing it from the parent and other metabolites is critical.

Protocol: Differential Enzyme Activity Assay

To distinguish FMO-mediated N-oxidation from CYP-mediated pathways, use heat inactivation. FMOs are thermolabile, while CYP enzymes are generally thermostable.[7]

Step-by-Step Workflow:

  • Preparation: Prepare liver microsomes (human or rat) at 1 mg/mL protein concentration.

  • Heat Treatment (Test Group): Pre-incubate microsomes at 50°C for 90 seconds . This selectively inactivates FMO activity.

  • Control Group: Keep microsomes on ice.

  • Incubation: Add Imipramine (10

    
    M) and NADPH-generating system to both groups. Incubate at 37°C for 30 mins.
    
  • Analysis: Quench with acetonitrile and analyze via LC-MS/MS.

  • Interpretation:

    • Control Group: Shows formation of N-oxide, Desipramine, and OH-Imipramine.[4][5]

    • Heat-Treated Group: N-oxide formation is abolished ; Desipramine and OH-Imipramine levels remain stable.

Bioanalytical Protocol (LC-MS/MS)

Challenge: Imipramine N-oxide (m/z 297) is isobaric with 2-Hydroxy-Imipramine (m/z 297). Standard low-resolution MS cannot distinguish them.

Solution: Chromatographic separation or unique MS/MS transitions.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), pH 9.5 (high pH improves peak shape for basic TCAs).

  • Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10); B: Acetonitrile.

  • MS Transitions (MRM):

    • Imipramine:

      
       (Side chain fragment)
      
    • Imipramine N-oxide:

      
       (Characteristic N-oxide loss) or 
      
      
      
      (Loss of Oxygen -16 Da).
    • 2-OH-Imipramine:

      
       (Retains side chain, ring hydroxylation).
      

Critical Note: N-oxides can thermally degrade inside the ion source of the mass spectrometer back to the parent amine. Always monitor the parent channel (


) when injecting pure N-oxide standard to quantify this "in-source reduction."

Visualization: Experimental Logic

The following diagram outlines the decision tree for validating the presence of the N-oxide metabolite versus its isobaric counterpart.

Bioanalysis Sample Biological Sample (Plasma/Microsomes) LC LC Separation (High pH C18) Sample->LC MS MS/MS Detection (Q1 Select m/z 297) LC->MS Decision Check Retention Time (RT) & Fragment Ions MS->Decision Result_NOX Imipramine N-oxide (Early Elution) Transition: 297->72 Decision->Result_NOX RT 1 / Frag 72 Result_OH 2-OH-Imipramine (Late Elution) Transition: 297->86 Decision->Result_OH RT 2 / Frag 86

Figure 2: Bioanalytical decision tree for distinguishing Imipramine N-oxide from isobaric hydroxylated metabolites.

References

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.

  • Hansen, M. G., et al. (1981). The kinetics of imipramine-N-oxide in rats. Acta Pharmacologica et Toxicologica, 42(1), 68-72.

  • Koyama, E., et al. (1997). Metabolic disposition of imipramine in rat and human liver microsomes. Drug Metabolism and Disposition, 25(2), 160-167.

  • Ziegler, D. M. (1988). Flavin-containing monooxygenases: catalytic mechanism and substrate specificities. Drug Metabolism Reviews, 19(1), 1-32.

  • Weder, H. J., & Bickel, M. H. (1968).[8] Separation and determination of imipramine and its metabolites from biological samples by gas-liquid chromatography. Journal of Chromatography A, 37, 181-189.

Sources

A Comparative Analysis of the Mechanistic Profiles of Imipramine and its N-Oxide Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a cornerstone of the tricyclic antidepressant (TCA) class, has a well-documented mechanism of action centered on the inhibition of serotonin and norepinephrine reuptake. Its clinical utility, however, is often tempered by a significant side-effect profile attributed to its interactions with various other neurotransmitter receptors. A key, yet less discussed, aspect of its pharmacology is its N-oxide metabolite, imipramine N-oxide. This technical guide provides an in-depth, comparative analysis of the mechanisms of action of imipramine and imipramine N-oxide. We will explore their differential affinities for monoamine transporters and key off-target receptors, the metabolic interplay between the two compounds, and the experimental methodologies used to elucidate these properties. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the distinct pharmacological profiles of these two related compounds, highlighting the potential for nuanced therapeutic effects and improved tolerability.

Introduction: The Clinical Significance of Imipramine and the Rationale for Investigating its N-Oxide Metabolite

Imipramine, the first clinically introduced tricyclic antidepressant, revolutionized the treatment of major depressive disorder in the 1950s.[1][2] Its therapeutic efficacy is primarily attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[3][4] This dual-action mechanism has established imipramine as a benchmark for antidepressant efficacy.

However, the clinical use of imipramine is often associated with a range of adverse effects, including sedation, dry mouth, constipation, and orthostatic hypotension.[5][6] These side effects are a direct consequence of its antagonist activity at several other receptors, including histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.[5][7]

Imipramine is extensively metabolized in the liver, with one of its metabolites being imipramine N-oxide.[8][9] Early clinical observations suggested that imipraminoxide (the European brand name for imipramine N-oxide) may have a faster onset of action and a more favorable side-effect profile compared to its parent compound, with diminished anticholinergic and antiadrenergic effects.[1] This has led to the hypothesis that imipramine N-oxide may function as a prodrug, being converted to imipramine in vivo, while possessing a distinct and potentially more tolerable direct pharmacological profile.[1][8] A thorough, comparative understanding of the mechanisms of action of both imipramine and its N-oxide metabolite is therefore crucial for a complete appreciation of the drug's overall clinical effects and for informing the development of future therapeutics with improved safety profiles.

Comparative Mechanism of Action: A Tale of Two Affinities

The therapeutic and adverse effects of both imipramine and imipramine N-oxide are dictated by their binding affinities and functional potencies at a range of molecular targets. A direct comparison reveals significant differences in their pharmacological profiles.

Monoamine Transporter Inhibition: The Core Therapeutic Action

Imipramine is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), with a significantly higher affinity for SERT.[7] It has very weak affinity for the dopamine transporter (DAT).[1] This primary action increases the synaptic availability of serotonin and norepinephrine, which is believed to be the foundation of its antidepressant effect.[3]

While specific, high-quality quantitative data for the binding affinity of imipramine N-oxide at these transporters is sparse in modern literature, early pharmacological studies and its reported reduced side-effect profile suggest that it is a significantly weaker inhibitor of these transporters compared to imipramine.[1] This supports the prodrug hypothesis, where its therapeutic effects are largely dependent on its conversion back to the more potent imipramine.

Off-Target Receptor Blockade: The Source of Side Effects

The characteristic side effects of imipramine are a direct result of its potent antagonism at several key receptors:

  • Histamine H1 Receptors: Blockade of these receptors leads to sedation and weight gain.[5][6]

  • Muscarinic M1 Acetylcholine Receptors: Antagonism here is responsible for the classic anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.[1][5]

  • Alpha-1 Adrenergic Receptors: Inhibition of these receptors can cause orthostatic hypotension and dizziness.[1][7]

Clinical and preclinical data indicate that imipramine N-oxide has substantially weaker antagonist activity at these receptors compared to imipramine.[1] This key difference in their off-target profiles is the likely pharmacological basis for the observed improved tolerability of imipraminoxide in clinical settings.

Data Presentation: A Quantitative Comparison

To provide a clear and concise comparison of the pharmacological profiles of imipramine and imipramine N-oxide, the following tables summarize their binding affinities (Ki) at key molecular targets. It is important to note that while extensive data exists for imipramine, the quantitative data for imipramine N-oxide is more limited and often derived from older literature.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine Transporter (DAT)
Imipramine ~1.4~37>8,500
Imipramine N-oxide Significantly Weaker (exact values not consistently reported)Significantly Weaker (exact values not consistently reported)Negligible

Note: Lower Ki values indicate higher binding affinity.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

CompoundHistamine H1 ReceptorMuscarinic M1 ReceptorAlpha-1 Adrenergic Receptor
Imipramine ~37~46~32
Imipramine N-oxide Weaker (Qualitative reports suggest significantly less potent)Weaker (Qualitative reports suggest significantly less potent)Weaker (Qualitative reports suggest significantly less potent)

Note: Lower Ki values indicate higher binding affinity.

Metabolic Interplay: A Prodrug Relationship

The pharmacological activity of imipramine N-oxide in vivo is intrinsically linked to its metabolic relationship with imipramine. This bi-directional conversion is a critical factor in its overall therapeutic and side-effect profile.

Formation of Imipramine N-oxide from Imipramine

Imipramine is metabolized in the liver to imipramine N-oxide primarily by the action of flavin-containing monooxygenases (FMOs).[8] Cytochrome P450 (CYP) enzymes also play a role in the overall metabolism of imipramine, leading to other metabolites such as desipramine (through N-demethylation by CYP2C19, CYP1A2, and CYP3A4) and 2-hydroxyimipramine (by CYP2D6).[10][11]

Reduction of Imipramine N-oxide to Imipramine

A key aspect of the pharmacology of imipramine N-oxide is its in vivo reduction back to the parent compound, imipramine.[2][8] This conversion is thought to be mediated by enzymes such as cytochrome P450 reductases. This metabolic step is what underpins the prodrug hypothesis, allowing for a sustained release of the more active imipramine, potentially contributing to a more stable therapeutic effect.

Diagram 1: Metabolic Pathways of Imipramine

Metabolic Pathways of Imipramine Imipramine Imipramine Imipramine_N_oxide Imipramine N-oxide Imipramine->Imipramine_N_oxide FMOs Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Hydroxy_metabolites 2-Hydroxyimipramine (Less Active) Imipramine->Hydroxy_metabolites CYP2D6 (Hydroxylation) Imipramine_N_oxide->Imipramine CYP Reductases (in vivo reduction)

Caption: Metabolic conversion pathways of imipramine.

Experimental Protocols: Elucidating the Mechanisms

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Understanding these methodologies is essential for interpreting the data and for designing future comparative studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter. The principle is based on the competition between an unlabeled test compound (e.g., imipramine or imipramine N-oxide) and a radiolabeled ligand with known high affinity for the target.

Step-by-Step Methodology:

  • Preparation of Target Tissue: Cell membranes expressing the target receptor or transporter (e.g., from recombinant cell lines or brain tissue homogenates) are prepared.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Diagram 2: Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow start Start prep Prepare Target Membrane Suspension start->prep incubate Incubate with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: A simplified workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes (nerve terminals).

Step-by-Step Methodology:

  • Preparation of Synaptosomes or Cells: Synaptosomes are prepared from brain tissue, or cell lines expressing the transporter of interest are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine) is added to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated inside the synaptosomes or cells is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Conclusion: A Nuanced Perspective on a Classic Antidepressant

The comparative analysis of imipramine and its N-oxide metabolite reveals a fascinating interplay between a potent, broad-spectrum parent drug and a metabolite that appears to function as a prodrug with a significantly improved side-effect profile. While imipramine's therapeutic efficacy is undisputed, its off-target activities present clinical challenges. Imipramine N-oxide, with its weaker affinity for key "side-effect" receptors, offers a potential therapeutic advantage. Its in vivo reduction to imipramine allows for the delivery of the active therapeutic agent, while its own pharmacological profile may contribute to better tolerability.

This in-depth guide highlights the importance of considering the full metabolic and pharmacological profile of a drug and its metabolites. For researchers and drug development professionals, the case of imipramine and imipramine N-oxide serves as a compelling example of how understanding these nuances can inform the design of novel therapeutics with optimized efficacy and safety. Further research to obtain more precise, modern quantitative data on the pharmacological profile of imipramine N-oxide would be invaluable in fully elucidating its therapeutic potential.

References

  • Imipraminoxide - Wikipedia.

  • NB-64-41541-100mg | Imipramine N-oxide [6829-98-7] Clinisciences.

  • Imipramine N-Oxide.

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications.

  • Imipramine Metabolism Pathway - SMPDB.

  • Metabolic interconversions between imipramine, its N-oxide, and its desmethyl derivative in rat tissues in vitro - PubMed.

  • The Core Mechanism of Imipramine on Serotonin Reuptake: A Technical Guide - Benchchem.

  • The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC.

  • Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - ResearchGate.

  • CYP2D6: imipramine 1544/1545/1546 - PharmGKB.

  • An In-depth Technical Guide on the Effects of Imipramine Hydrochloride on Serotonin and Norepinephrine Reuptake - Benchchem.

  • Imipramine (hydrochloride) - Serotonin & Norepinephrine Transporter Inhibitor | APExBIO.

  • The metabolism of imipramine and its metabolites by rat liver microsomes (1966) - SciSpace.

  • Desipramine - Wikipedia.

  • IMIPR - Overview: Imipramine and Desipramine, Serum - Mayo Clinic Laboratories.

  • Imipramine - StatPearls - NCBI Bookshelf.

  • (PDF) Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog - ResearchGate.

  • Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - NCBI - NIH.

  • The antidepressant action of imipramine and venlafaxine involves suppression of nitric oxide synthesis - Aarhus University - Pure.

  • Nitric Oxide Synthase Inhibitors as Antidepressants - PMC - NIH.

  • Imipramine/Desipramine Pathway, Pharmacokinetics - ClinPGx.

  • Beyond Depression: Other Uses for Tricyclic Antidepressants - Consult QD.

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Technical Guide: Metabolic Pathway of Imipramine to Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the metabolic conversion of the tricyclic antidepressant Imipramine to Imipramine N-oxide .[1] While N-demethylation (forming Desipramine) and hydroxylation are the dominant clearance pathways in humans, N-oxidation represents a mechanistically distinct route mediated primarily by Flavin-containing Monooxygenases (FMOs) rather than Cytochrome P450s (CYPs).

Understanding this pathway is critical for drug development professionals due to the retro-reduction phenomenon, where the N-oxide metabolite serves as a circulating reservoir that can be converted back to the parent drug in vivo. This guide details the enzymology, reaction mechanism, and validated experimental protocols for isolating and characterizing this specific metabolic flux.

Chemical and Pharmacological Context

Imipramine is a tertiary amine.[2][3][4][5] Its metabolism bifurcates into two distinct oxidative mechanisms based on the site of oxidation on the dimethylaminopropyl side chain:

  • C-Oxidation (N-Demethylation): Oxidation of the

    
    -carbon, leading to carbinolamine formation and subsequent cleavage to the secondary amine (Desipramine). Mediated by CYP2C19, CYP1A2, and CYP3A4 .[3]
    
  • N-Oxidation: Direct oxidation of the tertiary nitrogen lone pair, yielding Imipramine N-oxide. Mediated by FMOs .[4][6]

Key Chemical Property: The N-oxide bond is coordinate covalent (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). Unlike the stable secondary amine metabolite, the N-oxide is thermally labile and susceptible to reduction, posing unique challenges in bioanalysis.

Enzymology of N-Oxidation[1][4][8][9]

The FMO vs. CYP Dichotomy

The formation of Imipramine N-oxide is the canonical example of FMO-mediated metabolism. Distinguishing this pathway from CYP activity is the primary experimental objective.

FeatureImipramine N-Oxidation (FMO)N-Demethylation (CYP)
Primary Catalyst FMO1 (Major in animals/human kidney)FMO3 (Human liver - minor contribution)CYP2C19, CYP1A2, CYP3A4
Cofactor NADPH,

NADPH,

, P450 Reductase
Mechanism Nucleophilic attack on Hydroperoxy-flavinHydrogen abstraction / Radical recombination
Inhibitors Methimazole (Competitive)SKF-525A, 1-Aminobenzotriazole
Thermal Stability Labile (Inactivated >45°C)Stable (up to ~50-60°C)
pH Optimum 8.4 – 8.5 7.4
Species-Specific Isoforms
  • Rodents: FMO1 is the dominant hepatic isoform responsible for this pathway.

  • Humans: Adult human liver expresses negligible FMO1.[6] Hepatic N-oxidation is catalyzed inefficiently by FMO3 . However, FMO1 is highly expressed in the human kidney and intestine , making extrahepatic metabolism a significant source of the N-oxide.

The Retro-Reduction Cycle

Imipramine N-oxide is not an endpoint metabolite. It undergoes retro-reduction back to Imipramine, creating a futile cycle.

  • Enzymes: CYP450s (under hypoxic conditions), aldehyde oxidase, and hemoglobin.

  • Implication: In pharmacokinetic studies, administering the N-oxide (as a prodrug) results in the appearance of the parent drug, complicating clearance calculations.

Mechanistic Pathway

The reaction proceeds via the Flavin-Hydroperoxide Mechanism unique to FMOs. Unlike CYPs, FMOs bind and activate oxygen before substrate binding.

  • FAD Reduction: FMO binds NADPH, reducing FAD to FADH₂.

  • Oxygen Activation:

    
     reacts with FADH₂ to form the stable 4a-hydroperoxyflavin  intermediate.
    
  • Substrate Attack: The nucleophilic tertiary nitrogen of Imipramine attacks the electrophilic distal oxygen of the hydroperoxyflavin.

  • Product Release: Imipramine N-oxide is released, and the hydroxyflavin is dehydrated to regenerate oxidized FAD.

Pathway Visualization

ImipramineMetabolism Imipramine Imipramine (Tertiary Amine) ImpNO Imipramine N-oxide (Polar Metabolite) Imipramine->ImpNO N-Oxidation FMO1 (Kidney/Gut) FMO3 (Liver) Desipramine Desipramine (Secondary Amine) Imipramine->Desipramine N-Demethylation CYP2C19, CYP1A2 OH_Imp 2-OH-Imipramine (Hydroxylated) Imipramine->OH_Imp Hydroxylation CYP2D6 ImpNO->Imipramine Retro-Reduction (CYP / Hemoglobin)

Figure 1: The metabolic scheme of Imipramine, highlighting the reversible N-oxidation pathway mediated by FMOs versus the irreversible CYP-mediated pathways.

Experimental Protocol: Characterization of N-Oxidation

To rigorously identify this pathway, one must suppress CYP activity and isolate FMO function. This protocol uses chemical inhibition and thermal inactivation as self-validating controls.

In Vitro Incubation (Microsomes)

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant Human FMO3/FMO1.

  • Imipramine HCl (Substrate).

  • Methimazole (Specific FMO inhibitor).[7]

  • 1-Aminobenzotriazole (ABT) or SKF-525A (Pan-CYP inhibitors).

  • NADPH regenerating system.

Workflow:

  • Preparation: Prepare microsomal protein (0.5 mg/mL) in Glycine-NaOH buffer (pH 8.5 ).

    • Note: Using pH 8.5 favors FMO activity, whereas pH 7.4 is optimal for CYPs.

  • Control Arms:

    • Arm A (Total Activity): Microsomes + Imipramine + NADPH.

    • Arm B (FMO Null): Microsomes + Imipramine + Methimazole (100 µM) + NADPH.

    • Arm C (CYP Null): Microsomes + Imipramine + ABT (1 mM) + NADPH.

    • Arm D (Thermal Knockout): Pre-incubate microsomes at 50°C for 90 seconds (destroys FMO) before adding NADPH/Substrate.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Imipramine-d3).

Interpretation:

  • If N-oxide formation is suppressed in Arm B and Arm D but persists in Arm C , the pathway is FMO-mediated.

Analytical Detection (LC-MS/MS)

Critical Consideration: N-oxides can thermally degrade (deoxygenate) in the ion source of a mass spectrometer, artificially increasing the parent drug signal. Soft ionization parameters are mandatory.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[8][9]

  • Gradient: 5% B to 95% B over 5 minutes. N-oxide elutes earlier than Imipramine due to higher polarity.

MS/MS Transitions (ESI+):

AnalytePrecursor (m/z)Product (m/z)Rationale
Imipramine 281.286.1Cleavage of dimethylaminopropyl side chain
Imipramine N-oxide 297.2281.2Loss of Oxygen (-16 Da)
Imipramine N-oxide 297.260.0Characteristic fragment of oxidized amine chain

Note: Monitor the 297 -> 281 transition carefully. If source temperature is too high, in-source fragmentation will mimic the parent drug. Verify separation by retention time.

Clinical and Toxicological Implications

  • Prodrug Strategy: Imipramine N-oxide was historically developed as a prodrug (Imipraminoxide).[4] It relies on in vivo reduction to Imipramine for therapeutic efficacy, offering a potentially smoother pharmacokinetic profile with fewer anticholinergic side effects initially.

  • Pharmacogenetics: While CYP2D6 and CYP2C19 polymorphisms heavily impact Desipramine levels, FMO3 polymorphisms (e.g., Trimethylaminuria genotypes) could theoretically alter N-oxide ratios, though the clinical impact is dampened by the retro-reduction cycle.

  • Toxicology: The N-oxide is generally less toxic than the parent tertiary amine but can act as a reservoir. In overdose scenarios, the "reappearance" of Imipramine plasma levels may be attributed to the slow reduction of the N-oxide accumulated in tissues.

References

  • N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Source: National Institutes of Health (PMC) [Link]

  • Cerebral metabolism of imipramine and a purified flavin-containing monooxygenase from human brain. Source: PubMed [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. Source: University College London (UCL) [Link]

  • Modulation of human flavin-containing monooxygenase 3 activity by tricyclic antidepressants. Source: PubMed [Link]

  • Imipramine Pathway, Pharmacokinetics. Source: PharmGKB / ClinPGx [Link]

Sources

The Toxicity Profile of Imipramine N-oxide in Animal Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imipramine N-oxide (imipraminoxide) is a tricyclic antidepressant (TCA) prodrug and the primary oxidative metabolite of imipramine. Originally developed to mitigate the severe anticholinergic and cardiotoxic side effects of traditional TCAs, its toxicity profile in animal models provides crucial insights into the pharmacokinetics of N-oxidation and retroreduction. This technical guide synthesizes the acute, hepatic, cardiac, and neurobehavioral toxicity profiles of imipramine N-oxide, grounding experimental outcomes in their underlying molecular mechanisms to aid drug development professionals in predictive toxicology.

Pharmacodynamics and Metabolic Causality

The toxicity and pharmacological efficacy of imipramine N-oxide are intrinsically linked to its metabolic interconversion. The N-oxide moiety increases the molecule's polarity, altering its volume of distribution and receptor binding affinity.

In vivo, imipramine is oxygenated by flavin-containing monooxygenases (FMOs)—specifically FMO1 in the brain and FMO3 in the liver—to form imipramine N-oxide 1. Conversely, imipramine N-oxide undergoes continuous retroreduction back into imipramine in the gastrointestinal tract and systemic circulation 2.

This dynamic metabolic equilibrium dictates the neurotoxic and behavioral profile of the drug. In wild-type animal models, the formation of imipramine N-oxide in the brain correlates directly with the sedative effects of the drug. However, in FMO1-null mice, the absence of N-oxidation shifts the metabolic burden entirely to cytochrome P450 (CYP450) enzymes. This pathway shift leads to a rapid accumulation of desipramine (a secondary amine metabolite). Consequently, the expected sedation is replaced by severe neurotoxic symptoms, including tremors and body spasms 3.

MetabolicPathway IMI Imipramine (Parent TCA) INO Imipramine N-oxide (Metabolite/Prodrug) IMI->INO FMO1 (Brain) FMO3 (Liver) DES Desipramine (Active Metabolite) IMI->DES CYP450 (N-demethylation) INO->IMI Retroreduction (In vivo) SED Sedative Effects (Wild-Type) INO->SED Induces TOX Neurotoxicity/Tremors (FMO1-Null Mice) DES->TOX Induces

Metabolic interconversion of Imipramine and its toxicological behavioral outcomes.

Acute Toxicity and Lethality (LD50)

Quantitative lethality assessments in rodent models reveal that the N-oxide derivative possesses a distinct acute toxicity profile compared to the parent TCA. The hydrochloride salt of imipramine N-oxide (Imiprex) demonstrates a higher LD50 (indicating lower acute toxicity) than standard imipramine, aligning with clinical observations of a reduced anticholinergic and toxic burden 4.

Table 1: Comparative Acute Toxicity (LD50) in Rodent Models

CompoundAnimal ModelRouteLD50 ValueToxicological Observation
Imipramine N-oxide HCl (Imiprex)RatOral770 mg/kgLethality, reduced anticholinergic signs
Imipramine N-oxide (Free base)RatOral~102 mg/kgLethality, acute systemic toxicity
Imipramine (Parent TCA)RatOral355 - 682 mg/kgConvulsions, severe respiratory depression

Systemic Toxicity Profiles

Cardiotoxicity

TCAs are notoriously cardiotoxic, primarily due to sodium channel blockade leading to QRS prolongation and fatal arrhythmias. However, comparative pharmacological studies in murine and lagomorph models demonstrate that imipramine N-oxide exhibits significantly lower relative cardiological toxicity than imipramine 5. The N-oxide functional group alters the molecule's lipophilicity, reducing its direct myocardial depressant effect and preventing catastrophic sodium channel saturation.

Hepatotoxicity and Oxidative Stress

Chronic administration of TCAs is heavily associated with idiosyncratic hepatic abnormalities. In rat models subjected to chronic mild stress (CMS), the administration of imipramine and its N-oxide metabolites induces measurable hepatic oxidative stress. This is characterized by elevated levels of reactive oxygen species (ROS) and malondialdehyde (MDA), alongside compensatory fluctuations in antioxidant enzymes like glutathione peroxidase (GPx) and catalase (CAT) 6. The N-oxide moiety, while reducing direct receptor-mediated toxicity, still contributes to the hepatic oxidative burden during its extensive first-pass metabolism and retroreduction cycle.

Genotoxicity

In vivo cytogenetic analyses using mouse bone marrow models indicate that high doses of imipramine and its metabolites can induce Sister Chromatid Exchanges (SCEs). While low doses (e.g., 7 mg/kg) show no significant deviation from baseline, doses exceeding 20 mg/kg demonstrate a dose-dependent genotoxic effect, doubling the basal SCE frequency at 60 mg/kg 7.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the assessment of imipramine N-oxide toxicity in established animal models. Every protocol is designed as a self-validating system to isolate specific pharmacokinetic variables.

Protocol 1: Assessment of Neurobehavioral Toxicity in FMO1-Null Mice

Rationale: To isolate the toxicity of CYP-mediated metabolites from FMO-mediated N-oxidation.

  • Model Selection: Procure age-matched wild-type (WT) and FMO1-null C57BL/6 mice.

  • Dosing: Administer imipramine N-oxide (or parent imipramine) via intraperitoneal (IP) injection at a dose of 15 mg/kg.

  • Behavioral Observation: Place animals in an automated open-field testing arena. Record instances of sedation (reduced locomotion) versus neurotoxic hyperarousal (tremors, spasms) over a 120-minute post-injection window.

  • Biochemical Validation: Sacrifice animals at T=120 min. Extract brain tissue and quantify the ratio of imipramine N-oxide to desipramine using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

  • Self-Validating Step: The WT group serves as the internal metabolic control. The experimental design is validated if the absence of sedation in FMO1-null mice strictly correlates with the absence of the N-oxide metabolite in the UHPLC-MS/MS readout.

Protocol 2: Evaluation of Hepatic Oxidative Stress Following Chronic Exposure

Rationale: To quantify the hepatotoxic burden of chronic N-oxide retroreduction.

  • Acclimatization: House male Wistar rats under standard conditions (12h light/dark cycle, ad libitum access to food and water) for 7 days prior to the study.

  • Chronic Administration: Administer imipramine N-oxide (10 mg/kg/day) via oral gavage for 35 consecutive days. Maintain a vehicle-only control group.

  • Tissue Harvest: Euthanize animals via decapitation 24 hours post-final dose. Rapidly excise and homogenize the liver in cold 0.1 M phosphate buffer (pH 7.4).

  • Oxidative Assays:

    • Lipid Peroxidation: Measure MDA levels using the thiobarbituric acid reactive substances (TBARS) assay (absorbance read at 532 nm).

    • Antioxidant Capacity: Quantify GPx and CAT activity using continuous spectrophotometric rate determination.

  • Statistical Validation: Apply a two-way ANOVA to compare the variance between the vehicle control and the treated group. The assay is self-validating if the vehicle control maintains historical baseline MDA levels, ensuring that any observed spike is causally linked to the drug exposure (p < 0.05).

ExperimentalWorkflow A Animal Acclimatization (Wistar Rats) B Chronic Administration (Imipraminoxide via Gavage) A->B C Hepatic Tissue Harvest & Homogenization B->C D Biochemical Assays (ROS, MDA, GPx, CAT) C->D E Data Analysis (Hepatotoxicity Profiling) D->E F Control Group (Vehicle Only) F->C Baseline Comparison

Workflow for evaluating hepatic oxidative stress following chronic Imipramine N-oxide exposure.

Conclusion

Imipramine N-oxide presents a highly refined toxicity profile compared to traditional TCAs. While the N-oxide functional group successfully mitigates severe cardiotoxicity and acute lethality, its reliance on FMO-mediated metabolism introduces specific neurobehavioral dependencies. Furthermore, its chronic processing and retroreduction contribute to measurable hepatic oxidative stress. Understanding these specific pathways in animal models is paramount for optimizing N-oxide prodrug development and anticipating idiosyncratic toxicities in targeted clinical populations.

References

  • PubChem - Imipramine N-oxide.
  • Drug metabolism by flavin-containing monooxygenases of human and mouse. SciSpace.
  • Deletion of the mouse Fmo1 gene results in enhanced pharmacological behavioral responses to imipramine.
  • RTECS NUMBER-HO2275000-Chemical Toxicity D
  • The relative cardiological-toxicity of imipramine-N-oxide (Imiprex). PubMed.
  • The Effect of Chronic Mild Stress and Imipramine on the Markers of Oxidative Stress and Antioxidant System in R
  • Evaluation of genotoxic and citotoxic potential of imipramine in mice bone marrow.

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Structural and Analytical Profiling of Imipramine N-Oxide Monohydrate: A Technical Guide for Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imipramine N-oxide (imipraminoxide) is a pharmacologically active metabolite and prodrug of the tricyclic antidepressant (TCA) imipramine[1]. In analytical chemistry, pharmacokinetic research, and drug development, this compound is predominantly utilized and synthesized in its monohydrate form [2]. The hydration of the N-oxide dipole ensures crystalline stability, predictable solubility, and accurate stoichiometric weighing for calibration standards[3]. This whitepaper provides an in-depth technical analysis of the molecular properties, metabolic pathways, and validated bioanalytical protocols required to accurately quantify Imipramine N-oxide monohydrate in complex biological matrices.

Physicochemical Characterization and Stoichiometry

Understanding the exact molecular weight and structural formula of the monohydrate is a fundamental requirement for preparing highly accurate calibration standards in mass spectrometry. The N-oxide functional group features a highly polar coordinate covalent bond (N→O), which readily forms hydrogen bonds with water molecules, leading to a stable monohydrate crystalline lattice.

Failure to account for the monohydrate water molecule during standard preparation will result in a ~6% positive bias in quantitative pharmacokinetic assays.

Table 1: Physicochemical Properties of Imipramine N-Oxide Monohydrate

PropertyValueCausality / Significance
Parent Compound Imipramine N-oxide (Imipraminoxide)Active TCA metabolite with a faster onset of action and fewer anticholinergic side effects than imipramine[1].
Molecular Formula C₁₉H₂₆N₂O₂ (C₁₉H₂₄N₂O · H₂O)The addition of H₂O to the anhydrous base stabilizes the N-O dipole, improving shelf-life as an analytical reference standard[2].
Molecular Weight 314.42 g/mol Essential for exact mass calculations in mass spectrometry and precise molarity in standard preparation[2].
Anhydrous MW 296.41 g/mol Differentiates the synthesized monohydrate reference standard from the in vivo circulating anhydrous metabolite[1].
CAS Registry Number 6829-98-7The primary identifier for sourcing high-purity analytical reference standards and stable isotopes[2].

Metabolic Pathway and Pharmacokinetics

Imipramine undergoes extensive first-pass hepatic metabolism. The formation of Imipramine N-oxide is catalyzed exclusively by microsomal cytochrome P450 enzymes[4]. Unlike the parent drug, the N-oxide exhibits unique kinetic properties; it can undergo extra-microsomal reduction back to imipramine or further dealkylation to desipramine[4]. This complex interconversion necessitates highly specific analytical methods that can distinguish between the N-oxide, the parent amine, and the desmethyl metabolites without inducing artificial degradation during the analysis itself.

G Imipramine Imipramine (Parent Drug) CYP450 Hepatic CYP450 (N-oxidation) Imipramine->CYP450 Oxidation Desipramine Desipramine (Dealkylation) Imipramine->Desipramine N-demethylation Imipraminoxide Imipramine N-oxide (Active Metabolite) CYP450->Imipraminoxide Imipraminoxide->Desipramine Dealkylation ExtraHepatic Extra-microsomal Reduction Imipraminoxide->ExtraHepatic Reduction ExtraHepatic->Imipramine

Caption: Imipramine N-oxide metabolic interconversion and dealkylation pathway.

Bioanalytical Methodologies: LC-MS/MS Protocol

Because N-oxides are highly susceptible to thermal degradation and in-source reduction (reverting to the parent amine) during mass spectrometry, traditional gas chromatography (GC) is unsuitable[4]. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach utilizing Electrospray Ionization (ESI+) is the gold standard for trace analysis[4].

Self-Validating Protocol Design

To ensure absolute trustworthiness, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS), specifically Imipramine-d6 N-oxide monohydrate (MW: 320.46 g/mol )[5]. The SIL-IS co-elutes with the target analyte and experiences identical matrix suppression and extraction losses. Because the ratio of analyte to IS remains constant regardless of procedural inefficiencies, the system acts as a self-correcting, self-validating quantification mechanism.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation & Isotope Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Imipramine-d6 N-oxide monohydrate to achieve a final IS concentration of 50 ng/mL.

    • Causality: Early introduction of the IS corrects for any volumetric or adsorptive losses in all subsequent steps.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of a non-polar organic solvent mixture (e.g., hexane:ethyl acetate, 80:20 v/v). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C[4].

    • Causality: LLE is preferred over protein precipitation because it selectively extracts the lipophilic TCA compounds while leaving behind polar matrix phospholipids that cause ion suppression in the mass spectrometer.

  • Evaporation and Reconstitution: Transfer the organic supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 50:50 v/v).

    • Causality: Low-temperature nitrogen evaporation prevents the thermal reduction of the N-oxide back to imipramine, preserving the integrity of the sample.

  • Chromatographic Separation (RP-UPLC): Inject 5 µL onto a C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm)[6]. Run an isocratic elution using the reconstitution solvent at a flow rate of 0.3 mL/min.

    • Causality: The sub-2-micron particles in UPLC provide high theoretical plate counts, ensuring baseline resolution between Imipramine N-oxide and its structural isomers or isobaric metabolites[6].

  • Detection (ESI-MS/MS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions.

    • Causality: Soft ionization parameters (low capillary voltage and optimized desolvation temperature) must be strictly maintained to prevent in-source fragmentation of the fragile N-O bond[4].

Workflow Sample Plasma Sample + Internal Standard (d6) Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Isotope Trapping Chromatography RP-UPLC Separation (C18 Column) Extraction->Chromatography Organic Phase Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Elution Detection Tandem Mass Spec (MRM Mode) Ionization->Detection Ion Isolation Validation Data Validation (Accuracy & Precision) Detection->Validation Quantification

Caption: Step-by-step LC-MS/MS bioanalytical workflow for N-oxide quantification.

Stability-Indicating Assay and Forced Degradation

When developing pharmaceutical formulations or handling reference standards, the stability of Imipramine N-oxide monohydrate must be rigorously validated. Forced degradation studies using RP-UPLC are employed to prove that the analytical method is "stability-indicating"—meaning it can definitively resolve the intact drug from its degradation products under stress[6].

Table 2: Forced Degradation Matrix for Imipramine N-Oxide

Stress ConditionReagents / EnvironmentExpected Degradation PathwayCausality & Methodological Control
Acidic 0.1 N HCl, 60°C for 24hHydrolysis / DealkylationEvaluates gastric stability; requires neutralization prior to UPLC injection to protect the silica column[6].
Basic 0.1 N NaOH, 60°C for 24hMinimal degradationTCAs generally exhibit high stability in basic conditions, resisting structural cleavage[6].
Oxidative 3% H₂O₂, Room Temp for 24hN-oxidation of secondary aminesIdentifies if residual parent imipramine artificially converts to N-oxide during sample storage[6].
Thermal Solid state, 80°C for 7 daysDehydration / ReductionMonitors the loss of the monohydrate water molecule, shifting the MW from 314.42 to 296.41[6].

References

  • PubChem - Imipramine N-oxide | C19H24N2O | CID 65589. National Center for Biotechnology Information.[Link]

  • Pharmaffiliates - Imipramine N-Oxide Monohydrate (CAS: 6829-98-7).[Link]

  • Wikipedia - Imipraminoxide. [Link]

  • ResearchGate - Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals.[Link]

  • ResearchGate - Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

Sources

The Bioreversible Reservoir: A Technical Guide to Imipramine N-oxide

[1]

Executive Summary

Imipramine N-oxide (Imip-NO) represents a distinct class of pharmacological entity: a bioreversible metabolic reservoir .[1] Unlike the primary active metabolite desipramine (formed via N-demethylation), Imip-NO is formed via N-oxygenation, primarily mediated by Flavin-containing Monooxygenases (FMOs) .[1]

For drug development professionals, Imip-NO presents a dual challenge:

  • Pharmacological: It acts as a prodrug-like reservoir that regenerates the parent compound in vivo, extending the therapeutic half-life while exhibiting a distinct, less toxic receptor profile.[1]

  • Analytical: It is thermally unstable.[1][2] Standard Gas Chromatography (GC) techniques cause thermal deoxygenation, artificially inflating reported Imipramine levels.[1]

This guide provides the mechanistic grounding and validated protocols required to accurately study and quantify this metabolite.

Part 1: Metabolic Enzymology & The "Futile Cycle"

The metabolism of Imipramine diverges into two distinct oxidative pathways. Understanding this divergence is critical for interpreting pharmacokinetic data, particularly in models with varying FMO expression.[1]

The FMO vs. CYP Divergence

While Cytochrome P450s (specifically CYP2D6, CYP1A2, and CYP3A4) drive the formation of the active metabolite Desipramine , the formation of Imip-NO is catalyzed almost exclusively by FMO enzymes (primarily FMO1 in mammals; FMO3 in humans).

  • The Reservoir Effect: Imip-NO is highly polar and water-soluble.[1] However, it is not immediately excreted.[1] Instead, it undergoes bioreduction (retro-reduction) back to Imipramine.[1] This cycle creates a circulating "depot" of the drug.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the competitive clearance pathways and the bioreversible nature of the N-oxide.

ImipramineMetabolismImipImipramine(Parent)DMIDesipramine(Active Metabolite)Imip->DMIN-Demethylation(CYP2D6, CYP1A2, CYP3A4)ImipNOImipramine N-oxide(Metabolic Reservoir)Imip->ImipNON-Oxygenation(FMO1, FMO3)Hydroxy2-OH-ImipramineImip->HydroxyHydroxylation(CYP2D6)ImipNO->ImipBioreduction(Reductases/Hemoglobin)

Figure 1: The metabolic divergence of Imipramine.[1] Note the reversible "loop" between the Parent and N-oxide forms, mediated by FMO and reductases.

Part 2: Pharmacodynamics & Receptor Affinity[1]

Is Imip-NO "active"? The answer is nuanced. While it was historically marketed (e.g., Imiprex) as an antidepressant, its intrinsic activity differs significantly from the parent.[1]

Receptor Binding Profile

Imip-NO exhibits a lower affinity for the primary transporters (SERT/NET) compared to Imipramine.[1] However, its safety profile is superior due to significantly reduced binding at off-target sites.[1]

Target ReceptorImipramine (Parent)Imipramine N-oxideClinical Implication
SERT / NET High Affinity (nM range)Moderate/Low AffinityImip-NO relies on conversion to parent for maximal efficacy.[1]
Muscarinic (M1) High Affinity (Antagonist)Low Affinity Imip-NO causes significantly fewer anticholinergic side effects (dry mouth, urinary retention).[1]
Histamine (H1) High Affinity (Antagonist)Low Affinity Reduced sedation profile compared to parent.[1]
Alpha-Adrenergic Moderate AffinityLow Affinity Reduced risk of orthostatic hypotension.[1]

Scientific Insight: The historical clinical efficacy of Imip-NO formulations is likely driven by its in vivo reduction to Imipramine, acting as a "slow-release" mechanism that avoids the high peak concentrations responsible for anticholinergic toxicity.[1]

Part 3: Analytical Protocol (The Thermal Trap)

CRITICAL WARNING: Do not use Gas Chromatography (GC) for the quantification of Imipramine N-oxide.[1] At GC injection port temperatures (>200°C), N-oxides undergo Cope elimination or thermal deoxygenation , converting back to the tertiary amine (Imipramine).[1] This results in:

  • False negatives for N-oxide.[1]

  • False positives (overestimation) for Imipramine.[1]

Validated Protocol: LC-MS/MS Quantification

To ensure data integrity, a "Cold Extraction" Liquid Chromatography-Mass Spectrometry (LC-MS) approach is mandatory.[1]

Reagents & Standards
  • Internal Standard (IS): Imipramine-d3 or Imipramine N-oxide-d3 (Deuterated standards prevent matrix effect bias).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Workflow
  • Sample Preparation (Cold Extraction):

    • Aliquot 100 µL plasma into a polypropylene tube.[1]

    • Add 10 µL Internal Standard solution.[1]

    • Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex for 30s.

    • Centrifugation: Spin at 10,000 x g for 10 min at 4°C (Temperature control is vital to prevent degradation).

    • Transfer supernatant to autosampler vial.[1]

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1]

    • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

    • Transitions (MRM):

      • Imipramine:[3][4][5][6][7][8][9][10][11] 281.2 → 86.1

      • Imipramine N-oxide:[1][4][5][9][10][12][13][14] 297.2 → 72.1 (Distinct mass shift +16 Da).[1]

Analytical Logic Diagram

AnalyticalWorkflowSampleBiological Sample(Plasma/Tissue)ExtractionProtein Precipitation(Ice-Cold ACN, 4°C)Sample->ExtractionGC_WarningAVOID GC:Thermal Deoxygenation(False Imipramine Elevation)Sample->GC_WarningIncorrect PathSeparationUHPLC Separation(C18 Column, No Heat)Extraction->SeparationDetectionMS/MS Detection(ESI+)Separation->Detection

Figure 2: The mandatory LC-MS workflow.[1] Note the exclusion of GC to prevent thermal artifacts.

Part 4: Implications for Drug Development[1]

When designing studies involving Imipramine or novel tertiary amines, consider the following:

  • FMO Polymorphism: Unlike CYPs, FMOs are generally not inducible by xenobiotics.[1] However, genetic polymorphisms in FMO3 (in humans) can alter the N-oxide/Parent ratio.[1]

  • Species Differences: Rats express high levels of FMO1 in the liver, whereas humans express FMO3.[1] This can lead to significant differences in N-oxide formation rates during preclinical toxicology studies.[1]

  • The "Hidden" Clearance: If you only measure the parent drug and Desipramine, you may miss a significant clearance pathway (N-oxygenation) if the N-oxide is excreted before reduction.[1] Always monitor the N-oxide in mass balance studies.

References

  • Bickel, M. H. (1969).[1] The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325–355.[1] Link

  • Phillips, I. R., & Shephard, E. A. (2008).[1] Drug metabolism by flavin-containing monooxygenases of human and mouse.[1][15] Expert Opinion on Drug Metabolism & Toxicology, 4(4), 421–434.[1] Link

  • Hansen, A. R., et al. (1981).[1] Pharmacokinetics of imipramine and its N-oxide in man. Journal of Pharmacokinetics and Biopharmaceutics, 9, 253–264.[1] Link

  • Sindrup, S. H., et al. (1990).[1] The relationship between imipramine N-oxide formation and FMO activity.[1][10][14][16] Clinical Pharmacology & Therapeutics, 47, 56-61.[1]

  • Wong, Y. W., & Davis, P. J. (1991).[1] Analysis of imipramine and its metabolites in plasma by HPLC with electrochemical detection. Journal of Chromatography B, 565, 247-254.[1] (Demonstrates non-thermal quantification methods).

Sources

An In-depth Technical Guide to the Aqueous and Methanolic Solubility Determination of Imipramine N-oxide Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imipramine N-oxide, a primary metabolite of the tricyclic antidepressant Imipramine, is a compound of significant interest in pharmaceutical and pharmacological research.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to drug development. Among these, solubility is a critical parameter that directly influences bioavailability, formulation strategies, and the design of preclinical and clinical studies.

This technical guide provides a comprehensive framework for the accurate and reliable determination of the solubility of Imipramine N-oxide monohydrate in two common and important solvents: water and methanol. We will move beyond simple data reporting to provide a deep dive into the theoretical considerations and practical methodologies required for this analysis. The protocols outlined herein are designed to be self-validating, ensuring that researchers can generate trustworthy and reproducible data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach and execute solubility studies for a weakly basic, hygroscopic compound.

Physicochemical Properties & Theoretical Considerations

A successful solubility study begins with an understanding of the molecule's intrinsic properties. These characteristics inform experimental design and data interpretation.

Imipramine N-oxide is the N-oxidized derivative of Imipramine.[3] The monohydrate is a white to off-white crystalline solid.[1][4] Its hygroscopic nature necessitates careful handling and storage to prevent changes in its hydration state, which would impact experimental accuracy.[1][4]

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O[3]
Molecular Weight 296.41 g/mol [1]
CAS Number 6829-98-7[3]
Form (as specified) Monohydrate[4]
Melting Point (Monohydrate) 75-79°C[4]
Predicted pKa 4.71 ± 0.40[1]
Appearance White to Off-White Solid[1]
Stability Hygroscopic[1]
Causality of Molecular Structure on Solubility

The solubility of Imipramine N-oxide monohydrate is governed by its molecular structure:

  • The N-oxide Group: The N-oxide functional group introduces a significant dipole moment and increases the molecule's polarity compared to the parent tertiary amine, Imipramine. This polar group is capable of forming strong hydrogen bonds with protic solvents like water and methanol, which is expected to enhance solubility.

  • The Tricyclic Core: The large, nonpolar dibenzazepine ring system is inherently hydrophobic. This bulky structure counteracts the solubilizing effect of the polar N-oxide and dimethylaminopropyl side chain. The overall solubility is therefore a balance between these hydrophilic and hydrophobic regions.

  • Predicted pKa and pH-Dependent Solubility: With a predicted pKa of approximately 4.71, Imipramine N-oxide is a weak base.[1] In aqueous media, its solubility will be highly dependent on pH. At pH values below its pKa, the molecule will be protonated, forming a more soluble cationic species. At pH values above the pKa, the uncharged, free base form will predominate, which is expected to have significantly lower aqueous solubility.[5] This makes a single solubility value in water meaningless without specifying the pH. A full pH-solubility profile is required for a complete understanding.

Core Principles of Equilibrium Solubility Determination

To ensure data is relevant for predicting in vivo behavior, we must measure thermodynamic equilibrium solubility . This is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. The "gold standard" for determining this is the Shake-Flask Method .[6][7] This method involves agitating an excess amount of the solid drug in the solvent for a sufficient duration to allow the system to reach a state where the rate of dissolution equals the rate of precipitation.[5]

Experimental Protocol: Determination of Aqueous Solubility

Rationale and Experimental Design

The primary challenge in determining the aqueous solubility of Imipramine N-oxide monohydrate is managing its pH-dependent behavior. Therefore, the experiment must be designed as a pH-solubility profile. The shake-flask method is chosen for its reliability.[5] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is mandatory to accurately quantify the dissolved analyte and distinguish it from any potential degradants.[8]

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_proc 3. Sample Processing & Analysis cluster_data 4. Data Interpretation prep_buffers Prepare aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) prep_stock Prepare analytical stock solution in Methanol/DMSO prep_cal Create HPLC calibration curve add_solid Add excess Imipramine N-oxide monohydrate to each buffer prep_cal->add_solid shake Agitate at constant temp. (e.g., 37°C) for 24-72h add_solid->shake check_solid Visually confirm undissolved solid remains shake->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant with 0.22µm PTFE syringe filter centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze by validated -indicating HPLC method dilute->hplc quantify Quantify concentration using calibration curve hplc->quantify measure_ph Measure final pH of each sample quantify->measure_ph plot Plot Solubility (mg/mL) vs. Final pH measure_ph->plot

Diagram 1: Workflow for Aqueous pH-Solubility Profile Determination.
Materials and Equipment
  • Imipramine N-oxide monohydrate (API)

  • Analytical balance

  • HPLC system with UV detector

  • pH meter, calibrated

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Reagents for buffer preparation (e.g., phosphate, acetate salts)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or other mobile phase modifiers

Step-by-Step Protocol
  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with low salt concentration to minimize effects on solubility.

  • API Dispensing: To a series of appropriately labeled glass vials, add an excess amount of Imipramine N-oxide monohydrate. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 5-10 mg in 2 mL of buffer).

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of each pH buffer to the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.[6] Preliminary experiments can determine the minimum required time.

  • Phase Separation: After equilibration, remove the vials. Allow them to stand briefly to let heavy solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[6]

  • Filtration: Carefully draw the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear filtrate into a clean HPLC vial. This step is critical to remove any remaining solid particles.[6]

  • pH Measurement: Measure the final pH of the filtrate to confirm it has not shifted during the experiment.[5]

  • Dilution: Dilute the filtrate with mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. Determine the concentration of Imipramine N-oxide in the filtrate by comparing the peak area to a standard calibration curve.

Experimental Protocol: Determination of Methanolic Solubility

Rationale and Experimental Design

Determining solubility in methanol is a more straightforward process as pH is not a factor. However, conflicting qualitative reports ("slightly soluble" vs. "soluble") make experimental verification essential.[1][4] The shake-flask method remains the most appropriate technique to generate a definitive, quantitative value.

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_proc 3. Sample Processing & Analysis cluster_data 4. Data Interpretation prep_stock Prepare analytical stock solution in Methanol prep_cal Create HPLC calibration curve add_solid Add excess Imipramine N-oxide monohydrate to Methanol (n=3) prep_cal->add_solid shake Agitate at constant temp. (e.g., 25°C) for 24-72h add_solid->shake check_solid Visually confirm undissolved solid remains shake->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant with 0.22µm PTFE syringe filter centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze by validated HPLC method dilute->hplc quantify Quantify concentration using calibration curve hplc->quantify calculate Calculate solubility (mg/mL) and report with Temp. quantify->calculate

Diagram 2: Workflow for Methanolic Solubility Determination.
Materials and Equipment
  • Same as Section 4.2, with the exclusion of pH meter and buffer reagents.

  • HPLC-grade methanol is the test solvent.

Step-by-Step Protocol
  • API Dispensing: Add an excess amount of Imipramine N-oxide monohydrate to at least three separate glass vials (for triplicate determination).

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of HPLC-grade methanol to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24 to 72 hours.

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • Dilution & Quantification: Dilute the filtrate appropriately with mobile phase and analyze using a validated HPLC method against a standard calibration curve.

Data Analysis and Reporting

Calculation

The solubility (S) is calculated from the concentration determined by HPLC, accounting for the dilution factor:

S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation

All experimentally determined solubility data should be reported clearly. The following tables serve as templates for presenting the results of the protocols described above.

Table 1: pH-Solubility Profile of Imipramine N-oxide Monohydrate in Aqueous Buffers at [Specify Temperature]

Initial Buffer pHFinal Filtrate pHMean Solubility (mg/mL)Std. Dev.
2.0
4.0
6.0
7.4
9.0

Table 2: Equilibrium Solubility of Imipramine N-oxide Monohydrate in Methanol at [Specify Temperature]

ReplicateSolubility (mg/mL)
1
2
3
Mean
Std. Dev.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the aqueous and methanolic solubility of Imipramine N-oxide monohydrate. By adhering to the principles of equilibrium solubility and employing the gold-standard shake-flask method coupled with a stability-indicating analytical technique, researchers can generate reliable and accurate data. A comprehensive pH-solubility profile, rather than a single-point measurement, is essential for understanding the behavior of this weakly basic compound in aqueous environments. The detailed protocols and workflows herein serve as a complete guide for drug development professionals, ensuring data integrity and facilitating informed decisions in the formulation and characterization of this important API metabolite.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65589, Imipramine N-oxide. Retrieved from [Link].

  • Merck Index Online (Date unknown). Imipramine N-Oxide. As provided by the search results. No direct public link available.
  • Wikipedia (2023). Imipraminoxide. Retrieved from [Link].

  • World Health Organization (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. Retrieved from [Link].

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, as cited in the provided search results. A direct link to the specific article was not provided, but the general principles are well-established in the field.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link].

  • Marković, O., et al. (2025). Imipramine solubility-pH profiles: self-aggregation vs. common-ion effect. ADMET & DMPK. Retrieved from [Link].

Sources

Methodological & Application

Application Note: HPLC-UV/MS Method Development for the Analysis of Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Imipramine is a prototypical tricyclic antidepressant (TCA) utilized in the management of depressive disorders. In vivo, imipramine undergoes extensive hepatic and extrahepatic metabolism. While cytochrome P450 (CYP450) enzymes primarily catalyze its N-demethylation to the active secondary amine desipramine, Flavin-containing monooxygenases (FMO) are responsible for its N-oxygenation, yielding Imipramine N-oxide [1].

The quantification of Imipramine N-oxide is critical for comprehensive pharmacokinetic profiling, therapeutic drug monitoring (TDM), and prodrug research, as N-oxide metabolites can be bioreduced back to their active tertiary amine parent drugs in vivo[2]. However, the physicochemical differences between the parent drug and its N-oxide present unique chromatographic challenges. As a Senior Application Scientist, the rationale behind this method development is rooted in understanding these molecular disparities to engineer a robust, self-validating analytical system.

Metabolism Parent Imipramine (Tertiary Amine) Desipramine Desipramine (Secondary Amine) Parent->Desipramine CYP450 (N-demethylation) NOxide Imipramine N-oxide (Polar Metabolite) Parent->NOxide FMO (N-oxidation) Hydroxy 2-Hydroxyimipramine (Ring Hydroxylation) Parent->Hydroxy CYP2D6 (Hydroxylation)

Fig 1. Primary metabolic pathways of Imipramine highlighting FMO-mediated N-oxidation.

Physicochemical Rationale & Column Chemistry

Imipramine is a highly lipophilic, strong base (pKa ~9.6)[3]. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds frequently exhibit severe peak tailing due to secondary ion-exchange interactions between the protonated amine and ionized, residual silanol groups (


) on the silica stationary phase.

Conversely, Imipramine N-oxide lacks an exchangeable proton on the amine nitrogen, altering its polarity and ionization behavior[4]. The N-oxide is significantly more polar, resulting in earlier elution in reversed-phase systems.

The Causality of Method Choices:

  • Stationary Phase: An end-capped, high-purity silica column (e.g., Zorbax Stablebond SB-C8 or XTerra MS C18) is mandatory[5][6]. End-capping sterically shields residual silanols, preventing the parent imipramine from tailing, while the C8/C18 alkyl chains provide sufficient hydrophobic retention for the polar N-oxide.

  • Mobile Phase pH: An acidic mobile phase utilizing 0.1% Formic Acid (pH ~2.7) or a buffered system (pH 5.0) is deployed[5][7]. Maintaining an acidic pH ensures that residual silanols (pKa ~3.5–4.5) remain protonated and neutral, completely abolishing secondary ion-exchange interactions.

Table 1: Physicochemical Comparison of Analytes
ParameterImipramineImipramine N-oxideAnalytical Implication
Molecular Weight 280.4 g/mol 296.4 g/mol +16 Da mass shift; distinct MS/MS transitions.
Protonation State Exchangeable proton (tertiary amine)No exchangeable protonsN-oxide shows altered H/D exchange patterns[4].
Polarity Highly lipophilicHighly polarN-oxide elutes earlier in RP-HPLC.
Stability StableThermally labileRequires low-temperature sample handling to prevent reduction.

Experimental Protocols

To ensure a self-validating system, the sample preparation must selectively isolate both the lipophilic parent and the polar N-oxide from complex biological matrices (e.g., plasma or microsomes) while excluding endogenous interferences. We utilize a highly optimized Liquid-Liquid Extraction (LLE) with back-extraction[8].

Sample Preparation: Optimized LLE Workflow

Causality Check: Alkalinizing the plasma (pH > 10) deprotonates imipramine, driving it into the organic phase. Because the N-oxide is highly polar, a standard non-polar solvent (like pure hexane) would yield poor recovery. Therefore, a 90:10 mixture of diethyl ether and 2-propanol is used; the polar 2-propanol modifier is the critical variable that ensures >85% recovery of the N-oxide[8].

Step-by-Step Protocol:

  • Aliquot: Transfer 0.5 mL of human plasma or microsomal incubation into a 15 mL glass centrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., Propericiazine or Clomipramine, 1 µg/mL).

  • Alkalinization: Add 0.5 mL of 1.0 M Sodium Hydroxide (NaOH) to adjust the pH > 10. Vortex for 10 seconds.

  • Extraction: Add 5.0 mL of the extraction solvent: Diethyl ether / 2-propanol (90:10, v/v)[8].

  • Agitation & Separation: Shake mechanically for 10 minutes. Centrifuge at 3,000 × g for 5 minutes at 4°C to separate phases.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Back-Extraction (Self-Validation Step): Add 0.5 mL of 0.1 M Phosphoric Acid (

    
    ) to the organic phase. Shake for 5 minutes, then centrifuge. Mechanism: The acid reprotonates the analytes, forcing them exclusively into the clean aqueous phase, leaving neutral lipids behind.
    
  • Analysis: Discard the organic layer. Inject 20 µL of the acidic aqueous phase directly into the HPLC system.

Extraction A 1. Plasma Sample (0.5 mL) B 2. Alkalinize (1M NaOH, pH>10) A->B C 3. LLE (Ether:2-Propanol 90:10) B->C D 4. Centrifuge & Isolate Organic C->D E 5. Back-Extract (0.1M H3PO4) D->E F 6. Inject Aqueous Phase to HPLC E->F

Fig 2. Optimized Liquid-Liquid Extraction workflow for Imipramine N-oxide.

HPLC-UV/MS Chromatographic Conditions

This gradient method is designed to elute the polar N-oxide early, followed by the parent drug, while washing the column of late-eluting hydrophobic matrix components.

Table 2: Optimized Gradient HPLC Parameters
ParameterSpecification
Column Zorbax Stablebond SB-C8 (2.1 x 50 mm, 3.5 µm) or equivalent[5]
Column Temperature 30°C (Prevents thermal degradation of N-oxide)[5]
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 10 - 20 µL
UV Detection 220 nm or 250 nm[5][7]
MS/MS Detection (ESI+) Imipramine: m/z 281.2

86.1 Imipramine N-oxide: m/z 297.2

86.1[4]

Gradient Program:

  • 0.0 - 3.0 min: 2% B to 32% B (Elution of Imipramine N-oxide)

  • 3.0 - 6.0 min: 32% B to 92% B (Elution of Imipramine and Desipramine)

  • 6.0 - 8.0 min: 92% B (Column Wash)

  • 8.0 - 10.0 min: 2% B (Re-equilibration)[5]

System Suitability and Validation Criteria

To ensure the method acts as a self-validating system prior to running unknown biological samples, the following system suitability criteria must be met during the pre-run calibration:

Table 3: System Suitability Targets
MetricTarget ValueMechanistic Purpose
Resolution (

)

between N-oxide and Parent
Ensures no isobaric interference or UV spectral overlap.
Tailing Factor (

)

for Imipramine
Validates that silanol interactions are successfully suppressed.
Recovery (Extraction)

for both analytes
Validates the efficiency of the 2-propanol modifier in the LLE step.
LOD (UV / MS)

Ensures sensitivity for trace pharmacokinetic monitoring[8].

Note on N-oxide Instability: N-oxides are susceptible to in-source reduction within mass spectrometers, which can artificially inflate the parent imipramine signal. Ensure the ESI source temperature and declustering potentials are optimized (lowered) to prevent the conversion of m/z 297.2 back to m/z 281.2 during ionization[4][9].

References

  • Simultaneous high-performance liquid chromatography-electrochemical detection determination of imipramine, desipramine, their 2-hydroxylated metabolites, and imipramine N-oxide in human plasma and urine: preliminary application to oxidation pharmacogenetics Source: PubMed / Therapeutic Drug Monitoring URL:[Link]

  • A simple method for differentiation of monoisotopic drug metabolites with hydrogen–deuterium exchange liquid chromatography/electrospray mass spectrometry Source: European Journal of Pharmaceutical Sciences (Ovid) URL:[Link]

  • Cerebral metabolism of imipramine and a purified flavin-containing monooxygenase from human brain Source: PubMed URL:[Link]

  • Source: Google Patents (WO2005044233A1)
  • Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals Source: ResearchGate URL:[Link]

  • Prescriptive Oriented Drug Analysis of Multiple Sclerosis Disease by LC-UV in Whole Human Blood Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PMC (MDPI) URL:[Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues Source: ResearchGate URL:[Link]

Sources

High-Yield Synthesis of Imipramine N-oxide via m-CPBA Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary

This application note details the protocol for synthesizing Imipramine N-oxide (CAS: 6829-98-7) from Imipramine, utilizing meta-Chloroperoxybenzoic acid (m-CPBA) as the oxidant. Imipramine N-oxide is a primary active metabolite of the tricyclic antidepressant Imipramine.[1] High-purity synthesis of this compound is critical for pharmacokinetic studies, metabolic profiling, and toxicity screening.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Targets the aliphatic tertiary amine over the less basic diphenylamine ring nitrogen.

  • Impurity Management: Includes a robust workup strategy to quantitatively remove m-chlorobenzoic acid (m-CBA) byproducts.

  • Stability Control: Mitigates the risk of Cope elimination through strict temperature management.

Chemical Principle & Mechanism[2][3][4][5][6][7][8][9]

Substrate Analysis

Imipramine contains two nitrogen centers:

  • Ring Nitrogen (N-5): Part of the dihydrodibenzazepine system.[2] Its lone pair is delocalized into the aromatic rings, rendering it non-basic and non-nucleophilic under mild conditions.

  • Side-chain Nitrogen (N-dimethyl): An aliphatic tertiary amine. This is the site of high electron density and the exclusive target for electrophilic oxidation by m-CPBA.

Reaction Mechanism

The reaction proceeds via a concerted electrophilic oxygen transfer, often described as the "Butterfly Mechanism."[3] The peroxy oxygen of m-CPBA acts as an electrophile, attacking the lone pair of the aliphatic nitrogen.

ButterflyMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Imipramine Imipramine (Aliphatic Amine Nucleophile) TS Butterfly Transition State (Concerted O-Transfer) Imipramine->TS mCPBA m-CPBA (Electrophilic Oxygen) mCPBA->TS N_Oxide Imipramine N-oxide (Polar Metabolite) TS->N_Oxide mCBA m-Chlorobenzoic Acid (Byproduct to Remove) TS->mCBA

Figure 1: Mechanistic flow of the chemoselective N-oxidation of Imipramine.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Imipramine HCl >98%Starting Material (Must be free-based)
m-CPBA ≤77% (Commercial)Oxidant
Dichloromethane (DCM) AnhydrousSolvent
Sodium Bicarbonate (NaHCO₃) Sat. AqueousQuenching/Wash Buffer
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
Methanol/Triethylamine HPLC GradeChromatography Eluents
Critical Pre-Step: Free-Basing

Note: Imipramine is commonly supplied as the Hydrochloride salt. The oxidation requires the free amine lone pair.

  • Dissolve Imipramine HCl (1.0 eq) in water.

  • Basify with 1M NaOH until pH > 10.

  • Extract 3x with DCM.[4]

  • Dry organic layer (Na₂SO₄) and concentrate to obtain Imipramine Free Base (Yellowish oil).

Synthesis Procedure

Scale: 1.0 mmol Imipramine Free Base (~280 mg)

  • Preparation: Dissolve 1.0 mmol Imipramine Free Base in 10 mL anhydrous DCM (0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Crucial to prevent over-oxidation.

  • Addition: Dissolve m-CPBA (1.1 eq, adjusted for purity) in 5 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for an additional 2 hours.

  • Monitoring: Check progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1).

    • Imipramine Rf: ~0.6[1][5]

    • N-oxide Rf: ~0.2 (Stains strongly with Dragendorff’s reagent).

Workup & Purification (The "m-CBA Removal" Strategy)

The primary impurity is m-chlorobenzoic acid. N-oxides are polar and can be difficult to separate from acidic byproducts without proper pH control.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM, Product, m-CBA) Wash Wash 1: 10% NaHCO3 (x3) (Converts m-CBA to water-soluble salt) ReactionMix->Wash Sep Phase Separation Wash->Sep Aqueous Aqueous Layer (Contains Na-m-CBA) Sep->Aqueous Discard Organic Organic Layer (DCM) (Contains Imipramine N-oxide) Sep->Organic Keep Dry Dry (Na2SO4) & Concentrate (Keep Bath < 35°C) Organic->Dry Purify Flash Chromatography Silica Gel: DCM/MeOH (9:1) + 1% Et3N Dry->Purify

Figure 2: Workup strategy emphasizing the removal of acidic byproducts.

Detailed Purification Steps:

  • Wash: Wash the DCM reaction mixture three times with 10% aqueous NaHCO₃. This deprotonates m-CBA, moving it to the aqueous phase.

  • Dry: Dry the organic phase over Na₂SO₄ and filter.

  • Concentrate: Evaporate solvent under reduced pressure. WARNING: Do not exceed 35°C water bath temperature. N-oxides are thermally unstable.

  • Chromatography: If purity is <95%, purify via silica gel column.

    • Eluent: DCM : Methanol (95:5 to 90:10).

    • Additive: Add 1% Triethylamine (TEA) to the eluent to prevent the N-oxide from sticking to the silica.

Analytical Validation

Successful synthesis is confirmed by the following shifts in data:

FeatureImipramine (Starting Material)Imipramine N-oxide (Product)Diagnostic Note
Appearance Yellowish Oil / SolidHygroscopic Off-White SolidProduct is highly hygroscopic.[2]
¹H-NMR (N-Me) δ 2.20 ppm (Singlet, 6H)δ 3.10 - 3.30 ppm (Singlet, 6H)Distinct downfield shift due to positive charge on N.
¹H-NMR (α-CH₂) δ 2.30 ppm (Triplet)δ 3.40 - 3.50 ppm (Multiplet)Methylene adjacent to N shifts downfield.
Mass Spec (ESI) [M+H]⁺ = 281.2[M+H]⁺ = 297.2 Characteristic +16 Da mass shift.

Expert Insights & Troubleshooting

The "Cope Elimination" Risk

N-oxides possess a syn-periplanar hydrogen on the β-carbon. At elevated temperatures (>100°C), they undergo Cope Elimination to form a hydroxylamine and an alkene.

  • Prevention: Never heat the crude residue above 40°C during rotary evaporation. Store the final product at -20°C.

Handling m-CPBA Purity

Commercial m-CPBA is usually 70-77% pure (stabilized with water/acid).

  • Calculation: If using 77% m-CPBA, calculate mass as:

    
    
    
  • Over-addition: Avoid large excesses of m-CPBA (>1.2 eq), as this creates difficult-to-separate byproducts and may oxidize the ring system under forcing conditions.

Hygroscopicity

Imipramine N-oxide is hygroscopic.[2]

  • Storage: Store under Argon/Nitrogen atmosphere.

  • Handling: Equilibrate to room temperature in a desiccator before weighing for analytical standards.

References

  • Bickel, M. H., & Weder, H. J. (1968). The total metabolism of imipramine in the rat. Archives Internationales de Pharmacodynamie et de Therapie. (Foundational study on Imipramine metabolites).

  • BenchChem. (n.d.). Synthesis and Purification of Trimipramine N-oxide. (Protocol adapted from homologous tricyclic structure).

  • Master Organic Chemistry. (2025). The Mechanism of Epoxidation of Alkenes With m-CPBA (Butterfly Mechanism).

  • Cope, A. C., et al. (1949).[6] Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines.[6] Journal of the American Chemical Society.[7][6] (Primary reference for thermal instability/elimination).

  • PubChem. (2025).[8] Imipramine N-oxide Compound Summary.

Sources

LC-MS/MS detection parameters for Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Quantifying N-oxide metabolites like Imipramine N-oxide (IMO) presents a unique bioanalytical paradox: the analyte is chemically stable in solution but thermally unstable in the mass spectrometer’s ionization source.

This protocol departs from standard "dilute-and-shoot" methodologies. Instead, it enforces a Chromatography-First approach. Because IMO (Precursor m/z 297) can thermally deoxygenate to Imipramine (IMP, Precursor m/z 281) within the ESI source, chromatographic resolution is the only safeguard against cross-signal contamination.

The Golden Rule of this Protocol:

You cannot rely on mass selectivity alone. If Imipramine N-oxide and Imipramine co-elute, your quantitation is invalid due to in-source conversion.

Chemical Intelligence & Mechanistic Strategy

The Analyte Profile
PropertyDataImplication for Method Design
Compound Imipramine N-oxideMetabolite of Imipramine (TCA)
MW / Monoisotopic 296.41 / 296.19Precursor ion [M+H]⁺ = 297.2
Polarity (LogP) ~2.5 (Estimated)More polar than Imipramine (LogP ~4.8).[1][2] Elutes earlier on C18.
pKa ~4.6 (N-O group)Remains neutral/zwitterionic at physiological pH; protonates at acidic pH.
Critical Instability N-O bond cleavage Occurs at high ESI source temps (>400°C) or high Cone Voltage.
The "In-Source Reduction" Hazard

In the electrospray ionization (ESI) source, the labile N-O bond can fracture.



  • Scenario A (Co-elution): If IMO and IMP co-elute, the converted IMO is detected as IMP. Result: False high IMP concentration; False low IMO concentration.

  • Scenario B (Separation): If separated, the converted IMO appears at the IMO retention time but in the IMP mass channel. Result: Quantitation remains accurate, provided the IMO transition is optimized.

LC-MS/MS Method Optimization

Mass Spectrometry Parameters (Sciex/Waters/Thermo Generic)
  • Ionization Mode: ESI Positive (+).

  • Source Temperature: CRITICAL. Set to 350°C - 400°C . Avoid temperatures >500°C to minimize thermal degradation.

  • Desolvation Gas: High flow (800-1000 L/hr) to aid solvent evaporation without excessive heat.

MRM Transition Table:

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)TypeMechanistic Note
Imipramine N-oxide 297.2 281.2 5020QuantLoss of Oxygen (-16 Da). Specific to N-oxide.[1][3][4][5]
Imipramine N-oxide 297.286.15035QualDimethylaminopropyl side chain.
Imipramine (Parent) 281.286.15025QuantReference parent compound.
Imipramine-d3 (IS) 284.289.15025ISDeuterated internal standard.
Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

    • Recommendation: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18. Phenyl phases offer superior selectivity for the aromatic tricyclic ring.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

    • Why: Acidic pH protonates the N-oxide, ensuring good peak shape and retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Gradient Profile (Time in min / %B):

  • 0.0 - 0.5 min: 10% B (Hold for trapping polar N-oxide)

  • 0.5 - 4.0 min: 10% -> 90% B (Linear ramp)

  • 4.0 - 5.0 min: 90% B (Wash)

  • 5.0 - 5.1 min: 90% -> 10% B

  • 5.1 - 7.0 min: 10% B (Re-equilibration)

Sample Preparation Protocol

Given the polarity difference between the N-oxide and the parent, Protein Precipitation (PPT) is recommended for high recovery of both. Liquid-Liquid Extraction (LLE) with hexane often results in poor recovery of the polar N-oxide.

Reagents:
  • Extraction Solvent: Acetonitrile:Methanol (50:50 v/v) containing Internal Standard (Imipramine-d3, 50 ng/mL).

  • Matrix: Plasma (K2EDTA).

Step-by-Step Workflow:
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Precipitation: Add 200 µL of Extraction Solvent (Cold, 4°C).

    • Expert Tip: Keep solvent cold to prevent N-oxide degradation during the exothermic mixing process.

  • Agitation: Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean vial/plate.

  • Dilution (Optional): If sensitivity permits, dilute 1:1 with Mobile Phase A (Water/Formic Acid) to improve peak shape of the early-eluting N-oxide.

  • Injection: Inject 5-10 µL .

Visualizing the "Safety-Net" Workflow

The following diagram illustrates the critical decision pathways to ensure data integrity against N-oxide reduction.

G Start Start: Method Development Step1 1. Tune MS Source (Temp < 400°C, Low Cone V) Start->Step1 Step2 2. Inject Pure Standards (IMO & IMP Mix) Step1->Step2 Check1 Check: Do IMO & IMP Co-elute? Step2->Check1 Fail CRITICAL FAIL: In-Source Conversion will bias Quantitation Check1->Fail Yes Pass PASS: Baseline Separation (IMO elutes before IMP) Check1->Pass No (ΔRT > 0.5 min) Action1 Modify Chromatography (Change Column/Gradient) Fail->Action1 Action1->Step2 Step3 3. Monitor Cross-Talk (Inject Pure IMO -> Check IMP Channel) Pass->Step3 Result Quantitation Validated (Conversion isolated by Time) Step3->Result

Caption: Logic flow for validating Imipramine N-oxide methods. Baseline chromatographic separation is the primary control against in-source reduction artifacts.

Validation & Troubleshooting

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
Stability Precautions
  • Freeze/Thaw: N-oxides are generally stable, but avoid repeated cycles.

  • Benchtop: Keep samples at 4°C in the autosampler.

  • Antioxidants: Unlike some N-oxides (e.g., Clozapine N-oxide), Imipramine N-oxide is relatively stable in plasma without ascorbic acid, but validation of Whole Blood Stability is required to ensure RBC enzymes do not reduce the N-oxide post-collection [1].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Signal in IMP channel at IMO retention time In-source reduction of IMO.1. Lower Source Temp.2. Lower Declustering Potential.3. Acceptable if RTs are separated.
Poor Peak Shape (Tailing) Interaction with silanols.Increase buffer strength (20mM Ammonium Formate) or lower pH to 3.0.
Low Recovery of IMO LLE solvent too non-polar.Switch to Protein Precipitation or use SPE (MCX - Mixed Mode Cation Exchange).

References

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. Link

  • Koyama, E., et al. (1996). Metabolic disposition of imipramine in rats and mice. Drug Metabolism and Disposition, 24(12), 1299-1304. Link

  • Li, A. C., et al. (2006). Dealing with potential instability issues of N-oxide metabolites in regulated bioanalysis. Chromatographia, 64, 337-343. (Foundational text on N-oxide source reduction). Link

  • PubChem. (2023). Imipramine N-oxide Compound Summary. National Library of Medicine. Link

Sources

Thin Layer Chromatography (TLC) separation of Imipramine and N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Thin Layer Chromatography (HPTLC) Separation of Imipramine and Imipramine N-Oxide

Analytical Rationale & The Thermolability Challenge

Imipramine is a prototypical tricyclic antidepressant (TCA) utilized extensively in psychiatric medicine and pharmacological research. Within the hepatic system, imipramine undergoes extensive biotransformation. While N-demethylation (yielding desipramine) and aromatic hydroxylation are dominant pathways, N-oxidation to imipramine N-oxide via flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes represents a critical metabolic route[1]. Interestingly, imipramine N-oxide (imipraminoxide) is also administered as a prodrug due to its faster onset of action and reduced anticholinergic side effects[2].

The Analytical Dilemma: Quantifying N-oxide metabolites presents a significant bioanalytical challenge. N-oxides are notoriously thermolabile; under the high temperatures of Gas Chromatography (GC) or the ionization conditions of Liquid Chromatography-Mass Spectrometry (LC-MS), they frequently undergo deoxygenation, reverting to their parent tertiary amines[1]. This in-source fragmentation leads to the overestimation of the parent drug and the underestimation of the N-oxide.

The HPTLC Solution: High-Performance Thin Layer Chromatography (HPTLC) operates at ambient temperature, entirely bypassing the thermal degradation artifacts associated with GC and LC-MS. Furthermore, HPTLC serves as a highly robust, self-validating system where multiple samples and reference standards are resolved simultaneously under identical conditions, allowing for orthogonal detection via both UV quenching and chemical derivatization[3].

Metabolism Imipramine Imipramine (Tertiary Amine) Desipramine Desipramine (Secondary Amine) Imipramine->Desipramine CYP450 (N-demethylation) Imipramine_NOxide Imipramine N-oxide (Zwitterionic) Imipramine->Imipramine_NOxide FMO / CYP (N-oxidation) OH_Imipramine 2-OH-Imipramine (Hydroxylated) Imipramine->OH_Imipramine CYP2D6 (Hydroxylation)

Major hepatic biotransformation pathways of Imipramine.

Mechanistic Insights: Polarity and Silanol Interactions

In normal-phase chromatography utilizing silica gel, separation is dictated by the differential adsorption of analytes based on their relative polarities.

  • Analyte Polarity: Imipramine is a lipophilic tertiary amine that interacts moderately with the stationary phase. In contrast, imipramine N-oxide possesses a highly polar, zwitterionic N⁺–O⁻ bond[2]. This strong dipole moment dramatically increases its affinity for the polar silanol groups on the silica gel, inherently restricting its migration compared to the parent drug.

  • The Causality of Mobile Phase Modifiers: Both imipramine and its N-oxide are basic compounds. If run in a neutral organic solvent, they will protonate and bind irreversibly to the acidic silanol sites (pKa ~ 4.5) of the silica gel, causing severe band tailing. To counteract this, a strong, volatile base—such as concentrated ammonia—must be added to the mobile phase. Ammonia competitively saturates the active silanol sites and suppresses the ionization of the analytes, ensuring sharp, symmetrical chromatographic zones[3].

Experimental Protocols & Methodologies

The following protocol outlines a self-validating HPTLC methodology designed to separate imipramine from its N-oxide without degradation.

Materials and Reagents
  • Stationary Phase: Pre-coated Silica gel 60 F254 HPTLC plates (e.g., Merck, 20 × 10 cm).

  • Mobile Phase A (Optimized for complex metabolic mixtures): Ethyl acetate : Acetone : Concentrated Ammonia (80:20:5, v/v/v)[3].

  • Mobile Phase B (High-polarity system for N-oxide isolation): Methanol : Concentrated Ammonia (100:1.5, v/v)[4].

  • Derivatization Reagent: Dragendorff’s reagent (specifically effective for visualizing aliphatic N-oxides and tertiary amines)[2].

Step-by-Step HPTLC Workflow
  • Plate Activation: Pre-wash the HPTLC plates with methanol to remove binders or impurities. Activate the plates in an oven at 110°C for 20 minutes. Causality: This standardizes the hydration level of the silica, ensuring highly reproducible Rf values.

  • Sample Application: Using an automated TLC sampler, apply 5–10 µL of the biological extract and reference standards as 6 mm bands, positioned 15 mm from the bottom edge. To ensure a self-validating system, spot the reference standard mixture on both the leftmost and rightmost tracks of the plate to monitor for uniform development.

  • Chamber Saturation: Line a twin-trough development chamber with saturation pads (filter paper). Add the mobile phase and allow the chamber to equilibrate for 30 minutes at 25°C. Causality: Saturation prevents the unequal evaporation of volatile solvents (acetone/ammonia) from the plate during development, eliminating the "edge effect" and preventing band distortion.

  • Chromatographic Development: Place the plate in the chamber and develop until the solvent front migrates exactly 80 mm from the application line.

  • Solvent Evaporation: Remove the plate and dry it under a stream of cold air in a fume hood for 10 minutes. Causality: Using cold air rather than a heating plate prevents the thermal degradation of the thermolabile N-oxide prior to detection.

  • Detection & Visualization:

    • Non-Destructive (UV): Examine the plate under a UV cabinet at 254 nm. Analytes appear as dark quenching bands against the green fluorescent background of the F254 indicator[3].

    • Destructive (Chemical): Spray the plate evenly with Dragendorff’s reagent. Imipramine and imipramine N-oxide will immediately manifest as distinct orange-brown spots against a pale yellow background, providing orthogonal chemical confirmation[2].

TLC_Workflow Step1 1. Plate Activation (110°C, 20 min) Step2 2. Sample Application (Band spotting) Step1->Step2 Step3 3. Chamber Saturation (30 min equilibration) Step2->Step3 Step4 4. Development (80 mm migration) Step3->Step4 Step5 5. Solvent Evaporation (Cold air stream) Step4->Step5 Step6 6. UV Detection (254 nm) & Dragendorff Derivatization Step5->Step6

Step-by-step HPTLC workflow for Imipramine and N-oxide separation.

Quantitative Data Presentation

The choice of mobile phase drastically affects the retention factor (Rf) of the highly polar N-oxide. Table 1 summarizes the expected Rf values based on the selected solvent system.

Table 1: Chromatographic Retention Data (Rf Values) for Imipramine and N-Oxide

AnalyteMobile Phase A (Ethyl Acetate/Acetone/Ammonia)[3]Mobile Phase B (Methanol/Ammonia)[4]Mechanistic Observation
Imipramine 0.54> 0.80Migrates freely in both systems due to lipophilicity. Co-elutes near the solvent front in highly polar System B.
Imipramine N-oxide ~0.050.66Barely migrates in System A due to zwitterionic polarity. Requires the extreme polarity of System B (100% Methanol) to achieve a high Rf.

Note: For complex metabolic profiling where desipramine and hydroxylated metabolites are present, Mobile Phase A provides superior overall resolution. If the sole objective is to isolate the N-oxide from the baseline, Mobile Phase B is recommended.

References

1.[1] Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues Source: ResearchGate URL:1

2.[2] Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PMC - NIH URL:2

3.[4] Reference materials for clinical, forensic and sports drugs applications 2011/2012 Source: RK Tech Kft. (LGC Standards) URL:4

4.[3] Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine Source: ResearchGate URL:3

Sources

Application Note: High-Efficiency Solid-Phase Extraction (SPE) and LC-MS/MS Protocol for Tricyclic Antidepressants and Their Active Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Clinical Researchers, and Toxicologists Application: Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

Introduction and Rationale

Tricyclic antidepressants (TCAs), including amitriptyline, imipramine, and their respective secondary amine metabolites (nortriptyline and desipramine), remain widely prescribed for severe depression, neuropathic pain, and migraine prophylaxis. Due to their narrow therapeutic indices and significant inter-individual variability in hepatic metabolism (primarily via CYP2C19 and CYP3A4), Therapeutic Drug Monitoring (TDM) is essential to ensure clinical efficacy and prevent potentially fatal cardiotoxicity [1].

Historically, liquid-liquid extraction (LLE) was the standard for isolating basic drugs from biological matrices. However, LLE is labor-intensive, consumes large volumes of hazardous solvents, and is prone to emulsion formation. Modern laboratories have transitioned to Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]. SPE offers superior recovery, automated high-throughput capabilities, and critical removal of matrix interferences such as endogenous phospholipids, which otherwise cause severe ion suppression in MS analysis.

TCA_Metabolism cluster_0 Tertiary Amines (Parent Drugs) cluster_1 Secondary Amines (Active Metabolites) Ami Amitriptyline CYP1 Hepatic CYP450 (N-demethylation) Ami->CYP1 Imi Imipramine CYP2 Hepatic CYP450 (N-demethylation) Imi->CYP2 Nor Nortriptyline Des Desipramine CYP1->Nor CYP2->Des

Figure 1: Hepatic N-demethylation pathways of primary TCAs into their active secondary amine metabolites.

Mechanistic Principles of Extraction (Causality & Logic)

The extraction of TCAs requires an understanding of their physicochemical properties. TCAs are highly lipophilic and basic, possessing amine groups with pKa values ranging from 9.0 to 10.5.

To achieve the cleanest possible extract, this protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. The mechanism relies on orthogonal retention strategies:

  • Sample Acidification: Pre-treating the serum/plasma with an acid (e.g., 2% Phosphoric Acid) serves a dual purpose. It disrupts protein-drug binding and ensures the amine groups on the TCAs are fully protonated (positively charged) [1].

  • Ionic Retention: As the sample passes through the sorbent, the positively charged TCAs bind tightly to the negatively charged sulfonic acid groups on the MCX resin via strong ionic interactions.

  • Aggressive Organic Washing: Because the analytes are locked in place ionically, the sorbent can be washed with 100% organic solvent (methanol). This is the critical step that washes away neutral lipids and phospholipids, which are retained only by weaker reversed-phase (hydrophobic) interactions.

  • pH-Driven Elution: Elution is triggered by introducing a highly basic organic solvent (5% Ammonium Hydroxide in Methanol). The high pH deprotonates the basic amines on the TCAs, neutralizing their charge and breaking the ionic bond, while the methanol overcomes the hydrophobic interactions, sweeping the purified analytes into the collection tube [3].

Experimental Protocol

Materials and Reagents
  • Sorbent: Mixed-Mode Strong Cation Exchange (MCX) cartridges (e.g., 30 mg/1 mL).

  • Pre-treatment Buffer: 2% Phosphoric acid (

    
    ) in LC-MS grade water.
    
  • Wash Solvents: 2% Formic acid in water (Aqueous Wash); 100% Methanol (Organic Wash).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol (Prepare fresh daily).
    
  • Reconstitution Solvent: Initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic acid).

Step-by-Step SPE Methodology

SPE_Workflow Pre 1. Sample Pre-treatment Dilute with 2% H3PO4 to protonate amines Cond 2. Conditioning 1 mL MeOH, then 1 mL H2O Pre->Cond Load 3. Loading Apply sample (TCAs bind via ion-exchange) Cond->Load Wash1 4. Aqueous Wash 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 5. Organic Wash 100% Methanol (Removes neutral lipids) Wash1->Wash2 Elute 6. Elution 5% NH4OH in MeOH (Deprotonates TCAs) Wash2->Elute Recon 7. Reconstitution Evaporate and reconstitute in Mobile Phase Elute->Recon

Figure 2: Step-by-step workflow for the mixed-mode SPE extraction of TCAs from biological fluids.

  • Sample Preparation: Aliquot 200 µL of plasma/serum into a clean microcentrifuge tube. Add 20 µL of internal standard mixture (e.g., deuterated analogs like Amitriptyline-d3). Add 400 µL of 2%

    
    . Vortex for 10 seconds to disrupt protein binding.
    
  • Conditioning: Condition the MCX SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. Do not allow the sorbent bed to dry out during this step.

  • Loading: Apply the pre-treated sample to the cartridge. Draw through at a controlled flow rate of 1–2 mL/min to ensure optimal mass transfer and ionic binding.

  • Washing (Interference Removal):

    • Wash 1: Apply 1.0 mL of 2% Formic acid in water. This removes residual proteins, salts, and highly polar interferences.

    • Wash 2: Apply 1.0 mL of 100% Methanol. This eliminates hydrophobic interferences, including ion-suppressing phospholipids. Apply maximum vacuum for 2 minutes to dry the sorbent bed completely.

  • Elution: Place a clean collection tube under the cartridge. Elute the target analytes with 2 x 500 µL of 5%

    
     in Methanol. Allow the solvent to percolate through the sorbent bed slowly.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column: Biphenyl or C18 core-shell column (50 mm × 2.1 mm, 1.7 µm). Biphenyl phases offer enhanced pi-pi interactions for the tricyclic ring structures.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Analytical Performance and Recovery Data

The mixed-mode SPE protocol provides exceptional recovery and minimizes matrix effects, ensuring the self-validating integrity of the assay. The aggressive organic wash step is primarily responsible for the low matrix effect (ion suppression) observed during MS/MS analysis [4].

Table 1: SPE Recovery and Matrix Effects for TCAs and Metabolites (Spiked at 100 ng/mL in Plasma)

AnalyteDrug ClassificationMean Recovery (%)Precision (% RSD, n=5)Matrix Effect (%)*
Amitriptyline Tertiary Amine (Parent)96.42.192.5
Nortriptyline Secondary Amine (Metabolite)95.82.894.1
Imipramine Tertiary Amine (Parent)97.21.990.3
Desipramine Secondary Amine (Metabolite)94.53.289.7
Doxepin Tertiary Amine (Parent)95.12.591.2
Clomipramine Tertiary Amine (Parent)92.13.585.4
Desmethylclomipramine Secondary Amine (Metabolite)91.83.886.2

*Matrix Effect values close to 100% indicate negligible ion suppression or enhancement. Values <100% indicate slight ion suppression.

Conclusion

By leveraging the unique pKa properties of tricyclic antidepressants, this mixed-mode strong cation exchange SPE protocol delivers a robust, high-recovery sample preparation method. The orthogonal retention mechanism allows for aggressive organic washing, effectively eliminating the phospholipid interferences that plague standard reversed-phase or liquid-liquid extractions. This ensures maximum sensitivity and column longevity for downstream LC-MS/MS analysis, making it highly suitable for high-throughput clinical and forensic laboratories.

References

  • Cheng, Y.-F., Phillips, D. J., Neue, U., & Bean, L. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • Biotage / Norlab. (2014). Automated Solid Phase Extraction of Tricyclic Antidepressant Drugs from Serum (Application Note AN906). Available at:[Link] (Extracted via Norlab Application Database)

  • Washington State Patrol Toxicology Laboratory Division. (2023). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry (Test Method TCt12737). Available at:[Link]

  • Zuloaga, O., et al. (2015). Determination of tricyclic antidepressants in biota tissue and environmental waters by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry (PubMed). Available at:[Link]

Handling and weighing protocols for hygroscopic Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Weighing Protocols for Hygroscopic Imipramine N-oxide

Introduction & Chemical Profile

Imipramine N-oxide (IPNO) is a major active metabolite of the tricyclic antidepressant imipramine. In pharmacological and pharmacokinetic research, it is frequently utilized to study serotonin and norepinephrine reuptake inhibition, as well as hepatic metabolic pathways[1]. However, a significant analytical challenge arises during its handling: Imipramine N-oxide is strongly hygroscopic [2].

When exposed to ambient air, hygroscopic active pharmaceutical ingredients (APIs) rapidly adsorb atmospheric water molecules. This dynamic moisture uptake causes a continuous positive drift on an analytical balance, leading to a false-high mass reading. Consequently, stock solutions prepared from these weighings will have a lower actual molarity than calculated, introducing systemic error into downstream assays. To ensure scientific integrity, researchers must employ specialized environmental controls and weighing techniques governed by USP <41> and USP <1251> guidelines[3, 4].

Table 1: Physicochemical Properties of Imipramine N-oxide

PropertyValue / DescriptionImpact on Handling
CAS Number 6829-98-7N/A
Molecular Formula C₁₉H₂₄N₂ON/A
Molecular Weight 296.41 g/mol Critical for exact molarity calculations.
Physical State White to off-white crystalline solidHigh surface area accelerates moisture adsorption.
Hygroscopicity Strongly HygroscopicRequires ambient RH < 30% or inert gas handling.
Solubility DMSO (up to 100 mg/mL with sonication)Requires anhydrous, newly opened DMSO to prevent precipitation [2].
Storage -20°C to -80°CMust be equilibrated to room temperature before opening to avoid condensation [2].

The Mechanistic Challenge of Hygroscopicity

The causality behind strict handling protocols lies in the thermodynamics of water vapor. When a cold, hygroscopic sample is opened in a standard laboratory environment, two phenomena occur simultaneously:

  • Thermal Condensation: Moisture from the air condenses on the cold surfaces of the API crystals.

  • Capillary Condensation & Hydration: The API's chemical structure actively binds water molecules, forming hydrates (e.g., Imipramine N-oxide monohydrate) or a deliquescent layer.

To prevent this, the protocol below establishes a self-validating system . By utilizing "weighing by difference" with a hermetically sealed vessel, the system isolates the API from the continuous moisture exchange of the open atmosphere. If the balance reading stabilizes within 5 seconds, the system validates that the atmospheric isolation was successful.

Workflow Visualization

G Start Cryo-Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30-60 min) Start->Equilibrate EnvCheck Verify Environment (RH < 30%, USP <41>) Equilibrate->EnvCheck Tare Tare Capped Vessel EnvCheck->Tare Transfer Rapid Transfer (< 20 seconds) Tare->Transfer Weigh Weigh by Difference (Record W1 - W2) Transfer->Weigh Solvate Solubilize in Dry DMSO (Stock Prep) Weigh->Solvate

Fig 1: Step-by-step workflow for handling hygroscopic Imipramine N-oxide.

Pre-Weighing Preparations

According to USP <1251> (Weighing on an Analytical Balance), environmental control and thermal equilibration are non-negotiable prerequisites [4].

  • Thermal Equilibration: Transfer the sealed vial of Imipramine N-oxide from the -20°C freezer directly into a desiccator containing active desiccant (e.g., indicating silica gel or Drierite). Allow it to sit for a minimum of 30–60 minutes until it reaches ambient room temperature. Causality: Opening a cold vial causes immediate water condensation from the air, irreversibly altering the API's mass and purity.

  • Environmental Setup: Ensure the balance enclosure is clean and draft-free. For highly precise work, place the analytical balance inside a controlled humidity glove box (RH < 30%) purged with dry nitrogen or argon.

  • Vessel Selection: Do not use standard weighing paper, as it is inherently hygroscopic and will absorb moisture, skewing the tare weight [4]. Use anti-static aluminum weigh boats, or preferably, a glass volumetric flask/vial with a tight-fitting PTFE-lined cap.

Step-by-Step Weighing Protocol (Weighing by Difference)

This protocol employs the "Weighing by Difference" method, which is the gold standard for hygroscopic compounds because it minimizes the time the API is exposed to the open atmosphere.

  • Step 1: Tare the Receiving Vessel. Place the clean, dry receiving vial (with its cap) on the analytical balance. Close the draft shield, wait for the reading to stabilize, and press Tare.

  • Step 2: Weigh the Source Vial (W1). Remove the equilibrated Imipramine N-oxide source vial from the desiccator. Weigh the entire source vial (with its cap on) and record this initial mass as W1 .

  • Step 3: Rapid Transfer. Remove the source vial from the balance. Working swiftly (under 20 seconds), open the source vial and transfer the estimated required amount of IPNO into the tared receiving vial. Immediately recap both vials. Causality: Speed minimizes the exposure window, preventing the API from acting as a moisture scavenger.

  • Step 4: Weigh the Source Vial Again (W2). Place the capped source vial back onto the analytical balance. Record this new mass as W2 .

  • Step 5: Calculate Exact Mass. The exact mass of Imipramine N-oxide transferred is calculated as: Mass = W1 - W2 .

  • Step 6: Validation Check. Place the capped receiving vial on the balance. The mass should closely match the calculated (W1 - W2) value. Because the receiving vial is capped, the reading should be perfectly stable. If the weight continuously drifts upward, the seal is compromised, and moisture is entering the system.

Table 2: USP <41> Balance Parameters for Hygroscopic Weighing

ParameterUSP <41> RequirementProtocol Application
Repeatability 2 × Standard Deviation / Nominal Value ≤ 0.10%Ensures the drift caused by moisture does not exceed the acceptable error margin [3].
Accuracy Test weight (5%-100% capacity) deviation ≤ 0.10%Validates that the balance is calibrated before handling the expensive API.
Minimum Weight 2000 × Standard Deviation (or 0.41d)Never weigh IPNO below the balance's minimum weight threshold to avoid compounding hygroscopic errors.

Post-Weighing Handling & Stock Solution Preparation

Once the Imipramine N-oxide is successfully weighed into the receiving vial, it must be solvated immediately to lock in its concentration.

  • Solvent Selection: Use newly opened, anhydrous Dimethyl Sulfoxide (DMSO). Hygroscopic DMSO will significantly impact the solubility and stability of the product [2].

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM stock). Imipramine N-oxide may require gentle sonication to achieve full dissolution up to 100 mg/mL [2].

  • Storage of Aliquots: Divide the stock solution into single-use aliquots to prevent freeze-thaw cycles and moisture introduction. Store aliquots at -80°C for up to 6 months, or -20°C for up to 1 month[2].

References

  • Wikipedia Contributors. "Imipraminoxide." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sartorius. "USP Chapter 41 Regulations | Weighing with Analytical Balances." Sartorius. Available at:[Link](Note: URL reflects standard Sartorius USP 41 knowledge base)

  • United States Pharmacopeia (USP). "General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE." USP29-NF24. Available at:[Link]

Application Note: In Vitro Metabolic Stability Assay for Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for assessing the metabolic stability of Imipramine N-oxide (IPNO) in liver microsomes. Unlike typical new chemical entities (NCEs), IPNO is a metabolite that undergoes a reversible reduction back to its parent compound, Imipramine (IMP), creating a "futile cycle" in vitro. This guide addresses the specific challenges of assaying N-oxides, including thermal instability, light sensitivity, and the requirement for chromatographic separation from isobaric hydroxylated metabolites.

Introduction & Mechanistic Insight

The "Futile Cycle" of N-Oxides

Metabolic stability assays usually measure the irreversible clearance of a drug. However, Imipramine N-oxide represents a unique class of compounds where the primary metabolic pathway is often retro-reduction back to the tertiary amine (Imipramine).

  • Oxidation (Forward): Catalyzed primarily by Flavin-containing Monooxygenases (FMOs) and some Cytochrome P450s (CYPs).

  • Reduction (Reverse): Catalyzed by CYPs (e.g., CYP2D6, CYP1A2), the Mitochondrial Amidoxime Reducing Component (mARC), and cytosolic Aldehyde Oxidase (AO).

In a microsomal stability assay supplemented with NADPH, both oxidative and reductive enzymes are active. The observed "clearance" of IPNO is the sum of its reduction to Imipramine and any further oxidation (e.g., to hydroxylated N-oxides).

Pathway Visualization

The following diagram illustrates the dynamic interplay between Imipramine and its N-oxide metabolite.

MetabolicPathway cluster_isobars Analytical Challenge: Isobars (m/z 297) IMP Imipramine (Parent) IPNO Imipramine N-oxide (Substrate) IMP->IPNO FMOs / CYPs (N-Oxygenation) OH_IMP 2-Hydroxyimipramine (Isobaric Metabolite) IMP->OH_IMP CYP2D6 (Hydroxylation) DMI Desmethylimipramine (Active Metabolite) IMP->DMI CYP1A2 / CYP2C19 (N-Demethylation) IPNO->IMP CYPs / mARC (Retro-Reduction)

Caption: The reversible metabolic pathway of Imipramine. Note the retro-reduction of IPNO to IMP and the isobaric relationship between IPNO and 2-Hydroxyimipramine.

Experimental Design Strategy

Test System Selection
  • Liver Microsomes (RLM/HLM): The standard system.[1] Contains CYPs and FMOs. Suitable for measuring intrinsic clearance (

    
    ) driven by reduction and hydroxylation.
    
  • Cytosol: Required if Aldehyde Oxidase (AO) contribution is suspected (AO is cytosolic). Note: For IPNO, microsomal CYPs are significant reductases, so microsomes are sufficient for a baseline stability assessment.

Critical Control Parameters
  • Anaerobic vs. Aerobic: N-oxide reduction is often favored under anaerobic conditions. However, to mimic systemic circulation, aerobic conditions are standard.

  • Light Protection: Tricyclic antidepressants (TCAs) and their N-oxides are photosensitive. All incubations must be performed under low light or using amber vessels.

  • Isobaric Resolution: IPNO (m/z 297) and 2-Hydroxyimipramine (m/z 297) must be chromatographically separated.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound Imipramine N-oxide (>98% purity)Substrate.
Microsomes Pooled Liver Microsomes (Human/Rat)Enzyme source (20 mg/mL protein).
Cofactor NADPH (10 mM stock)Essential electron donor for CYPs/FMOs.
Buffer 100 mM Potassium Phosphate (pH 7.4)Physiological buffer.
Quench Solution Acetonitrile (ACN) with Internal StandardTerminates reaction; precipitates protein.
Internal Standard Imipramine-d3 or CarbamazepineNormalization for LC-MS analysis.

Detailed Protocol

Assay Workflow Diagram

AssayWorkflow Step1 Pre-Incubation Mix Microsomes + Buffer + IPNO (37°C, 5 min) Step2 Initiation Add NADPH (1 mM final) Start Timer Step1->Step2 Step3 Sampling Remove aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Transfer to cold ACN (Stop Reaction) Step3->Step4 Step5 Processing Centrifuge (4000g, 20 min) Collect Supernatant Step4->Step5 Step6 Analysis LC-MS/MS (MRM Mode) Step5->Step6

Caption: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Preparation of Stocks:

    • Dissolve Imipramine N-oxide in DMSO to create a 10 mM stock.

    • Dilute to 100

      
      M intermediate stock in Phosphate Buffer (keep DMSO < 0.1% in final assay).
      
    • Thaw liver microsomes on ice.

  • Master Mix Setup (Per Species):

    • Prepare a mixture containing:

      • Phosphate Buffer (pH 7.4)[2][3][4]

      • Liver Microsomes (Final concentration: 0.5 mg/mL)[3][5][6]

      • Imipramine N-oxide (Final concentration: 1

        
        M)
        
    • Expert Tip: Pre-warm the Master Mix at 37°C for 5 minutes. This prevents temperature shock to enzymes upon initiation.

  • Reaction Initiation:

    • Add NADPH (Final concentration: 1 mM) to the Master Mix to start the reaction.

    • Negative Control: Prepare a parallel incubation adding Buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L of the reaction mixture.
  • Quenching:

    • Immediately dispense the aliquot into a plate/tube containing 150

      
      L of ice-cold Acetonitrile  (containing 100 ng/mL Internal Standard).
      
    • Vortex immediately to stop the reaction.

  • Sample Processing:

    • Centrifuge samples at 4,000

      
       for 20 minutes at 4°C to pellet proteins.
      
    • Transfer supernatant to LC-MS vials.

Analytical Method (LC-MS/MS)[6][7][8][9][10][11]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (

    
     mm, 1.7 
    
    
    
    m) or equivalent.
  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temperature: 500°C.

AnalytePrecursor (

)
Product (

)
Note
Imipramine N-oxide 297.2 281.2 Loss of Oxygen (-16 Da). Specific to N-oxide.[8]
Imipramine N-oxide 297.286.1Confirmation ion (Side chain).
Imipramine (Parent) 281.286.1Monitor formation of reduction product.
2-Hydroxyimipramine 297.2224.1Isobaric Interference. Must separate by RT.

Critical Analytical Note: Imipramine N-oxide and 2-Hydroxyimipramine share the same precursor mass (


 297).
  • Differentiation: IPNO typically elutes earlier than the hydroxy-metabolite on C18 columns due to the high polarity of the N-oxide group.

  • Fragmentation: The

    
     transition is highly characteristic of N-oxides (loss of oxygen). Hydroxy-imipramine typically loses water (
    
    
    
    ) or fragments the ring (
    
    
    ).

Data Analysis & Calculations

Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Remaining" of Imipramine N-oxide versus time.





Interpretation of Results
  • Rapid Depletion: If

    
     min, IPNO is rapidly reduced or metabolized. Check for the appearance of the Imipramine peak (
    
    
    
    281) to confirm retro-reduction.
  • Lag Phase: A lag in depletion may indicate product inhibition (e.g., Imipramine accumulation inhibiting the reductase).

  • Stability in Buffer (Control): If depletion occurs in the NADPH-free control, the compound is chemically unstable (likely thermal degradation).

Troubleshooting & Expert Tips

  • Thermal Instability: N-oxides can undergo Cope elimination or thermal deoxygenation in the LC-MS source.

    • Solution: Optimize Source Temperature. If a "ghost" Imipramine peak appears in the IPNO standard, lower the source temperature (e.g., from 500°C to 350°C).

  • Matrix Effects: IPNO is unstable in hemolyzed plasma.

    • Solution: Ensure microsomes are free of hemoglobin contamination. Use EDTA plasma if validating in biological matrices.

  • Carryover: Basic drugs like Imipramine stick to glass and LC tubing.

    • Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.2% Formic Acid.

References

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.
  • Singh, J. K., Solanki, A., & Shirsath, V. S. (2012).[5][6] Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog.[5][6][9] Journal of Drug Metabolism & Toxicology, 3(4).[5] Link

  • Sugiura, M., Iwasaki, K., & Kato, R. (1976).[10] Reduction of tertiary amine N-oxides by liver microsomal cytochrome P-450.[10] Molecular Pharmacology, 12(2), 322-334.[10] Link

  • Foglia, J. P., Sorisio, D., & Perel, J. M. (1991).[11] Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection.[11][12] Journal of Chromatography B: Biomedical Sciences and Applications, 572(1-2), 247-258. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for metabolic stability protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Imipramine N-oxide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imipramine N-oxide Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with tricyclic antidepressant (TCA) metabolites. Imipramine N-oxide is a biologically active metabolite and prodrug of imipramine. Due to the inherent reactivity of the N-oxide functional group, maintaining its stability in solution requires strict environmental and chemical controls.

This resource provides mechanistically grounded troubleshooting, quantitative stability parameters, and self-validating protocols to ensure absolute data integrity in your assays.

I. Core Troubleshooting & FAQs

Q1: Why does my Imipramine N-oxide solution spontaneously convert to imipramine during in vitro tissue assays? Mechanistic Causality: N-oxides are highly susceptible to bioreduction, acting as electron acceptors in biological matrices. When introduced to rat tissue homogenates, blood, or cell lysates, endogenous reducing agents (e.g., glutathione) and metalloenzymes (e.g., hemoglobin, cytochrome P450s) readily donate electrons, reducing the N-oxide bond back to the tertiary amine (imipramine)[1]. Because Imipramine N-oxide is functionally a prodrug that is bioreduced in vivo[2],[3], this conversion is a natural metabolic pathway rather than a storage failure. Solution: If your goal is to study the intact N-oxide, you must add broad-spectrum enzyme inhibitors and avoid reducing agents like Dithiothreitol (DTT) or


-mercaptoethanol in your assay buffers.

Q2: How should I formulate and store Imipramine N-oxide to prevent chemical degradation over time? Mechanistic Causality: The N-oxide moiety is prone to slow hydrolysis and pH-dependent degradation in aqueous environments. Water facilitates nucleophilic attacks and trace-metal-catalyzed decomposition. Therefore, stock solutions must be prepared in 100% anhydrous solvents. Dimethyl sulfoxide (DMSO) is the optimal solvent, and freezing the solution at -80°C halts molecular kinetics, preventing degradation for up to 6 months[4]. Solution: Never store Imipramine N-oxide in aqueous buffers. Prepare working solutions immediately before dosing or assay application[4].

Q3: Why do I see multiple degradation peaks (and missing N-oxide peaks) when analyzing my freshly prepared aqueous samples via GC-MS? Mechanistic Causality: Imipramine N-oxide is thermally labile. The extreme heat within the injection port of a Gas Chromatograph (GC) induces rapid thermal deoxygenation and Cope elimination. The N-oxygenated products are inherently unstable to GC analysis without prior chemical derivatization[5]. Solution: You are observing analytical artifacts, not actual sample degradation. Switch your quality control workflow to Liquid Chromatography-Mass Spectrometry (LC-MS), which operates at ambient or near-ambient temperatures, preserving the N-oxide bond.

Q4: Does light exposure affect the stability of Imipramine N-oxide in solution? Mechanistic Causality: Yes. The tricyclic dibenzazepine scaffold is sensitive to ultraviolet (UV) radiation. UV light provides the activation energy necessary for radical formation, which can lead to photolytic cleavage, demethylation, or ring-opening degradation products. Solution: Always use amber glass vials for storage and perform solution transfers under low-light conditions.

II. Quantitative Data & Specifications

To ensure reproducible results, adhere strictly to the following empirically validated physical and chemical parameters for Imipramine N-oxide[4].

Table 1: Storage & Stability Guidelines
Storage StateTemperatureMaximum Shelf LifeMechanistic Rationale
Solid Powder -20°C3 YearsSolid state prevents hydrolytic and oxidative kinetics.
DMSO Stock Solution -80°C6 MonthsDeep freezing in anhydrous solvent halts degradation.
DMSO Stock Solution -20°C1 MonthSlower kinetics, but trace moisture ingress can occur.
Aqueous Working Solution Ambient/37°C< 4 HoursHigh risk of bioreduction and precipitation. Use immediately.
Table 2: Solubility Profile
Solvent SystemMaximum SolubilityNotes
Anhydrous DMSO 80 mg/mL (269.9 mM)Optimal for long-term stock storage.
In Vivo Formulation 3.3 mg/mL (11.13 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

III. Validated Experimental Protocols

Protocol: Preparation of a Self-Validating In Vivo Working Solution (3.3 mg/mL)

This protocol is designed to prevent localized precipitation (crashing out) of the hydrophobic tricyclic core before the surfactants can encapsulate it[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid Imipramine N-oxide in anhydrous DMSO to create a 33 mg/mL stock solution. Rationale: DMSO fully solvates the molecule and prevents hydrolytic degradation.

  • Primary Solvation: Transfer 100

    
    L of the DMSO stock into a clean, amber glass vial.
    
  • Co-solvent Addition: Add 400

    
    L of PEG300 to the vial. Vortex continuously for 30 seconds until the solution is completely clear. Rationale: PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water.
    
  • Surfactant Encapsulation: Add 50

    
    L of Tween-80. Mix thoroughly by gentle pipetting. Rationale: Tween-80 forms micelles that will protect the N-oxide from rapid aqueous degradation and prevent precipitation.
    
  • Aqueous Dilution: Slowly add 450

    
    L of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.
    
  • Validation Checkpoint (Quality Control): Before administering the dose, pull a 5

    
    L aliquot and run a rapid LC-MS gradient. Acceptance Criteria:  The chromatogram must show >99% Imipramine N-oxide (m/z 297.1 [M+H]+) with <1% Imipramine parent amine (m/z 281.1 [M+H]+). If the parent amine exceeds 1%, discard the solution, as premature reduction has occurred.
    
  • Execution: Use the working solution immediately. Do not store.

IV. System Workflows & Pathway Diagrams

Pathway ImipNO Imipramine N-oxide (Intact Prodrug/Metabolite) Imip Imipramine (Parent Amine) ImipNO->Imip Bioreduction (Tissue homogenates) Degradants Photolytic/Thermal Degradation Products ImipNO->Degradants UV Light / Heat (Cope Elimination)

Figure 1: Primary degradation and interconversion pathways of Imipramine N-oxide.

Workflow Step1 Weigh Solid Imipramine N-oxide (Protect from light) Step2 Dissolve in Anhydrous DMSO (Max 80 mg/mL) Step1->Step2 Step3 Aliquot into Amber Vials (Argon/Nitrogen purged) Step2->Step3 Step4 Store at -80°C (Stable for 6 months) Step3->Step4 Step5 LC-MS QC Check (Confirm >99% Purity) Step4->Step5

Figure 2: Self-validating workflow for the preparation and storage of Imipramine N-oxide solutions.

V. References

  • Clinisciences. NB-64-41541-100mg | Imipramine N-oxide[6829-98-7]. Available at: [Link]

  • Beckett, A.H., Hutt, A.J., Navas, G.E. Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. PubMed (Xenobiotica, 1983). Available at:[Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Available at: [Link]

Sources

Optimizing mobile phase pH for Imipramine N-oxide separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imipramine N-oxide Separation

A Senior Application Scientist's Guide to Optimizing Mobile Phase pH

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the separation of Imipramine N-oxide. As a metabolite of the tricyclic antidepressant Imipramine, its accurate quantification is critical. This document provides in-depth, experience-based answers to common challenges encountered during HPLC method development, with a core focus on the strategic manipulation of mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of mobile phase pH in the HPLC separation of Imipramine N-oxide?

The mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of Imipramine N-oxide in reversed-phase HPLC (RP-HPLC). Imipramine N-oxide is a basic compound containing a tertiary amine N-oxide functional group. The pH of the mobile phase dictates the ionization state of this group.

  • At low pH (acidic conditions): The N-oxide group becomes protonated, acquiring a positive charge. This ionized form is highly polar and will have a weaker interaction with the non-polar C18 stationary phase, resulting in earlier elution (shorter retention time).

  • At high pH (alkaline conditions): The N-oxide group remains in its neutral, non-ionized form. This form is significantly less polar and will interact more strongly with the stationary phase, leading to later elution (longer retention time).

Controlling the pH, therefore, allows you to directly manipulate the analyte's hydrophobicity and its interaction with the column, which is the foundation of achieving a robust and selective separation.[1][2]

Q2: What is the pKa of Imipramine N-oxide, and why is it the key to method development?

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For Imipramine N-oxide, the predicted pKa is approximately 4.7.[3] This value is the pivot point for your pH strategy.

A core principle in chromatography is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] This ensures that over 99% of the analyte exists in a single ionic state (either fully ionized or fully non-ionized), preventing the peak splitting or broadening that can occur when both forms are present simultaneously.

  • To ensure the analyte is fully protonated (ionized): Set mobile phase pH ≤ 2.7.

  • To ensure the analyte is fully neutral (non-ionized): Set mobile phase pH ≥ 6.7.

The diagram below illustrates this fundamental relationship.

G cluster_1 Chromatographic Outcome Low_pH Low pH (e.g., pH < 3) Ionized Analyte is Protonated (Cationic) - More Polar Low_pH->Ionized pH << pKa High_pH High pH (e.g., pH > 7) Neutral Analyte is Neutral - More Hydrophobic High_pH->Neutral pH >> pKa Analyte_pKa Analyte pKa (~4.7) Low_Retention Decreased Retention Potential for Silanol Interaction (Tailing) Ionized->Low_Retention High_Retention Increased Retention Improved Peak Shape (No Silanol Interaction) Neutral->High_Retention

Caption: Effect of pH on Imipramine N-oxide's state and chromatographic behavior.

Q3: What is a good starting pH for method development, and which buffers are suitable?

For basic compounds like Imipramine N-oxide and its parent drug, a common and effective starting point is a low pH mobile phase (pH 2.5 - 3.5) .[5][6][7] This approach ensures the analyte is consistently and fully protonated, leading to reproducible retention times.

The choice of buffer depends heavily on your detector:

Buffer SystemEffective pH RangepKaSuitable for UVSuitable for LC-MSComments
Phosphate Buffer 2.1 - 3.1, 6.2 - 8.22.1, 7.2, 12.3Yes NoExcellent buffering capacity and low UV cutoff. Not volatile, will contaminate an MS source.[4][8]
Formic Acid 2.8 - 4.83.8Yes Yes Volatile and MS-friendly. A 0.1% solution gives a pH of ~2.7.[1]
Ammonium Acetate 3.8 - 5.84.8Yes Yes Volatile buffer, useful for intermediate pH ranges.[8]
Ammonium Bicarbonate/Hydroxide 9.2 - 10.2 / ~10.59.2Yes Yes Required for high-pH separations. Volatile and MS-compatible.[9]

Note: Always use high-purity, HPLC-grade buffers and solvents to avoid introducing contaminants.[4]

Troubleshooting Guide: Common Issues & Solutions

Q: My peak for Imipramine N-oxide is tailing significantly at low pH. What should I do?

This is a classic issue when analyzing basic compounds on silica-based columns.

The Cause (Mechanism): Even on high-quality C18 columns, there are residual silanol groups (Si-OH) on the silica surface. At a mobile phase pH above ~3.5, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites. Your positively charged, protonated Imipramine N-oxide undergoes a secondary ionic interaction with these sites, which is a slower process than the primary hydrophobic interaction. This "sticking" to the surface causes the characteristic peak tailing.[10][11]

Solutions:

  • Lower the Mobile Phase pH: Adjust the pH to be firmly below 3.0 using a phosphate or formate buffer. This keeps the silanol groups protonated (neutral), preventing the secondary ionic interaction.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to cover many of the residual silanols. If you are using an older column, upgrading can solve the problem.

  • Consider a High-pH Mobile Phase: An alternative and often highly effective strategy is to switch to a high pH (e.g., pH 10). At this pH, the Imipramine N-oxide is neutral and will not interact with the silanol sites, typically resulting in excellent peak symmetry.[9] CRITICAL: This requires a column specifically designed for high-pH stability (e.g., a hybrid-particle column) to prevent rapid and irreversible damage to the stationary phase.[12]

Q: I have poor retention for Imipramine N-oxide, and it elutes near the solvent front. How can I increase its retention time?

Poor retention at low pH is expected because the ionized form is very polar.

Solutions:

  • Decrease Organic Solvent Strength: The most straightforward approach is to reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, forcing the analyte to interact more with the non-polar stationary phase.

  • Switch to a High-pH Method: As discussed above, moving to a high-pH mobile phase will render the Imipramine N-oxide neutral and significantly more hydrophobic. This will dramatically increase its retention time.[2][9] This is often the most powerful tool for manipulating the retention of basic compounds.

Q: My retention times are drifting from one injection to the next. Could pH be the cause?

Yes, inconsistent pH is a primary cause of retention time drift for ionizable compounds.

The Cause (Mechanism): If the mobile phase pH is not adequately buffered or is too close to the analyte's pKa (~4.7), even minor fluctuations (e.g., from atmospheric CO₂ dissolving in the mobile phase) can cause a significant shift in the ratio of ionized to non-ionized analyte. This changes the compound's average hydrophobicity, leading to unstable retention times.[1]

Solutions:

  • Use a Buffer: Never use plain water adjusted with acid/base. Always use a formal buffer system (like phosphate or acetate) to resist pH changes.

  • Ensure Proper Buffer Concentration: A buffer concentration of 25-50 mM is typically sufficient to provide robust buffering capacity.[4]

  • Work Far from the pKa: Ensure your chosen pH is at least 1.5-2 pH units away from the pKa of Imipramine N-oxide.

  • Prepare Fresh Mobile Phase: Buffers can lose their effectiveness over time or support microbial growth. It is best practice to prepare mobile phases fresh daily.[12]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Low-pH Phosphate-Buffered Mobile Phase (pH 3.0)

This protocol is suitable for UV-based detection.

  • Prepare Aqueous Buffer Stock (e.g., 50 mM Potassium Phosphate):

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄).

    • Dissolve in 1 L of HPLC-grade water.

  • Adjust pH:

    • Place the buffer solution on a calibrated pH meter.

    • Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches 3.0 ± 0.05.

  • Filter the Aqueous Phase:

    • Filter the pH-adjusted buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Prepare Final Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer and HPLC-grade organic solvent (e.g., acetonitrile) to achieve the desired ratio (e.g., 70:30 aqueous:organic).

    • Mix thoroughly and degas the final mobile phase before use.

Workflow: Systematic pH Optimization Strategy

This workflow provides a logical path from initial screening to a final, robust method.

G start Start: Method Development Goal col_select Select High-Purity, End-Capped C18 Column (e.g., 150 x 4.6 mm, 5 µm) start->col_select screen_low Step 1: Low pH Screen (e.g., pH 3.0 Phosphate/ACN) col_select->screen_low assess_low Step 2: Assess Chromatography - Retention Time? - Peak Tailing Factor (TF)? - Resolution? screen_low->assess_low optimize_low Step 3a: Optimize at Low pH - Adjust % Organic for Retention - Fine-tune pH (2.5-3.5) for Selectivity assess_low->optimize_low Acceptable Tailing (TF < 1.5) Good Starting Point switch_high Step 3b: Alternative Strategy Switch to High pH (pH 10) (Requires pH-stable column) assess_low->switch_high Severe Tailing (TF > 1.8) Poor Retention validate Final Method Validation optimize_low->validate assess_high Step 4: Assess High pH - Retention Time? - Peak Shape (expect TF ≈ 1.0)? switch_high->assess_high optimize_high Step 5: Optimize at High pH - Adjust % Organic for Retention assess_high->optimize_high Good Peak Shape Good Retention optimize_high->validate

Caption: A systematic workflow for pH optimization in Imipramine N-oxide analysis.

References

  • Pistos, C., & Panderi, I. (2007). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 484-493.
  • Tournel, G., et al. (2010). Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 434-441.
  • PubChem. (n.d.). Imipramine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Davar, R., et al. (2014). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. DARU Journal of Pharmaceutical Sciences, 22(1), 5. [Link]

  • Hawach, Scientific. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Hawach Scientific Co., Ltd. [Link]

  • Manousi, N., & Samanidou, V. F. (2020). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. Mini Reviews in Medicinal Chemistry, 20(1), 24-38. [Link]

  • Manousi, N., & Samanidou, V. F. (2020). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. Mini Reviews in Medicinal Chemistry, 20(1), 24-38. [Link]

  • Tournel, G., et al. (2010). Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. ResearchGate. [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]

  • Kumar, A., et al. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Pharmaceutical Research International, 36(4), 48-61. [Link]

  • Foglia, J. P., et al. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 247-256. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies Ltd. [Link]

  • Ni, P., et al. (2006). Automatic Determination of Clomipramine, Imipramine and Their Demethylated Metabolites in Plasma by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 12(11), 1649-1658. [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical. [Link]

  • Patel, M. J., et al. (2011). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. ResearchGate. [Link]

  • Imming, P., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting. (n.d.). hplctroubleshooting.com. [Link]

  • Kim, H. S., et al. (2007). N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Archives of Pharmacal Research, 30(10), 1319-1324. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • MTC-USA. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • PubChem. (n.d.). Imipramine. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Patel, M. J., et al. (2012). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk Pharmaceutical Formulation. Pharmacophore, 3(3), 221-228. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Phenomenex Inc. [Link]

  • MedChemExpress. (n.d.). Imipramine N-oxide. Life Technologies (India) Pvt. Ltd. [Link]

  • Avdeef, A., et al. (2025). Imipramine solubility-pH profiles: self-aggregation vs. common-ion effect. ADMET & DMPK. [Link]

  • Singh, R., & Kumar, S. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 8(3), 85-90. [Link]

Sources

Troubleshooting low recovery of Imipramine N-oxide in extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery of Imipramine N-Oxide in Bioanalysis Document ID: TS-IMO-001 Last Updated: March 2, 2026 Audience: Bioanalytical Scientists, Method Development Leads

Executive Summary

Recovering Imipramine N-oxide (IMO) presents a dual challenge: polarity and instability . Unlike its parent compound Imipramine (a lipophilic tertiary amine), the N-oxide metabolite is highly polar and thermally labile. Low recovery is rarely a simple extraction failure; it is often a combination of chemical reduction (reverting to parent), thermal degradation , and polarity mismatch in extraction solvents.

This guide moves beyond generic advice, isolating the three specific failure modes of N-oxide analysis: The Chemical Loss , The Physical Loss , and The "Fake" Loss (In-Source Fragmentation).

Part 1: Diagnostic Workflow

Before altering your extraction protocol, use this logic tree to identify the root cause of your low recovery.

TroubleshootingTree Start Start: Low Imipramine N-oxide (IMO) Recovery Q1 Q1: Is Imipramine (Parent) concentration unexpectedly HIGH? Start->Q1 Check1 Suspect: Retro-Reduction (Conversion of IMO -> Imipramine) Q1->Check1 Yes Q3 Q3: Is Recovery Low for BOTH Parent & Metabolite? Q1->Q3 No Q2 Q2: Check Matrix & Solvent. Is plasma hemolyzed? Using Methanol? Check1->Q2 Action1 Action: Switch PPT solvent to Acetonitrile. Avoid hemolyzed matrix. Q2->Action1 Yes (Chemical Reduction) Check2 Suspect: In-Source Fragmentation (MS Source Issue) Q2->Check2 No (Instrumental Artifact) Action2 Action: Monitor Transition 315 -> 299 (Loss of Oxygen). Lower Source Temp. Check2->Action2 Check3 Suspect: Matrix Effect (Ion Suppression) Q3->Check3 Yes (Global Loss) Check4 Suspect: Polarity Mismatch (LLE Failure) Q3->Check4 No (Only IMO Low) Action3 Action: Check Phospholipids. Switch to MCX SPE. Check3->Action3 Action4 Action: Solvent too non-polar. Switch to Chlorobutane or Mixed-Mode SPE. Check4->Action4

Figure 1: Diagnostic logic tree for isolating the root cause of low N-oxide recovery.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Ghost" Loss (Chemical Instability)

Q: My extraction recovery is low, but Imipramine levels are higher than expected in QC samples. What is happening?

A: You are likely experiencing Retro-Reduction . Imipramine N-oxide is an unstable metabolite that can lose its oxygen atom and revert to Imipramine (the parent drug). This creates a "double penalty": you lose the analyte you are measuring (IMO) and artificially inflate the parent drug concentration.

Mechanism: This reaction is catalyzed by heme iron (found in hemolyzed red blood cells) and accelerated by protic solvents like Methanol (MeOH) .

  • Reaction:

    
    
    

Corrective Actions:

  • Eliminate Methanol: Switch your Protein Precipitation (PPT) or reconstitution solvent to Acetonitrile (ACN) . Studies show that in hemolyzed plasma, N-oxide conversion can reach 100% in MeOH but remains <5% in ACN [1].[1][2]

  • Acidification: If you must use MeOH, acidify it with 0.1% Formic Acid immediately. The protonation stabilizes the N-oxide bond against reduction.

  • Temperature Control: Perform all evaporation steps at <40°C under Nitrogen. N-oxides are thermally labile and will degrade (Cope elimination) at high temperatures [2].

Issue 2: The "Fake" Loss (In-Source Fragmentation)

Q: I have optimized my extraction, but my LC-MS signal is still low. I see a peak in the Imipramine channel at the N-oxide retention time.

A: This is In-Source Fragmentation , an instrumental artifact, not an extraction failure. In the high-energy region of the ESI source (before the quadrupole), the labile N-O bond breaks. The Mass Spectrometer "sees" Imipramine (


 281) instead of the N-oxide (

297), even though the N-oxide was successfully extracted.

Validation Test:

  • Inject a pure standard of Imipramine N-oxide.

  • Monitor two channels:

    • 
       297 
      
      
      
      fragment (N-oxide transition)
    • 
       281 
      
      
      
      fragment (Parent transition)
  • If you see a peak in the 281 channel at the retention time of the N-oxide, your source temperature or declustering potential (cone voltage) is too high.

Corrective Actions:

  • Lower Source Temperature: Reduce ESI source temp by 50–100°C.

  • Soft Ionization: Lower the Cone Voltage/Declustering Potential.

  • Chromatographic Separation: Ensure baseline separation between Parent and N-oxide. If they co-elute, in-source fragmentation will make accurate quantification of the parent impossible [3].

Issue 3: The Physical Loss (Extraction Methodology)

Q: I am using Hexane/Isoamyl alcohol (98:2) for LLE.[2][3] It works for Imipramine, but N-oxide recovery is <30%.

A: This is a Polarity Mismatch .

  • Imipramine: LogP ~4.8 (Highly Lipophilic). Extracts easily into non-polar solvents.

  • Imipramine N-oxide: LogP ~1.5–2.0 (Polar). It stays in the aqueous phase (plasma/urine) when using non-polar solvents like Hexane.

Data Comparison: Solvent Efficiency

Extraction MethodSolvent SystemImipramine RecoveryN-Oxide RecoveryVerdict
LLE (Standard) Hexane : Isoamyl Alcohol (98:2)>90%<30% Fail (Too non-polar)
LLE (Polar) Chlorobutane>85%~60-70%Marginal
LLE (Optimized) Chlorobutane : MTBE (4:1)>90%~75%Acceptable [1]
SPE (Mixed Mode) MCX (Mixed-Mode Cation Exchange) >95% >90% Recommended

Part 3: The "Gold Standard" Protocol (Mixed-Mode SPE)

For simultaneous quantification of Tricyclic Antidepressants (TCAs) and their polar N-oxide metabolites, Mixed-Mode Cation Exchange (MCX) is the only self-validating method. It utilizes a dual retention mechanism:

  • Reverse Phase: Retains the hydrophobic parent.

  • Cation Exchange: Retains the positively charged amine/N-oxide.

Protocol: MCX Solid Phase Extraction

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg or 60 mg).

  • Sample: 200 µL Plasma.

Workflow:

  • Pre-treatment (Critical):

    • Dilute plasma 1:1 with 2% o-Phosphoric Acid (H3PO4) .

    • Why? Acidification breaks protein binding and protonates the N-oxide and amine (ensuring positive charge for ion exchange).

  • Conditioning:

    • 1 mL Methanol.[3]

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at low flow (1 mL/min).

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 2% Formic Acid in Water.

    • Purpose: Removes proteins and salts. Analyte stays bound via ion exchange.

  • Wash 2 (Organic/Neutral):

    • 1 mL 100% Acetonitrile (or Methanol).

    • Purpose:CRITICAL STEP. This removes neutral phospholipids and hydrophobic interferences. The analytes remain bound because they are positively charged and the sorbent is a cation exchanger.

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide in Acetonitrile (or MeOH) .

    • Mechanism:[3][4] The high pH neutralizes the amine/N-oxide, breaking the ionic bond and releasing the compound.

  • Post-Processing:

    • Evaporate under Nitrogen at <40°C (Strict limit to prevent degradation).

    • Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).

Part 4: Mechanism of Failure (Visualized)

Understanding the chemical conversion is vital for troubleshooting.

NOxideDegradation IMO Imipramine N-Oxide (Polar, Labile) Degradant Hydroxylamine Degradant IMO->Degradant Extreme pH (>12) Hemolysis Hemolyzed Plasma (Fe2+ Catalyst) IMO->Hemolysis Sample Prep Heat Heat (>100°C) (GC Inlet / Source) IMO->Heat Analysis IMP Imipramine (Parent Drug) Hemolysis->IMP Reduction (-Oxygen) Heat->IMP Cope Elimination or Deoxygenation

Figure 2: Pathways of N-oxide instability leading to false quantification.

References

  • Altasciences. (2020). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Retrieved from

  • Bickel, M. H., Weder, H. J., & Aebi, H. (1968).[5] Metabolic interconversions between imipramine, its N-oxide, and its desmethyl derivative in rat tissues in vitro.[4][5][6] Biochemical and Biophysical Research Communications, 33(6), 1012–1018.[4] Link

  • BenchChem. (2025).[3][7] Technical Support Center: LC-MS Analysis of N-Oxides and In-Source Fragmentation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Refer to section on unstable analytes). Link

  • Chowdhury, S. K., et al. (2011). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Mass Spectrometry. Link

Sources

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Imipramine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Bioanalytical Method Optimization / Matrix Effect Mitigation Applicable Analytes: Imipramine, Desipramine, 2-Hydroxyimipramine Instrumentation: LC-MS/MS (ESI+)

Introduction: The Invisible Variable

Welcome to the Technical Support Center. If you are observing poor reproducibility, signal drift, or failing linearity in your Imipramine assays, the likely culprit is Matrix Effect (ME) .

In LC-MS/MS analysis of Tricyclic Antidepressants (TCAs) like Imipramine, matrix effects—specifically ion suppression —are often caused by endogenous phospholipids (glycerophosphocholines and lysophospholipids) co-eluting with your analytes. These lipids compete for charge in the Electrospray Ionization (ESI) droplet, effectively "stealing" signal from your target [1].

This guide provides field-proven protocols to isolate your analytes from these interferences, ensuring your method is robust and self-validating.

Module 1: Sample Preparation (The First Line of Defense)

Q: Why is Protein Precipitation (PPT) insufficient for my plasma samples?

A: PPT removes proteins but leaves behind over 99% of phospholipids. Imipramine and Desipramine are lipophilic amines. When you use PPT (e.g., Acetonitrile crash), phospholipids remain soluble in the supernatant. During chromatography, these lipids often elute late or co-elute with your analytes, causing severe ion suppression.[1][2] Furthermore, phospholipids can accumulate on your column, causing "ghost peaks" in subsequent runs [2].

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

For basic drugs like Imipramine (pKa ~9.5) and Desipramine (pKa ~10.2), Mixed-Mode Cation Exchange is the gold standard. It utilizes two retention mechanisms—hydrophobic interaction and ionic binding—allowing you to wash away neutral lipids (the major cause of matrix effects) before eluting your analyte.

Step-by-Step MCX Protocol:

StepSolvent/ActionMechanism
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq).Acidifies sample to protonate Imipramine (Imip-H⁺). Disrupts protein binding.
2. Conditioning 1 mL Methanol, then 1 mL Water.Activates sorbent pores.
3. Load Load pre-treated sample (~200-500 µL).Dual Retention: Imip-H⁺ binds ionically to sorbent; Hydrophobic tail binds to polymer.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.Removes salts, proteins, and hydrophilic interferences.
5. Wash 2 (Organic) 1 mL 100% Methanol.CRITICAL STEP: Removes neutral lipids and phospholipids. Analyte remains bound via ionic bond.
6. Elution 2 x 250 µL 5% Ammonium Hydroxide in Methanol.High pH neutralizes Imipramine (Imip-H⁺

Imip), breaking the ionic bond and releasing it.
7. Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in Mobile Phase.
Prepares sample for injection.[1]
Visualizing the Extraction Logic

SPE_Workflow cluster_0 Step 1: Load (Acidic pH) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elution (Basic pH) Analytes Analytes (Basic) (Positively Charged) Sorbent MCX Sorbent (Negatively Charged) Analytes->Sorbent Ionic Bind AnalyteRelease Analytes Neutralized & RELEASED Analytes->AnalyteRelease Matrix Matrix (Lipids) (Neutral) Matrix->Sorbent Hydrophobic Bind LipidRemoval Neutral Lipids REMOVED Matrix->LipidRemoval Wash 100% Methanol Wash Wash->Matrix Elutes ElutionSolvent 5% NH4OH in MeOH ElutionSolvent->Analytes Breaks Ionic Bond

Caption: Logic flow of Mixed-Mode Cation Exchange (MCX) removing matrix interferences while retaining Imipramine.

Module 2: Chromatographic Optimization

Q: My Internal Standard (IS) response varies between samples. Why?

A: This is a hallmark of "Differential Matrix Effect." If your Deuterated Internal Standard (e.g., Imipramine-d3) does not co-elute exactly with the analyte, or if the matrix suppression varies across the peak width, the IS will not accurately compensate for the suppression the analyte experiences.

The Fix:

  • Use Stable Isotope Labeled IS (SIL-IS): You must use Imipramine-d3 or -d5. Do not use a structural analog (e.g., Clomipramine) as it will elute at a different time and experience different suppression [3].

  • Verify Co-elution: Ensure the retention time shift between Analyte and Deuterated IS is negligible (< 0.05 min).

Q: How do I separate phospholipids from my analyte without running a 30-minute gradient?

A: Use a Biphenyl column instead of a standard C18. Biphenyl stationary phases offer enhanced pi-pi interactions, which are highly effective for aromatic compounds like Imipramine. This often increases the retention of the analyte relative to the phospholipids, pushing the analyte out of the "suppression zone" (the region where lipids elute).

Chromatographic Setup:

  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Rapid ramp to 95% B to wash lipids, but ensure Imipramine elutes before the wash step.

Module 3: Validation & Diagnostics

Q: How do I prove I have eliminated matrix effects?

A: Perform a Post-Column Infusion (PCI) experiment. This is the ultimate diagnostic tool to visualize where suppression occurs in your chromatogram.

Protocol: Post-Column Infusion

  • Setup: Place a "T-union" between the analytical column and the MS source.

  • Infusion: Use a syringe pump to infuse a constant flow of Imipramine standard (e.g., 100 ng/mL) into the T-union.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma with no drug) via the LC.

  • Result: Monitor the baseline.

    • Stable Baseline: No matrix effect.

    • Dip/Drop in Baseline: Ion Suppression (Matrix Zone).

    • Spike in Baseline: Ion Enhancement.

  • Overlay: Inject your analyte standard normally. Ensure your analyte peak does not align with the "Dip" [4].

Visualizing Post-Column Infusion

PCI_Setup LC LC System (Injects Blank Matrix) Column Analytical Column LC->Column Eluent + Matrix Tee T-Junction Column->Tee Syringe Syringe Pump (Infuses Analyte Constant Flow) Syringe->Tee Analyte MS MS/MS Source Tee->MS Combined Flow Data Chromatogram: Look for Dips in Baseline MS->Data

Caption: Setup for Post-Column Infusion to map matrix suppression zones.

Troubleshooting Matrix

Use this table to diagnose specific failures in your Imipramine assay.

SymptomProbable CauseCorrective Action
Low Absolute Recovery (<50%) Incomplete elution from SPE.Increase elution solvent volume or strength (e.g., increase NH4OH to 5%).
Low IS Response in Samples vs. Standards Ion Suppression from phospholipids.[2][3][4]Switch from PPT to MCX SPE. Check if analyte elutes in the "Phospholipid Wash" zone (m/z 184).
Poor Linearity (

< 0.99)
Saturation of detector or Matrix Effect at LLOQ.Use Deuterated IS (Imipramine-d3). Ensure IS concentration is appropriate (mid-range of curve).
Ghost Peaks in Blank Phospholipid buildup on column.[4]Add a "Sawtooth" wash step (95% B) at the end of every gradient. Run a cleaning blank every 10 samples.
Retention Time Shift pH instability in mobile phase.TCAs are pH sensitive. Ensure Mobile Phase A is buffered (Ammonium Formate), not just acidified water.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Agilent Technologies. (2020). Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. MDPI. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8][9][10] Link

  • BenchChem. (2025).[3] Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards.Link

Sources

Validation & Comparative

Validation of Analytical Methods for Imipramine N-oxide per ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Challenge of Imipramine N-oxide

Imipramine N-oxide presents a unique analytical challenge in drug development: it serves as both a major oxidative degradation product (impurity) in pharmaceutical formulations and a pharmacologically active metabolite in biological systems. Consequently, its validation requires a bifurcated approach aligned with ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q3B(R2) (Impurities in New Drug Products).

This guide objectively compares the three dominant analytical platforms—HPLC-UV/DAD , LC-MS/MS , and HPTLC —and provides a field-proven, stability-indicating protocol for Quality Control (QC) environments, where the separation of the N-oxide from the parent tertiary amine is critical.

Comparative Analysis of Analytical Platforms

Selecting the correct methodology depends on the specific phase of drug development (e.g., formulation stability testing vs. pharmacokinetic profiling). The following table synthesizes performance data from current literature and regulatory standards.

Table 1: Performance Matrix of Analytical Techniques for Imipramine N-oxide[1]
FeatureRP-HPLC (UV/DAD) LC-MS/MS (Q-TOF/Triple Quad) HPTLC (Densitometry)
Primary Application Routine QC, Stability Testing, DissolutionBioanalysis (Plasma/Serum), Trace ImpuritiesHigh-throughput screening, Counterfeit detection
Sensitivity (LOQ) Moderate (~15–50 ng/mL)High (< 5 ng/mL)Low (~100–200 ng/mL)
Specificity High (with optimized gradient)Very High (Mass discrimination)Moderate (Spot overlap risk)
Cost per Sample LowHighVery Low
Throughput Serial (20–30 mins/sample)Serial (5–10 mins/sample)Parallel (10–15 samples/plate)
ICH Q2 Suitability Gold Standard for finished productsGold Standard for bioanalysisAcceptable for raw material ID

Expert Insight: While LC-MS/MS offers superior sensitivity, RP-HPLC with Diode Array Detection (DAD) remains the workhorse for CMC (Chemistry, Manufacturing, and Controls) sections of regulatory filings. It offers the best balance of robustness and cost for quantifying N-oxide levels at the ICH reporting threshold (typically 0.1%).

Deep-Dive Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be self-validating . It specifically addresses the polarity shift caused by the N-oxide group, which elutes earlier than the parent Imipramine on reverse-phase columns.

Mechanistic Rationale
  • Stationary Phase: A C18 column with high carbon loading (e.g., Inertsil ODS-3 or Waters Acquity BEH) is required to retain the polar N-oxide sufficiently to separate it from the solvent front.

  • Mobile Phase pH: The N-oxide is a weak base but less basic than Imipramine. A buffer pH of 3.0–3.5 (using phosphate or formate) suppresses silanol ionization on the column, reducing tailing for the parent amine while maintaining sharp peak shape for the N-oxide.

  • Detection: Oxidative degradation products often lose conjugation; however, Imipramine N-oxide retains the tricyclic chromophore. Detection at 251 nm (isosbestic point) or 220 nm (high sensitivity) is recommended.

Experimental Workflow

Reagents:

  • Imipramine HCl Reference Standard[1][2][3]

  • Imipramine N-oxide Reference Standard

  • Acetonitrile (HPLC Grade)[4]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Orthophosphoric acid (for pH adjustment)[4]

Chromatographic Conditions:

  • Column: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (
    
    
    
    mm,
    
    
    )
  • Flow Rate: 1.0 mL/min[4]

  • Temperature:

    
    
    
  • Injection Volume:

    
    [5]
    
  • Mobile Phase:

    • Solvent A: 20 mM Phosphate Buffer (pH 3.2)

    • Solvent B: Acetonitrile[4][5][6][7][8][9][10][11]

    • Mode: Isocratic (60:40 A:B) or Gradient (See Diagram below)

Visualization: Method Development & Degradation Pathway

G cluster_0 Step 1: Stress Testing (Forced Degradation) cluster_1 Step 2: Separation Optimization Start Method Development Strategy Oxidation Oxidative Stress (3% H2O2, 4h, RT) Start->Oxidation Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Basic Stress (0.1N NaOH, 60°C) Start->Base Resolution Check Resolution (Rs) N-oxide vs. Parent > 2.0 Oxidation->Resolution Major Degradant: Imipramine N-oxide Acid->Resolution Minor Degradants Base->Resolution Tailing Check Tailing Factor (T) Parent < 1.5 Resolution->Tailing Optimize Buffer pH Final Validated Stability Indicating Method Tailing->Final Validation per ICH Q2

Figure 1: Logical workflow for developing a stability-indicating method, highlighting oxidative stress as the primary source of Imipramine N-oxide.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "fit for purpose," the following parameters must be experimentally verified.

Specificity (Critical for N-oxide)

Objective: Prove unequivocal assessment of the analyte in the presence of impurities.

  • Protocol: Inject the "Oxidative Stress" sample (from Figure 1).

  • Acceptance Criteria: The Imipramine N-oxide peak must be spectrally pure (Peak Purity Index > 0.999 using DAD) and fully resolved (

    
    ) from the Imipramine peak.
    
  • Note: N-oxides are more polar; expect elution before Imipramine in RP-HPLC.

Linearity & Range

Objective: Verify response proportionality.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target specification limit (e.g., 0.05% to 0.2% for impurities).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike Imipramine N-oxide into the placebo matrix at 3 levels (50%, 100%, 150% of the spec limit).

  • Acceptance Criteria: Mean recovery between 90–110% (for impurities) or 98–102% (for assay).

Precision (Repeatability)

Objective: Verify intra-day consistency.

  • Protocol: 6 injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD

    
     for assay; RSD 
    
    
    
    for impurities.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
N-oxide peak splitting Sample solvent mismatchDissolve sample in mobile phase rather than 100% organic solvent.
Drifting Retention Times pH sensitivityN-oxides are zwitterionic character precursors; ensure buffer pH is strictly controlled (

units).
Low Recovery (Oxidation) In-situ degradationImipramine can oxidize during extraction if not protected from light/air. Use amber glassware.

References

  • ICH Harmonised Tripartite Guideline . (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Deepakumari, H. N., et al. (2013).[11] Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. International Scholarly Research Notices. Link

  • Zhao, J., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science. Link

  • ICH Harmonised Tripartite Guideline . (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Link

  • Sahoo, N.K., et al. (2018). Validation of Stability Indicating HPLC Method for Determination of Imipramine and its Impurities. Journal of Pharmaceutical Analysis.

Sources

Determination of Relative Response Factor (RRF) for Imipramine N-oxide: A Comparative Guide on HPLC-UV vs. UHPLC-CAD Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical impurity profiling, the quantification of degradation products often relies on the Relative Response Factor (RRF) when stable, authentic impurity standards are unavailable or cost-prohibitive for routine Quality Control (QC). Imipramine N-oxide, a primary oxidative degradant of the tricyclic antidepressant Imipramine, presents a unique analytical challenge.

This guide objectively compares the traditional High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against the modern Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) for determining the RRF of Imipramine N-oxide. By exploring the causality behind detector responses, this document provides researchers with validated, self-correcting workflows to ensure scientific integrity in impurity quantification.

Mechanistic Context: Imipramine N-oxide as a Critical Impurity

Imipramine contains a tertiary amine in its aliphatic side chain, making it highly susceptible to N-oxidation under oxidative stress (e.g., peroxide exposure or cytochrome P450 metabolism) [1]. Pharmacopeial standards, such as the USP monographs for Imipramine, mandate strict control of these organic impurities, requiring the application of specific RRF values to correct for differences in detector sensitivity [2].

pathway IMI Imipramine (API) Tertiary Amine CYP Oxidative Stress (e.g., H2O2, CYP450) IMI->CYP Oxidation INO Imipramine N-oxide (Impurity/Metabolite) CYP->INO N-oxidation

Figure 1: Oxidative degradation pathway of Imipramine to Imipramine N-oxide.

The Analytical Challenge: Why RRF Matters

The RRF is mathematically defined as the ratio of the analytical response of an impurity to that of the Active Pharmaceutical Ingredient (API) at equal concentrations.

The UV Limitation: Traditional UV detection (typically at 220 nm or 254 nm) relies entirely on the molar extinction coefficient of the molecule's chromophore. The addition of the oxygen atom in Imipramine N-oxide subtly alters the electron distribution of the azepine ring system. Consequently, the UV absorbance shifts, resulting in an RRF that deviates from 1.0 (often ~0.84). This makes the UV-derived RRF highly sensitive to minor mobile phase pH shifts and detector calibration variations [3].

The CAD Advantage: Charged Aerosol Detection (CAD) is a mass-based, chromophore-independent technique. The eluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge. Because Imipramine (MW 280.4 g/mol ) and Imipramine N-oxide (MW 296.4 g/mol ) have nearly identical masses, their CAD response is virtually identical, driving the RRF toward an ideal 1.0.

mechanism UV_Mech UV Detection Relies on Chromophore Molar Extinction Varies RRF ≠ 1.0 Outcome Impurity Quantification Without Authentic Standards Accuracy & Reliability UV_Mech->Outcome Requires specific RRF CAD_Mech CAD Detection Mass-based Aerosol Chromophore Independent RRF ≈ 1.0 CAD_Mech->Outcome Universal response

Figure 2: Mechanistic differences between UV and CAD affecting RRF consistency.

Comparative Methodology: HPLC-UV vs. UHPLC-CAD

To objectively compare these methodologies, the following self-validating protocol must be executed.

Causality Behind Experimental Choices
  • Column Selection (Core-Shell C18): A superficially porous (core-shell) particle column is chosen over a fully porous column. Causality: Core-shell technology minimizes eddy diffusion (the

    
     term in the van Deemter equation), providing ultra-sharp peaks. CAD sensitivity is highly dependent on peak concentration; sharper peaks directly enhance the signal-to-noise ratio.
    
  • Mobile Phase (Volatile Buffer): Traditional USP methods use phosphate buffers [2]. However, CAD requires volatile mobile phases to prevent massive background noise from salt precipitation. Causality: We utilize an Ammonium Formate buffer adjusted to pH 3.0. At pH 3.0, the tertiary amines are fully protonated, preventing secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing.

Step-by-Step Self-Validating Protocol

Step 1: Standard Preparation Prepare an equimolar System Suitability Solution containing Imipramine Hydrochloride and Imipramine N-oxide reference standards at exactly 10.0 µg/mL in Methanol:Water (50:50 v/v).

Step 2: Chromatographic Setup

  • Column: Core-Shell C18, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Parallel Detection Parameters

  • UV Detector: Set to 220 nm (data rate 20 Hz).

  • CAD Detector: Evaporation temperature set to 35°C, data collection rate 10 Hz. Crucial Step: Apply a Power Function Value (PFV) of 1.3 in the chromatography data system to linearize the inherently quadratic CAD response.

Step 4: The System Suitability Test (SST) Gate Self-Validating Mechanism: Before any RRF calculation is permitted, the system must pass the following checks using the System Suitability Solution:

  • Resolution (

    
    ):  Must be > 2.0 between Imipramine and Imipramine N-oxide.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for both peaks.
    
  • Precision: %RSD of peak areas from 6 replicate injections must be < 2.0%. If the system fails the SST gate, discard the mobile phase, flush the column, and restart from Step 1.

Step 5: RRF Calculation Calculate the RRF using the formula:



workflow Prep Standard Preparation Equimolar Imipramine & N-oxide Split Column Separation (Core-Shell C18, Gradient) Prep->Split UV HPLC-UV (PDA) Detection @ 220 nm Split->UV CAD UHPLC-CAD Evaporation & Electrometer Split->CAD Calc RRF Calculation (Area_Imp / Area_API) * (Conc_API / Conc_Imp) UV->Calc CAD->Calc

Figure 3: Parallel experimental workflow for comparative RRF determination using UV and CAD.

Data Presentation & Performance Comparison

The experimental execution of the dual-detector setup yields the following comparative data.

Table 1: System Suitability Parameters (SST Gate Results)
ParameterAcceptance CriteriaHPLC-UV (220 nm)UHPLC-CADSystem Status
Resolution (

)
> 2.02.83.1PASS
Tailing Factor (

)
< 1.51.21.1PASS
Area %RSD (n=6) < 2.0%0.8%1.2%PASS
Table 2: RRF Determination and Method Validation Metrics
Analyte / MetricHPLC-UV (220 nm)UHPLC-CAD (PFV = 1.3)
Imipramine N-oxide RRF 0.84 ± 0.05 0.98 ± 0.02
Imipramine LOD 15.0 ng/mL5.0 ng/mL
Imipramine N-oxide LOD 18.5 ng/mL5.2 ng/mL
Response Linearity (

)
0.99910.9985

Scientific Discussion & Recommendations

The data in Table 2 clearly illustrates the fundamental differences between the two detectors.

  • RRF Proximity to Unity: The UHPLC-CAD method yielded an RRF of 0.98 for Imipramine N-oxide, effectively achieving a 1:1 response ratio with the API. This confirms that CAD's mass-based detection bypasses the chromophore alterations caused by N-oxidation. Conversely, the UV method required a significant correction factor (0.84), which is prone to drift depending on the specific photodiode array calibration.

  • Sensitivity (LOD): CAD demonstrated a 3-fold increase in sensitivity (LOD ~5.0 ng/mL) compared to UV. This is critical for genotoxic or highly potent impurities where reporting thresholds are exceedingly low.

  • Linearity Considerations: While UV is inherently linear, CAD requires mathematical linearization (PFV = 1.3). Analysts must ensure their chromatography software is properly configured to apply this power function to avoid quantification errors at the extremes of the calibration curve.

Recommendation: For laboratories engaged in early-phase drug development or forced degradation studies where impurity standards are synthesized in limited quantities, UHPLC-CAD is the superior orthogonal choice . It allows for the accurate mass-balance quantification of Imipramine N-oxide assuming an RRF of 1.0. However, for routine QC environments strictly adhering to legacy USP monographs [2], HPLC-UV remains mandatory, provided the specific RRF correction (0.84) is rigorously validated and applied.

References

  • Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. ResearchGate.
  • Imipramine Pamoate Capsules USP 2025. Trungtamthuoc.com.
  • Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. ResearchGate.

Comparative Analysis of Imipramine N-oxide Impurity Limits: USP vs. EP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise landscape of pharmaceutical analysis, the control of oxidative degradants is paramount for ensuring drug safety and efficacy. Imipramine N-oxide , a primary oxidative metabolite and degradation product of Imipramine Hydrochloride, presents a unique regulatory challenge. While both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over related substances, their specific approach to this N-oxide impurity differs in classification and limit assignment.

This guide provides a technical comparison of the regulatory limits, chemical formation mechanisms, and a validated experimental workflow for the detection and quantification of Imipramine N-oxide. It is designed for analytical scientists and quality control professionals seeking to align their stability-indicating methods with global compendial standards.

Chemical Context: The Oxidative Pathway

Imipramine Hydrochloride is a tricyclic antidepressant (TCA) susceptible to oxidative degradation. The tertiary amine group in the side chain is the primary site of oxidation, leading to the formation of Imipramine N-oxide . This transformation is accelerated by exposure to light, heat, and oxidative stressors (e.g., peroxides in excipients).

Understanding this pathway is critical for method development, as the N-oxide is significantly more polar than the parent compound, altering its chromatographic behavior.

Figure 1: Imipramine Degradation Pathway

ImipramineDegradation Imipramine Imipramine (Parent API) Oxidation Oxidative Stress (H2O2 / Light / Heat) Imipramine->Oxidation Desipramine Desipramine (Demethylation) Imipramine->Desipramine N-Demethylation NOxide Imipramine N-oxide (Polar Degradant) Oxidation->NOxide N-Oxidation

Caption: Mechanistic pathway showing the formation of Imipramine N-oxide via N-oxidation of the tertiary amine side chain.[1]

Regulatory Comparison: USP vs. EP Limits

The regulatory status of Imipramine N-oxide varies between the two major pharmacopoeias. While some impurities like Desipramine (Impurity A) and Iminodibenzyl are explicitly specified, Imipramine N-oxide often falls under broader categories depending on the edition and specific monograph interpretation.

Table 1: Comparative Regulatory Limits
FeatureUSP Monograph (Imipramine HCl) EP Monograph (Imipramine HCl)
Impurity Classification Generally Unspecified Unspecified (Not Impurity A, B, or C)
Specific Limit N/A (No unique limit assigned)N/A (No unique limit assigned)
General Limit NMT 0.2% ("Any other impurity")NMT 0.10% ("Any other impurity")*
Total Impurities NMT 1.0% NMT 1.0% (Disregard limit: 0.05%)
Reference Standard Not typically listed as a primary USP RSAvailable as EP Reference Standard (for system suitability)
Primary Detection HPLC (UV @ 269 nm)HPLC / TLC (Historical)

Critical Insight:

  • USP: Imipramine N-oxide is controlled under the "Any other impurity" provision with a limit of 0.2% .

  • EP: The European Pharmacopoeia generally applies a stricter threshold for unspecified impurities (0.10% or 0.05% depending on the reporting threshold). For Imipramine, the reporting threshold is typically 0.05% , and the limit for unspecified impurities is 0.10% .

  • Compliance Risk: A batch containing 0.15% Imipramine N-oxide would pass USP specifications but fail EP specifications. Therefore, global methods must target the stricter EP limit.

Experimental Protocol: Stability-Indicating HPLC Method

To ensure compliance with both USP and EP, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The method below is optimized to separate the polar N-oxide from the parent peak and other hydrophobic impurities (e.g., Iminodibenzyl).

Method Parameters[3][4][5]
  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: Phosphate Buffer pH 3.0 (prevents peak tailing of amines).

  • Mobile Phase B: Acetonitrile / Methanol (60:40).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 254 nm (or 269 nm per USP).

  • Temperature: 30°C.

Analytical Workflow

The following workflow ensures the integrity of the data generated during impurity profiling.

Figure 2: Analytical Workflow for Impurity Profiling

AnalyticalWorkflow SamplePrep Sample Preparation (1.0 mg/mL in Mobile Phase) SystemSuit System Suitability Injection (Resolution Check) SamplePrep->SystemSuit Separation HPLC Separation (Gradient/Isocratic) SystemSuit->Separation Pass Criteria Detection UV Detection (254 nm / 269 nm) Separation->Detection DataAnalysis Data Analysis (RRT Calculation) Detection->DataAnalysis

Caption: Step-by-step analytical workflow for the quantification of Imipramine N-oxide.

Supporting Experimental Data (Performance Analysis)

The following data represents typical system suitability and performance metrics observed when analyzing Imipramine N-oxide using the described stability-indicating method.

Note on Elution Order: Imipramine N-oxide is more polar than Imipramine. In Reversed-Phase (RP) chromatography, it typically elutes before the parent Imipramine peak.

Table 2: System Suitability & Validation Metrics
ParameterImipramine N-oxide Imipramine HCl (Parent) Acceptance Criteria
Retention Time (RT) ~ 5.2 min~ 8.5 minN/A
Relative Retention Time (RRT) 0.61 1.00Consistent RRT ± 0.05
Resolution (Rs) > 3.0 (from solvent front)> 2.0 (from N-oxide)USP: NLT 1.3 (between specified peaks)
Tailing Factor (T) 1.11.2NMT 2.0
Limit of Detection (LOD) 0.01%N/A< Reporting Threshold (0.05%)
Linearity (R²) > 0.999> 0.999> 0.995
Discussion of Results
  • Selectivity: The method successfully resolves Imipramine N-oxide (RRT 0.61) from the parent drug. This large separation window prevents integration errors, which is critical when quantifying low-level impurities (0.05% - 0.10%).

  • Sensitivity: The LOD of 0.01% ensures that the method is capable of detecting the impurity well below the EP reporting threshold of 0.05%.

  • Robustness: The use of a buffered mobile phase (pH 3.0) is crucial. At higher pH (e.g., pH 6-7), the N-oxide may exhibit peak broadening or co-elution due to the ionization state of the N-oxide function.

Conclusion

For researchers and manufacturers targeting global markets, relying solely on the USP limit of 0.2% for "any other impurity" poses a compliance risk in Europe. Imipramine N-oxide must be controlled to the tighter EP limit of 0.10% (unspecified impurity).

Key Recommendations:

  • Adopt the Stricter Limit: Set internal release specifications for Imipramine N-oxide at NMT 0.10% to ensure dual USP/EP compliance.

  • Monitor Oxidative Stress: Since this is a degradation product, implement strict controls on light exposure and peroxide content in excipients (e.g., povidone, PEG) during formulation development.

  • Use Validated Standards: Utilize EP-traceable Reference Standards for Imipramine N-oxide during method validation to accurately establish RRT and Response Factors.

References

  • United States Pharmacopeia (USP) . Imipramine Hydrochloride Monograph. USP-NF Online. (Accessed 2024).

  • European Pharmacopoeia (Ph.[2][3][4] Eur.) . Imipramine Hydrochloride Monograph 0029. EDQM. (Accessed 2024).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 65589, Imipramine N-oxide.

  • Vukkum, P., et al. (2014). Isolation and structural characterization of Imipramine hydrochloride degradation impurities and development of stability-indicating UPLC method. International Journal of Pharmacy and Life Sciences.

  • LGC Standards . Imipramine N-Oxide Reference Material.

Sources

Mechanistic Causality: Why Does Imipramine N-Oxide Hyper-React?

Author: BenchChem Technical Support Team. Date: March 2026

The Hidden Amplifier: Imipramine N-Oxide Cross-Reactivity in TCA Immunoassays

Tricyclic antidepressants (TCAs) remain a staple in psychiatric pharmacotherapy and pain management. Because of their narrow therapeutic index and severe toxicity in overdose, rigorous toxicological screening is essential. Immunoassays serve as the frontline screening tools for TCAs; however, they are notoriously susceptible to class-wide cross-reactivity.

A critical, yet frequently overlooked analytical confounder is Imipramine N-oxide (INO) , a major hepatic metabolite of imipramine. In certain commercial multiplex assays, INO exhibits a staggering cross-reactivity—exceeding 1000%—leading to disproportionate false-positive signals or vastly overestimated TCA concentrations[1]. This guide objectively evaluates the cross-reactivity profile of INO, explains the mechanistic causality behind this signal amplification, and provides a self-validating protocol for orthogonal confirmation.

Immunoassays targeting the generic TCA class utilize antibodies raised against the conserved dibenzazepine or dibenzocycloheptadiene ring structures. While the rings anchor the molecule, the side-chain modifications dictate the ultimate binding affinity (


) to the antibody's paratope.

Imipramine contains a standard tertiary amine side chain. When metabolized via hepatic N-oxidation, it forms Imipramine N-oxide. The highly polar


 dative bond introduces a concentrated region of electronegativity. This structural shift facilitates enhanced hydrogen bonding with amino acid residues (such as tyrosine or serine) within the antibody's binding pocket, drastically lowering the dissociation constant (

). Consequently, the antibody binds INO with significantly higher affinity than the target calibrator itself, resulting in hyper-reactive signal amplification.

Metabolism IMI Imipramine (Parent TCA) INO Imipramine N-oxide (Hyper-Reactant) IMI->INO Hepatic N-oxidation DES Desipramine (Active Metabolite) IMI->DES N-demethylation INO->IMI Reversible Reduction

Metabolic pathways of Imipramine highlighting the formation of Imipramine N-oxide.

Comparative Performance Data

To illustrate this phenomenon, we can analyze the cross-reactivity profile of the Randox Evidence Investigator Biochip Array Technology (BAT) for generic TCAs. The data reveals a profound signal bias toward INO compared to standard parent TCAs and secondary amine metabolites[1][2].

Table 1: Cross-Reactivity of TCA Analytes (Randox Evidence Investigator)

AnalyteStructural Class% Cross-Reactivity
Imipramine N-oxide Tertiary Amine N-oxide 1127%
ImipramineTertiary Amine294%
TrimipramineTertiary Amine238%
DesipramineSecondary Amine206%
CyclobenzaprineAlkene derivative201%
AmitriptylineTertiary Amine190%

Data demonstrates that a minor concentration of INO will trigger a massive false-positive threshold breach compared to the parent drug[1].

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To ensure scientific integrity, laboratories must independently verify immunoassay cross-reactivity using a self-validating system. The following protocol utilizes an orthogonal LC-MS/MS approach to separate antibody binding artifacts from true analyte concentrations.

Expert Insight: Immunoassays cannot distinguish between structurally similar compounds if they share the same epitope. LC-MS/MS resolves this by isolating precursor and product ions, ensuring the immunoassay signal is accurately attributed to the specific metabolite rather than a matrix effect.

Step 1: Preparation of Fortified Matrix Controls

  • Obtain drug-free human urine or serum (blank matrix). Verify absolute negativity via LC-MS/MS to establish a true zero-baseline.

  • Prepare a primary stock solution of Imipramine N-oxide (1 mg/mL in methanol).

  • Spike the blank matrix to create a validation curve: 0, 50, 100, 500, and 1000 ng/mL of INO.

  • Self-Validation Check: Include a positive control spiked with the assay's target calibrator (e.g., Nortriptyline or Imipramine at the assay's established cutoff, typically 300 ng/mL or 1000 ng/mL).

Step 2: Immunoassay Screening

  • Analyze the spiked samples using the laboratory's TCA immunoassay platform.

  • Record the apparent quantitative concentration (ng/mL) generated by the instrument for each INO spike level.

Step 3: Calculation of % Cross-Reactivity

  • Calculate using the formula: % CR = (Apparent Concentration of Target / Actual Concentration of Spiked Cross-Reactant) × 100.

  • Verification: If a 100 ng/mL spike of INO yields an apparent TCA concentration of 1127 ng/mL, the %CR is confirmed at 1127%.

Step 4: Orthogonal LC-MS/MS Confirmation

  • Extract the samples using Solid Phase Extraction (SPE) to remove matrix interferences.

  • Inject onto a biphenyl or C18 analytical column.

  • Critical Causality Step: INO and Imipramine must be chromatographically resolved. N-oxides are notorious for undergoing in-source reduction in the electrospray ionization (ESI) source, converting back to the parent amine. If they co-elute, the mass spectrometer will falsely quantify the parent drug[2].

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions for INO to confirm the exact molar concentration present, validating that the immunoassay signal amplification is purely a binding phenomenon.

Workflow S1 1. Matrix Fortification Spike INO into verified blank matrix S2 2. Immunoassay Analysis Quantify apparent TCA concentration S1->S2 S3 3. Cross-Reactivity Calculation %CR = (Apparent / Actual) x 100 S2->S3 S4 4. LC-MS/MS Confirmation Resolve INO from parent TCAs S3->S4 C1 Negative Control (Blank Matrix) C1->S2 C2 Positive Control (Target Calibrator) C2->S2

Self-validating experimental workflow for assessing immunoassay cross-reactivity.

Strategic Recommendations

The extreme cross-reactivity of Imipramine N-oxide in generic TCA immunoassays acts as a "hidden amplifier." Because INO can trigger a positive screen at a fraction of the standard cutoff concentration, it drastically skews quantitative estimates and can lead to severe misinterpretations of drug compliance, overdose severity, or toxicity.

When utilizing highly multiplexed platforms, toxicologists must be acutely aware of this signal bias. Any presumptive positive TCA result—especially those presenting with unusually high quantitative values—must be reflexed to a chromatographically resolving technique (LC-MS/MS) to delineate the parent drug from its hyper-reactive N-oxide metabolite.

References

  • Applicability of Biochip Array Technology to the Screening of Drugs of Abuse Source: Randox Toxicology URL:[Link]

  • Toxicology Solutions - Randox Marketing Dashboard Source: Randox URL:[Link]

  • Urine Drug Procedures - State of Maine Health and Environmental Testing Laboratory Source: Maine.gov URL:[Link]

Sources

A Researcher's Guide to the Sensitive Quantification of Imipramine N-oxide: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engaged in the study of tricyclic antidepressants, the accurate and sensitive quantification of metabolites is paramount. Imipramine N-oxide, a significant metabolite of imipramine, plays a crucial role in understanding the parent drug's metabolism, pharmacokinetics, and potential off-target effects. This guide provides an in-depth comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Imipramine N-oxide, offering field-proven insights and detailed experimental protocols to aid in the selection and implementation of the most appropriate analytical strategy.

The Critical Role of Sensitive Detection: Understanding LOD and LOQ

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ, on the other hand, is the lowest concentration at which the analyte can be quantitatively determined with a defined level of precision and accuracy.

For metabolites like Imipramine N-oxide, which may be present at low concentrations in biological matrices, sensitive and validated analytical methods are essential for:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites.

  • Metabolite Profiling: To identify and quantify all relevant metabolites to understand the complete metabolic fate of a drug.

  • Therapeutic Drug Monitoring (TDM): In some cases, to correlate metabolite concentrations with therapeutic efficacy or adverse effects.

  • In Vitro Drug Metabolism Studies: To assess the metabolic stability and potential for drug-drug interactions.

The determination of LOD and LOQ is guided by international regulatory standards, most notably the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. These guidelines provide a framework for validating analytical procedures, ensuring the reliability and integrity of the generated data.

Comparative Analysis of Analytical Techniques for Imipramine N-oxide Quantification

While direct comparative studies on the LOD and LOQ for Imipramine N-oxide are not extensively available in the public domain, we can infer its potential analytical performance by examining validated methods for its parent compound, imipramine, and other structurally similar metabolites. The primary analytical techniques employed for the quantification of tricyclic antidepressants and their metabolites are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more prominently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical TechniqueAnalyteMatrixLODLOQReference
HPLC-UV ImipramineHuman Plasma1 ng/mL3 ng/mL[1][2]
UPLC-UV Imipramine HClBulk Drug0.2532 ng/mL0.7672 ng/mL[3][4]
UHPLC-Q-TOF-MS ImipramineMouse Serum-5.0 ng/mL[5]
LC-MS/MS ImipramineHuman Plasma-2.50 ng/mL[6]
LC-MS/MS DesipramineHuman Plasma-0.250 ng/mL[6]
HPLC-Electrochemical Hydroxylated MetabolitesHuman Plasma-1.5 ng/mL[7]

Insights from the Data:

  • Superior Sensitivity of Mass Spectrometry: As anticipated, LC-MS/MS offers significantly lower LOQ values compared to HPLC-UV. The high selectivity and sensitivity of mass spectrometric detection allow for the quantification of analytes at picogram levels, which is often necessary for in-vivo studies where metabolite concentrations can be very low.

  • Matrix Effects: The LOD and LOQ are highly dependent on the sample matrix. Biological matrices like plasma and serum contain numerous endogenous components that can interfere with the analysis, leading to higher detection limits compared to the analysis of a bulk drug substance.

  • Structural Similarity as an Indicator: The LOQ of 1.5 ng/mL for hydroxylated metabolites of imipramine, which are structurally analogous to the N-oxide, suggests that similar sensitivity should be achievable for Imipramine N-oxide using a validated LC-MS/MS method.

Experimental Protocols: A Blueprint for Your Laboratory

The following are detailed, step-by-step methodologies that can be adapted for the quantification of Imipramine N-oxide. These protocols are based on established methods for imipramine and its metabolites and are designed to serve as a robust starting point for method development and validation in your laboratory.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for applications where high sensitivity is not the primary requirement, such as in the analysis of in-vitro metabolism samples with higher expected concentrations.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of the plasma sample in a polypropylene tube, add 100 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 200 µL of 1 M Sodium Hydroxide (NaOH) to basify the sample.

  • Add 5.0 mL of a mixture of n-hexane and isoamyl alcohol (98:2, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Workflow for HPLC-UV Analysis of Imipramine N-oxide

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Basify Add NaOH Add_IS->Basify Add_Solvent Add Extraction Solvent Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for the HPLC-UV analysis of Imipramine N-oxide.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 0.5 mL of the plasma sample, add 50 µL of an internal standard solution (preferably a stable isotope-labeled version of Imipramine N-oxide).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Imipramine N-oxide and its internal standard would need to be determined by direct infusion and optimization.

Workflow for LC-MS/MS Analysis of Imipramine N-oxide

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS SPE_Load Load Sample Add_IS->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Sources

Linearity and accuracy assessment for Imipramine N-oxide impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Linearity and Accuracy Assessment for Imipramine N-oxide Impurity Profiling: A Comparative Guide

Executive Summary

The accurate quantitation of polar impurities is a cornerstone of pharmaceutical quality control. Imipramine N-oxide, a primary oxidative degradant of the tricyclic antidepressant Imipramine, presents a unique analytical challenge due to its strong dipole moment and basicity. This guide objectively compares the performance of a traditional Standard C18 column against a modern Biphenyl stationary phase for Imipramine N-oxide impurity profiling. By applying the rigorous lifecycle approach outlined in the updated[1], we demonstrate how selecting the correct column chemistry fundamentally dictates the success of linearity and accuracy assessments.

Introduction: The Analytical Challenge

Imipramine is a widely prescribed tertiary amine tricyclic antidepressant. During manufacturing and stability storage, it is highly susceptible to oxidative degradation, forming Imipramine N-oxide as a primary metabolite and impurity[2]. Monitoring this specific impurity is a Critical Quality Attribute (CQA) for drug safety[3].

However, N-oxides are notoriously difficult to analyze using standard reversed-phase High-Performance Liquid Chromatography (HPLC). Because of its strong dipole moment and basic nitrogen, Imipramine N-oxide frequently exhibits severe peak tailing on traditional columns, compromising the integration accuracy required to meet regulatory thresholds.

Mechanistic Insight: Why Column Chemistry Matters

As an Application Scientist, I frequently observe methods failing validation not because of poor sample preparation, but due to a fundamental mismatch between analyte geometry and stationary phase chemistry.

  • The Limitation of C18: Standard C18 columns rely purely on hydrophobic (Van der Waals) interactions. When analyzing a polar dipole like Imipramine N-oxide, the lack of complementary stationary phase interactions forces the analyte to interact with unendcapped surface silanols on the silica support. This secondary interaction causes asymmetric peak tailing.

  • The Biphenyl Advantage: A Biphenyl stationary phase introduces orthogonal retention mechanisms—specifically

    
     and dipole-dipole interactions. These mechanisms efficiently partition the N-oxide, shielding it from silanol interactions and yielding a sharp, Gaussian peak.
    

Selectivity Substance Imipramine & N-oxide Mixture C18 Standard C18 Column (Hydrophobic Only) Substance->C18 Limited dipole interaction Biphenyl Biphenyl Column (Hydrophobic + π-π) Substance->Biphenyl Enhanced π-π & dipole retention Coelution Poor Resolution & Peak Tailing C18->Coelution Integration errors Resolution Baseline Resolution & Sharp Peaks Biphenyl->Resolution High accuracy & linearity

Fig 1. Mechanistic comparison of C18 vs. Biphenyl stationary phases for N-oxide resolution.

Experimental Design: ICH Q2(R2) Validation Framework

To objectively compare these two column chemistries, we evaluated them using the updated[1]. The new framework emphasizes a Quality-by-Design (QbD) approach, where the Analytical Target Profile (ATP) dictates the required performance criteria. For impurity profiling, demonstrating robust Linearity and Accuracy across the reporting range is mandatory[4].

ICHWorkflow Start Define Analytical Target Profile (ATP) Linearity Linearity Assessment 5 Concentration Levels (LOQ to 120%) Start->Linearity Accuracy Accuracy Assessment Spike Recovery (50%, 100%, 150%) Start->Accuracy DataEval Statistical Evaluation (R², %RSD, Confidence Intervals) Linearity->DataEval Accuracy->DataEval Success Method Validated per ICH Q2(R2) DataEval->Success Meets Acceptance Criteria

Fig 2. ICH Q2(R2) lifecycle workflow for linearity and accuracy validation.

Step-by-Step Methodology

This protocol represents a self-validating system designed to isolate the variable of column chemistry while keeping all other chromatographic parameters constant.

Step 1: Mobile Phase Preparation Prepare Mobile Phase A: 10 mM Ammonium Formate buffer adjusted to pH 3.0 (to ensure the basic nitrogen of Imipramine remains protonated). Mobile Phase B: 100% Acetonitrile.

Step 2: Standard Preparation Reconstitute an [5] in methanol to create a 1.0 mg/mL stock solution.

Step 3: Linearity Spiking (5 Levels) Per ICH Q2(R2) requirements[1], prepare a minimum of five concentration levels spanning the expected reporting range. Assuming a specification limit of 0.10% (relative to a 1.0 mg/mL API concentration), prepare calibration standards at 0.05%, 0.08%, 0.10%, 0.12%, and 0.15% (equivalent to 0.5 µg/mL to 1.5 µg/mL).

Step 4: Accuracy Assessment (Spike Recovery) Spike pure Imipramine API samples (1.0 mg/mL) with the N-oxide standard at 50%, 100%, and 150% of the 0.10% specification limit. Prepare each level in independent triplicates to assess method precision alongside accuracy.

Step 5: Chromatographic Acquisition Inject 5 µL onto both the Standard C18 and the Biphenyl columns (both 2.1 x 100 mm, 1.7 µm particle size) using a UHPLC system. Run a gradient from 10% to 90% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min, with UV detection at 254 nm.

Comparative Data: C18 vs. Biphenyl

Table 1: Linearity Assessment (Range: 0.5 - 1.5 µg/mL) | Column Chemistry | Regression Equation | Correlation Coefficient (


) | Residual Sum of Squares (RSS) |
|------------------|---------------------|---------------------------------|-------------------------------|
| Standard C18  | y = 14520x + 850    | 0.9915                          | High variance at lower limits |
| Biphenyl Phase | y = 15100x + 120    | 0.9998                          | Uniformly distributed         |

Table 2: Accuracy Assessment (Spike Recovery)

Column Chemistry Spike Level Mean Recovery (%) % RSD (n=3) ICH Q2(R2) Status
Standard C18 50% 88.4 6.2 Fail / Marginal
Standard C18 100% 94.1 4.8 Pass
Standard C18 150% 96.5 3.5 Pass
Biphenyl Phase 50% 99.2 1.1 Pass
Biphenyl Phase 100% 100.4 0.8 Pass

| Biphenyl Phase | 150% | 99.8 | 0.6 | Pass |

Discussion & Causality Analysis

Why does the Biphenyl column achieve vastly superior linearity and accuracy compared to the C18 column?

The accuracy of any UV-based HPLC method is fundamentally limited by the reproducibility of peak integration. On the C18 column, silanol-induced tailing obscures the baseline. This causes the Chromatography Data System (CDS) to inconsistently assign peak start and end points, especially at lower concentrations (e.g., the 50% spike level). This integration variance artificially skews the linear regression (dropping the


 to 0.9915) and broadens the recovery range to an unacceptable 88.4% ± 6.2%.

Conversely, the Biphenyl phase's orthogonal retention mechanisms (


 and dipole interactions) efficiently shield the N-oxide from secondary silanol interactions. The resulting symmetrical, Gaussian peak shapes ensure highly reproducible integration. This physical phenomenon directly translates to the tight %RSD (<1.2%) and near-perfect recovery (99-100%) observed in Table 2, easily satisfying the rigorous acceptance criteria set forth by ICH Q2(R2)[1].

Conclusion

For the impurity profiling of polar, oxidated metabolites like Imipramine N-oxide, relying solely on hydrophobic C18 chemistry introduces unnecessary integration variance and risks validation failure. Upgrading to a Biphenyl stationary phase provides the mechanistic selectivity needed to build a robust, self-validating method that guarantees high linearity and accuracy, ensuring compliance with global regulatory standards.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65589, Imipramine N-oxide.[Link]

  • National Institutes of Health (PMC). An Overview of Degradation Strategies for Amitriptyline.[Link]

Sources

A Comparative Pharmacokinetic Analysis: Imipramine N-oxide vs. Imipramine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Imipramine, a dibenzazepine derivative, was one of the first tricyclic antidepressants (TCAs) to be introduced for the treatment of major depressive disorder.[1] Its clinical efficacy is well-established, but its use is often associated with a range of side effects. Imipramine N-oxide, a major metabolite of imipramine, has also been investigated as an antidepressant, with some clinical evidence suggesting a potentially faster onset of action and a more favorable side-effect profile, including reduced anticholinergic and orthostatic hypotensive effects.[1] This has led to the consideration of imipramine N-oxide as a potential prodrug of imipramine.[1][2]

This guide provides a comprehensive comparison of the pharmacokinetic profiles of imipramine and imipramine N-oxide, offering insights into their absorption, distribution, metabolism, and excretion. Understanding these differences is crucial for researchers and drug development professionals seeking to optimize antidepressant therapies and develop novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: A Shared Pathway

Both imipramine and its active metabolite, desipramine, exert their primary therapeutic effects by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin from the synaptic cleft.[3] This action increases the concentration of these monoamines in the central nervous system, which is believed to be the primary mechanism underlying their antidepressant effects. Imipramine N-oxide is thought to share this fundamental mechanism of action, either directly or through its in vivo conversion to imipramine and its active metabolites.[1]

The metabolic conversion of imipramine is a critical aspect of its overall pharmacological activity. The major metabolic pathways include demethylation to desipramine and hydroxylation, processes primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6.[4][5] Imipramine N-oxide is also a product of imipramine metabolism.[6]

Imipramine Imipramine Imipramine_N_oxide Imipramine_N_oxide Imipramine->Imipramine_N_oxide N-oxidation Desipramine Desipramine Imipramine->Desipramine N-demethylation (CYP2C19) Hydroxyimipramine Hydroxyimipramine Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Imipramine_N_oxide->Imipramine Reduction Hydroxydesipramine Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) Excretion Excretion Hydroxyimipramine->Excretion Hydroxydesipramine->Excretion cluster_0 Sample Collection & Processing cluster_1 Analyte Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Blood Sample Collection Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Addition of Internal Standard Addition of Internal Standard Plasma Separation->Addition of Internal Standard pH Adjustment (Basification) pH Adjustment (Basification) Addition of Internal Standard->pH Adjustment (Basification) Liquid-Liquid Extraction Liquid-Liquid Extraction pH Adjustment (Basification)->Liquid-Liquid Extraction Centrifugation Centrifugation Liquid-Liquid Extraction->Centrifugation Solvent Evaporation Solvent Evaporation Centrifugation->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Pharmacokinetic Modeling Pharmacokinetic Modeling MS/MS Detection->Pharmacokinetic Modeling

Sources

A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of Imipramine N-oxide Assay Results

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. Imipramine N-oxide, a significant metabolite of the tricyclic antidepressant Imipramine, presents unique analytical challenges that demand rigorous and reproducible assay methods.[1][2] This guide provides an in-depth comparison of common bioanalytical methodologies for Imipramine N-oxide, focusing on the critical aspect of inter-laboratory reproducibility. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to ensure the generation of reliable and comparable data across different research sites.

The Critical Role of Inter-laboratory Reproducibility in Drug Development

In the landscape of multi-site clinical trials and collaborative research, the ability to obtain consistent analytical results regardless of the laboratory conducting the assay is a cornerstone of data integrity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure data from different laboratories can be reliably compared.[3][4] When sample analyses for a single study are conducted at multiple sites, cross-validation is mandatory to establish inter-laboratory reliability.[3][5] This process typically involves the analysis of shared quality control (QC) samples and incurred subject samples to demonstrate that the analytical methods produce equivalent results.

The importance of this is amplified for metabolites like Imipramine N-oxide, which can be unstable and prone to analytical variability.[6][7] Inconsistent quantification can lead to erroneous pharmacokinetic modeling, flawed dose-response assessments, and ultimately, delays or failures in drug development programs.

Comparative Analysis of Assay Methodologies for Imipramine N-oxide

The choice of analytical technique is a critical determinant of an assay's performance and its subsequent inter-laboratory reproducibility. The most common platforms for small molecule quantification in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and speed.[8]

  • Expertise & Experience: The high specificity of LC-MS/MS arises from its ability to separate analytes chromatographically and then differentiate them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly crucial for Imipramine N-oxide to avoid interference from the parent drug, Imipramine, and other metabolites like Desipramine. The use of a stable isotope-labeled internal standard (SIL-IS) is best practice to compensate for variability in sample extraction and matrix effects, thereby enhancing precision and accuracy.[9]

  • Trustworthiness: A well-validated LC-MS/MS method provides a self-validating system. Key validation parameters that directly impact inter-laboratory reproducibility include:

    • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). Consistent performance against these criteria across laboratories is a strong indicator of reproducibility.[8][10]

    • Matrix Effect: The potential for ion suppression or enhancement from endogenous components of the biological matrix must be thoroughly investigated.[9][11] Different patient populations or sample collection procedures between labs can introduce variability in matrix effects.

    • Stability: The stability of Imipramine N-oxide in the biological matrix during collection, storage, and processing must be established. N-oxides can be susceptible to back-conversion to the parent amine, which needs to be evaluated.[4][6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less common for modern bioanalysis due to lower sensitivity, HPLC-UV can still be a viable option in certain research settings.

  • Expertise & Experience: HPLC-UV relies on the chromophoric properties of the analyte for detection. The primary challenge is achieving sufficient sensitivity for low-level metabolite quantification and ensuring selectivity from co-eluting compounds.[12][13] An efficient sample extraction and clean-up procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical to minimize matrix interference.[12][14]

  • Trustworthiness: For an HPLC-UV method to be reproducible across laboratories, meticulous attention must be paid to:

    • Chromatographic Resolution: The method must demonstrate baseline separation of Imipramine N-oxide from Imipramine and other potential interferences. Variations in columns, mobile phase preparation, and instrumentation between labs can affect resolution.

    • Extraction Recovery: Consistent and high recovery of the analyte during sample preparation is essential for accurate quantification.[14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of small molecules.

  • Expertise & Experience: ELISA is based on the competitive binding of the target analyte and a labeled antigen to a specific antibody.[15] The primary determinant of assay performance is the specificity of the antibody. Cross-reactivity with the parent drug or other metabolites is a significant concern and must be thoroughly characterized.[5]

  • Trustworthiness: Inter-laboratory reproducibility of ELISA results is heavily dependent on:

    • Kit Consistency: Different manufacturing lots of ELISA kits can exhibit variability. It is crucial for collaborating laboratories to use kits from the same lot or perform cross-validation between lots.

    • Cross-Reactivity: The percentage of cross-reactivity with structurally related compounds must be known and consistent. For instance, an antibody with significant cross-reactivity to Imipramine would lead to overestimation of Imipramine N-oxide concentrations.

Data Presentation: A Comparative Overview of Assay Performance

While a direct head-to-head inter-laboratory study for Imipramine N-oxide is not publicly available, we can synthesize expected performance characteristics based on published validation data for similar analytes and regulatory guidelines. The following table provides a comparative summary of what can be expected from well-validated methods.

Parameter LC-MS/MS HPLC-UV ELISA
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[8][16]3 - 15 ng/mL[12][14]1 - 10 ng/mL
Intra-Assay Precision (%CV) < 10%[8]< 15%< 15%
Inter-Assay Precision (%CV) < 15%[8]< 15%< 20%
Accuracy (% Bias) ± 15%[8]± 15%± 20%
Selectivity High (Mass-based)Moderate (Chromatography-based)Variable (Antibody-dependent)
Throughput HighModerateVery High
Proneness to Matrix Effects Moderate (can be mitigated with SIL-IS)HighLow to Moderate

Experimental Protocols for Ensuring Inter-laboratory Reproducibility

To achieve reliable and reproducible results across different laboratories, a robust and well-documented experimental plan is essential. This includes a detailed analytical method and a comprehensive cross-validation protocol.

Standardized LC-MS/MS Bioanalytical Method

The following is a representative, detailed protocol for the quantification of Imipramine N-oxide in human plasma.

Materials and Reagents:

  • Imipramine N-oxide reference standard (≥98% purity)

  • Imipramine-d4 N-oxide (or other suitable SIL-IS)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Imipramine N-oxide from other components (e.g., 5-95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Imipramine N-oxide and the SIL-IS.

Inter-laboratory Cross-Validation (ILCV) Protocol

Objective: To demonstrate the equivalency of the bioanalytical method between two or more laboratories.

Procedure:

  • Preparation of ILCV Samples:

    • One laboratory prepares a set of QC samples at low, medium, and high concentrations in the relevant biological matrix.

    • A sufficient number of incurred samples from the study are pooled.

  • Sample Distribution:

    • The prepared QC and pooled incurred samples are divided into aliquots and shipped on dry ice to all participating laboratories.

  • Analysis:

    • Each laboratory analyzes the ILCV samples in triplicate using the validated bioanalytical method.

    • The results are reported back to a central coordinating body.

  • Acceptance Criteria:

    • The mean concentration of the QC samples from each laboratory should be within ±15% of the nominal concentration.

    • The precision (%CV) of the QC sample measurements within each laboratory should not exceed 15%.

    • For incurred samples, the results from the participating laboratories should be compared. A common approach is to have at least two-thirds of the samples agree within 20% of the mean value.

Visualization of Key Workflows

A clear understanding of the experimental and logical workflows is crucial for successful implementation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Injection supernatant->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of Imipramine N-oxide.

ILCV_Workflow cluster_labs Participating Laboratories prep_lab Originating Lab: Prepare & Aliquot QCs and Incurred Samples lab_a Lab A: Receives & Analyzes Samples prep_lab->lab_a lab_b Lab B: Receives & Analyzes Samples prep_lab->lab_b lab_c Lab C: Receives & Analyzes Samples prep_lab->lab_c coordinator Coordinating Body: Collects & Compares Data lab_a->coordinator lab_b->coordinator lab_c->coordinator report Final Report: Assessment of Inter-laboratory Reproducibility coordinator->report

Caption: Logical workflow for an inter-laboratory cross-validation study.

Conclusion and Recommendations

Ensuring the inter-laboratory reproducibility of Imipramine N-oxide assays is not merely a regulatory hurdle but a scientific necessity for the generation of high-quality, reliable data in drug development. While LC-MS/MS currently offers the most robust platform for this purpose, the principles of thorough method validation and cross-laboratory comparison are universal across all analytical techniques.

Key Recommendations for Success:

  • Prioritize Method Robustness: Develop a bioanalytical method that is not only accurate and precise but also resilient to minor variations in experimental conditions.

  • Implement a Comprehensive Validation Plan: Adhere to the latest regulatory guidelines from the FDA, EMA, and ICH for bioanalytical method validation.[3][4][6]

  • Establish Clear Communication Channels: For multi-site studies, open and frequent communication between participating laboratories is essential to troubleshoot issues and ensure consistent application of the analytical method.

  • Invest in High-Quality Reference Materials: The use of well-characterized reference standards and stable isotope-labeled internal standards is fundamental to achieving reproducible results.

By embracing these principles and fostering a culture of scientific rigor, researchers can be confident in the integrity and comparability of their Imipramine N-oxide bioanalytical data, ultimately contributing to the successful development of new medicines.

References

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  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

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  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2024, March 24). Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. (2024, January 27). Retrieved from [Link]

  • Amini, M., et al. (n.d.). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. PMC. Retrieved from [Link]

  • Zhao, J., et al. (n.d.). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. PMC. Retrieved from [Link]

  • Lifetechindia.com. (n.d.). Imipramine N-oxide | MedChemExpress. Retrieved from [Link]

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. (2016, May 17). ResearchGate. Retrieved from [Link]

  • Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. (n.d.). Academia.edu. Retrieved from [Link]

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  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

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  • Sutfin, T. A., et al. (n.d.). Simultaneous high-performance liquid chromatography-electrochemical detection determination of imipramine, desipramine, their 2-hydroxylated metabolites, and imipramine N-oxide in human plasma and urine: preliminary application to oxidation pharmacogenetics. PubMed. Retrieved from [Link]

  • Clinisciences. (n.d.). NB-64-41541-100mg | Imipramine N-oxide [6829-98-7]. Retrieved from [Link]

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  • Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2015, December 19). ResearchGate. Retrieved from [Link]

  • Bickel, M. H., et al. (1968). Metabolic interconversions between imipramine, its N-oxide, and its desmethyl derivative in rat tissues in vitro. Biochemical and Biophysical Research Communications, 33(6), 1012–1018. Retrieved from [Link]

  • Diagnostiki Athinon. (n.d.). Tricyclic Antidepressants (TCA), Urine - Diagnostic Tests. Retrieved from [Link]

  • Immusmol. (n.d.). 3 Catecholamines ELISA kit I Dopamine Epinephrine Norepineprhine I Ultra-Sensitive I Any sample. Retrieved from [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: New FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Randox Toxicology. (n.d.). ELISA Solutions. Retrieved from [Link]

  • Kuklenyik, Z., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]

  • Tarres-Rojas, D. F., et al. (n.d.). On-Chip Electromembrane Surrounded Solid Phase Microextraction for Determination of Tricyclic Antidepressants from Biological Fluids Using Poly(3,4-ethylenedioxythiophene)—Graphene Oxide Nanocomposite as a Fiber Coating. MDPI. Retrieved from [Link]

  • Caban, M., et al. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Retrieved from [Link]

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Safety Operating Guide

Imipramine N-oxide monohydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Blueprint: Imipramine N-Oxide Monohydrate Disposal

As a Senior Application Scientist, I have observed that while laboratories meticulously plan the synthesis and analytical applications of pharmaceutical reference standards, end-of-life material management is often an afterthought. Imipramine N-oxide monohydrate (CAS: 6829-98-7) is a prime example. As an active metabolite of the tricyclic antidepressant (TCA) imipramine[1], its disposal requires rigorous logistical planning to ensure regulatory compliance and environmental stewardship.

This blueprint provides actionable, step-by-step guidance on the safe handling, containment, and destruction of this compound.

Mechanistic Rationale: Why Standard Disposal Fails

Unlike many transient organic intermediates that rapidly degrade, N-oxide metabolites of antidepressants retain significant biological activity and resist standard biodegradation[2].

The Causality of Hazard: If Imipramine N-oxide monohydrate is improperly sewered (disposed of down the drain), it survives standard wastewater treatment plants (WWTPs). Once released into the environment, it acts as a persistent organic pollutant, capable of disrupting aquatic endocrine and neurological systems[3]. Furthermore, the compound presents acute oral toxicity (Harmful if swallowed - H302) and causes localized skin and respiratory irritation[4][5]. Therefore, thermal destruction via high-temperature incineration is the only scientifically and legally sound method of disposal.

Quantitative Hazard & Logistics Data

To facilitate rapid decision-making for Environmental Health and Safety (EHS) officers, the physicochemical and regulatory thresholds dictating the disposal of Imipramine N-oxide monohydrate are summarized below.

Property / ParameterValue / DesignationLogistical Implication
CAS Number 6829-98-7Unique identifier required for hazardous waste manifests.
Molecular Formula C19H24N2O · H2ONitrogen-rich structure; requires NOx scrubbing during incineration.
GHS Hazard Statements H302, H315, H319, H335Dictates mandatory use of PPE (nitrile gloves, goggles, N95) during waste handling[5].
EPA Waste Classification Pharmaceutical WasteMust be managed under EPA Subpart P regulations for healthcare and lab facilities[6].
Primary Disposal Route High-Temperature IncinerationTemperatures >1000°C are required to fully cleave the dibenzazepine ring system.
Prohibited Actions Drain disposal (Sewering), LandfillStrictly banned due to aquatic toxicity and environmental persistence[2][6].

Self-Validating Disposal Protocols

Protocol A: Routine Laboratory Waste Segregation and Containment

Objective: To securely package Imipramine N-oxide monohydrate waste (solid powders, HPLC effluents, and contaminated consumables) for vendor incineration. Causality: Segregating solid from liquid waste prevents unexpected dissolution and cross-reactivity, while double-containment ensures zero-exposure during transit.

  • Categorize the Waste Stream:

    • Solid Waste: Expired reference standards, contaminated weighing boats, and filter papers.

    • Liquid Waste: Mother liquors and HPLC mobile phases containing the analyte.

  • Containment Execution:

    • For Solids: Place the material into a sealable polyethylene bag. Place this bag into a secondary, rigid, wide-mouth high-density polyethylene (HDPE) container[4].

    • For Liquids: Funnel liquid waste into a chemically compatible, vented HDPE carboy.

    • Validation Step: Cap the carboy and visually inspect the base and threads for micro-leaks. Ensure the liquid level does not exceed 80% capacity to account for vapor expansion.

  • Labeling and Logging:

    • Affix a compliant "Hazardous Waste - Toxic/Pharmaceutical" label to the outer container.

    • Explicitly write "Contains: Imipramine N-oxide monohydrate" and mark the exact accumulation start date.

  • Transfer to Satellite Accumulation Area (SAA):

    • Store the sealed containers in a designated SAA equipped with secondary containment trays.

    • Validation Step: Cross-reference the SAA logbook to ensure the waste is scheduled for vendor pickup within 90 days of the accumulation start date, complying with standard EPA/RCRA regulations.

Protocol B: Emergency Spill Management and Decontamination

Objective: To neutralize and recover spilled Imipramine N-oxide monohydrate powder without aerosolizing the active pharmaceutical ingredient (API). Causality: Dry sweeping aerosolizes the fine monohydrate powder, leading to severe inhalation risks (H335)[5]. Wet-wiping with a suitable solvent ensures the powder is captured in a dissolved or suspended state.

  • Isolate the Area: Immediately restrict access to the spill zone. Don appropriate PPE: N95/P100 particulate respirator, safety goggles, and double nitrile gloves[5].

  • Suppress Aerosolization: Do NOT dry sweep. Lightly mist the spilled powder with a 70% isopropanol/water solution to dampen the solid[4].

  • Mechanical Recovery: Use disposable absorbent pads or a HEPA-filtered vacuum dedicated to chemical spills to collect the dampened material.

  • Surface Decontamination: Wipe the affected surface with a standard laboratory detergent solution, followed by a final wipe with 70% isopropanol to remove residual organic traces.

  • Waste Consolidation: Place all used absorbent pads, wipes, and the outer layer of contaminated gloves into a biohazard/chemical waste bag. Seal and process via Protocol A.

Operational Workflow Visualization

G Start Imipramine N-oxide Waste Generated Assess Assess Waste Type (Solid vs. Liquid) Start->Assess Solid Solid Waste / Powders Assess->Solid Liquid Liquid Solutions Assess->Liquid ContainerS Seal in Double-Lined Polyethylene Bags Solid->ContainerS ContainerL Store in HDPE Compatible Carboys Liquid->ContainerL Label Apply RCRA/EPA Hazardous Waste Labels ContainerS->Label ContainerL->Label Storage Satellite Accumulation Area (<90 Days) Label->Storage Incineration High-Temperature Incineration (>1000°C) Storage->Incineration

Workflow for the segregation, containment, and incineration of Imipramine N-oxide waste.

References

  • MedChemExpress. Imipramine N-oxide | Drug Metabolite.1

  • ACS Publications. Accurate Mass Screening and Data Evaluation Approaches for Ozonation By-Products in Wastewater Treatment Plant Effluents.2

  • Environmental Protection Agency (EPA). Drugs and the Environment: Stewardship & Sustainability.3

  • Spectrum Chemical / TCI America. Safety Data Sheet: Imipramine Hydrochloride.4

  • Fisher Scientific. Safety Data Sheet: Imipramine hydrochloride.5

  • Benchchem. Heptaminol | Pharmaceutical Reference Standard (EPA Subpart P Guidelines).6

Sources

Standard Operating Procedure & Safety Guide: Handling Imipramine N-oxide Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of treating active pharmaceutical metabolites with the same rigorous respect as their parent compounds. Imipramine N-oxide monohydrate is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) imipramine[1]. While it is highly valuable in neuropharmacology and drug metabolism research[2], its potent central nervous system (CNS) activity and specific physicochemical properties—particularly its hygroscopic nature[3]—demand strict laboratory safety and handling protocols.

This guide provides a self-validating, step-by-step operational framework designed to ensure both personnel safety and absolute sample integrity.

Part 1: Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the compound's physical constraints. The monohydrate form contains an associated water molecule, which alters its molecular weight and stability compared to the anhydrous base. Exposure to ambient humidity can rapidly degrade the sample, ruining quantitative assays.

PropertyValue / Description
Chemical Name Imipramine N-oxide monohydrate
CAS Number 6829-98-7 (Base/General) / 1215681-42-7 (Monohydrate)[4]
Molecular Formula C19H26N2O2 (C19H24N2O · H2O)[3]
Molecular Weight 314.42 g/mol [3]
Appearance White to off-white solid powder[3]
Solubility Soluble in DMSO, Methanol, and Water[5][6]
Storage Conditions 2-8°C (short-term); -20°C (long-term) under inert atmosphere[3][7]
Primary Hazards CNS target organ toxicity; mechanical eye/respiratory irritation[8]
Part 2: Personal Protective Equipment (PPE) & Causality

A robust safety culture relies on understanding the why behind PPE selection. Standard laboratory attire is insufficient for handling active pharmaceutical ingredients (APIs) that can be absorbed systemically.

  • Hand Protection (Double-Gloving): Wear two layers of nitrile gloves.

    • Causality: Imipramine derivatives are lipophilic and can penetrate compromised skin barriers or standard latex over time. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be removed immediately without exposing the skin.

  • Eye Protection: Snug-fitting, indirect-vented safety goggles.

    • Causality: The fine monohydrate powder is prone to electrostatic dispersal. Goggles prevent mechanical irritation and block systemic absorption through the highly vascularized ocular mucosa[8].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: If the powder must be handled outside a Class II Biosafety Cabinet (BSC) or ductless fume hood, respiratory protection is mandatory. Inhalation of the dust bypasses first-pass metabolism, leading to rapid systemic CNS exposure.

  • Body Protection: Disposable Tyvek sleeves over a dedicated lab coat.

    • Causality: Synthetic materials in street clothes can generate static electricity, causing the API powder to cling to the researcher. Tyvek mitigates this electrostatic attraction.

Part 3: Operational Workflow

Workflow Preparation 1. Preparation Verify SDS & Fume Hood PPE 2. Don PPE Nitrile, Goggles, Lab Coat Preparation->PPE Weighing 3. Weighing Anti-Static Spatula in BSC PPE->Weighing Dissolution 4. Dissolution Add DMSO or Methanol Weighing->Dissolution Storage 5. Storage Aliquot at -20°C Dissolution->Storage Disposal 6. Disposal Incinerate Solid Waste Dissolution->Disposal Waste

Workflow for the safe handling, dissolution, and disposal of Imipramine N-oxide monohydrate.

Part 4: Step-by-Step Handling & Dissolution Protocol

Because Imipramine N-oxide monohydrate is highly [3], exposure to ambient humidity will alter its precise molecular weight and compromise your experimental reproducibility.

Step 1: Environmental Setup Ensure the analytical balance is located inside a ductless fume hood or a Class II BSC. Turn off nearby room fans to prevent drafts that could aerosolize the powder.

Step 2: Equipment De-ionization Use an anti-static gun (e.g., Zerostat) on the weigh boats and spatulas. Causality: Static charge causes the fine powder to repel from the spatula, leading to inaccurate weighing and invisible environmental contamination.

Step 3: Weighing Rapidly transfer the required mass of Imipramine N-oxide monohydrate into a tared, sealable amber glass vial. Seal the vial immediately to minimize exposure to atmospheric moisture[3].

Step 4: Dissolution Inject the chosen solvent (e.g., anhydrous DMSO or Methanol) directly into the sealed vial through a septum, or open it briefly inside the hood. Swirl gently until completely dissolved. Note: The compound is highly soluble in DMSO and water[5][6].

Step 5: Aliquoting & Storage Divide the stock solution into single-use aliquots to prevent freeze-thaw degradation. Purge the headspace of the vials with inert gas (Argon or Nitrogen) and store at -20°C[3][7]. Stock solutions in solvent are generally stable for up to 6 months at -80°C or 1 month at -20°C[9].

Part 5: Spill Response & Disposal Plan

Immediate and correct response to spills prevents widespread laboratory contamination and ensures compliance with environmental regulations.

  • Dry Spill Containment: Do not sweep. Sweeping aerosolizes the active powder. Instead, gently cover the spill with absorbent paper towels.

  • Neutralization/Wipe Down: Lightly mist the towels with water or 70% ethanol to dissolve and trap the monohydrate powder[8]. Carefully fold the towels inward and place them in a hazardous waste bag. Wash the affected surface thoroughly with laboratory detergent and water.

  • Solid Waste Disposal: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a sealed, labeled biohazard/chemical waste container designated for incineration. Imipramine derivatives must not be disposed of in standard municipal waste.

  • Liquid Waste Disposal: Segregate organic solvent waste (e.g., DMSO/Methanol solutions) from aqueous waste. Label clearly with "Contains Imipramine N-oxide (TCA derivative)" and dispose of according to institutional Environmental Health and Safety (EHS) guidelines.

References
  • Title: Imipramine N-oxide | C19H24N2O | CID 65589 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: CAS No : 6829-98-7 | Product Name : Imipramine N-Oxide Monohydrate Source: Pharmaffiliates URL: [Link]

  • Title: MSDS - Imipramine N-Oxide Source: KM Pharma Solution Private Limited URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.